molecular formula C15H28 B1244597 Eremophilane

Eremophilane

货号: B1244597
分子量: 208.38 g/mol
InChI 键: AJWBFJHTFGRNDG-GBJTYRQASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Eremophilane is a specialized sesquiterpenoid compound characterized by a distinctive bicyclic carbon skeleton that does not follow the typical isoprene rule, making it a subject of significant interest in natural product chemistry and biosynthesis studies . This class of compounds is sourced from both higher plants, particularly within the Asteraceae family (e.g., Ligularia , Senecio , and Parasenecio ), and from a diverse range of fungi, including marine-derived and endophytic species . Researchers value this compound for its wide spectrum of documented biological activities. It has demonstrated notable antibacterial properties against various bacterial strains . Furthermore, it exhibits selective cytotoxic activity against several human cancer cell lines, including non-small cell lung cancer (NCI-H1650) and gastric carcinoma (BGC823) cells, suggesting its potential as a lead compound in anticancer research . Its strong phytotoxic activity against the radicle elongation of rice seedlings also makes it a candidate for agricultural research . Recent studies highlight its potential in neuroinflammatory and immunological research. Certain this compound analogues have shown significant anti-neuroinflammatory effects by inhibiting nitric oxide (NO) production in LPS-stimulated BV2 microglial cells, suppressing key neuroinflammatory markers like COX2, TNF-α, IL-6, and IL-1β, and modulating the NF-κB pathway . Other derivatives have displayed immunosuppressive activity , specifically by inhibiting LPS-induced B-cell proliferation . The mechanism of action for this compound is multi-faceted and appears to be compound-specific, involving the induction of microphage polarization and suppression of the canonical NF-κB signaling pathway in neuroinflammation models . This product is intended for research purposes only in fields such as pharmacology, natural product chemistry, and cell biology. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C15H28

分子量

208.38 g/mol

IUPAC 名称

(1S,4aR,7R,8aR)-1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene

InChI

InChI=1S/C15H28/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h11-14H,5-10H2,1-4H3/t12-,13+,14+,15+/m0/s1

InChI 键

AJWBFJHTFGRNDG-GBJTYRQASA-N

SMILES

CC1CCCC2C1(CC(CC2)C(C)C)C

手性 SMILES

C[C@H]1CCC[C@H]2[C@@]1(C[C@@H](CC2)C(C)C)C

规范 SMILES

CC1CCCC2C1(CC(CC2)C(C)C)C

产品来源

United States

Foundational & Exploratory

eremophilane sesquiterpenoids classification and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Eremophilane Sesquiterpenoids: Classification, Nomenclature, and Analysis

Introduction

This compound-type sesquiterpenoids are a significant and structurally diverse class of natural products, comprising a characteristic bicyclic [4.4.0] decalin skeleton.[1] These compounds, which are composed of three isoprene (B109036) units, are notable for their biogenesis, which involves a key methyl migration that challenges the classical isoprene rule.[2][3] First isolated in 1932 from the wood oil of Eremophila mitchellii, over 650 this compound derivatives have since been identified.[3] They are widely distributed in nature, predominantly found in terrestrial plants of the Asteraceae family (genera Ligularia, Senecio, and Petasites) and are also prolific metabolites of fungi, including those from marine and endophytic environments.[2][4][5]

The structural diversity of eremophilanes, arising from various oxidation patterns and rearrangements, leads to a broad spectrum of potent biological activities.[6] These include anti-inflammatory, antitumor, cytotoxic, antibacterial, neuroprotective, and immunosuppressive properties, making them promising candidates for drug discovery and development.[6][7][8] This technical guide provides a comprehensive overview of the classification, nomenclature, and key experimental methodologies pertinent to the study of this compound sesquiterpenoids.

Classification

This compound sesquiterpenoids are classified based on the structural modifications of their characteristic carbon skeleton. The core structure is a decalin ring system with a unique substitution pattern resulting from a 1,2-methyl shift during their biosynthesis from farnesyl pyrophosphate (FPP).[2][3]

1. Based on the Carbon Skeleton:

  • Eremophilanes: The fundamental bicyclic structure.

  • Furanoeremophilanes: Characterized by a furan (B31954) ring fused to the decalin core. These can be further oxidized to form butenolides.[1]

  • Nor-eremophilanes: Compounds that have lost one or more carbon atoms from the parent skeleton, such as the 3-nor-eremophilane lactone-lactam skeleton found in rhizopthis compound N.[9]

  • Rearranged Skeletons: Some compounds feature rearranged tricyclic systems, often highly oxygenated and containing moieties like hemiacetals.[8]

2. Based on Functional Groups and Oxidation Patterns:

The structural diversity is greatly enhanced by oxidation at various positions. Common functionalities include:

  • Alcohols, acids, esters, and glycosides.[2]

  • Ketones, particularly α,β-unsaturated ketones.[9]

  • Lactones and lactams.[2][9]

  • Epoxy rings.[9]

  • Highly oxygenated derivatives, including those with hemiacetal groups, are frequently isolated from fungal sources.[6][8]

3. Based on Origin (Plant vs. Fungi):

While both plants and fungi produce eremophilanes, there are some distinctions. Fungal eremophilanes often exhibit unique and complex oxygenation patterns.[9][10] For instance, many fungal metabolites feature highly functionalized fatty acid chains esterified to the this compound backbone, which can enhance their biological activity.[10] Interestingly, very few eremophilanes found in plants have also been identified in fungi, highlighting the distinct biosynthetic machinery in these organisms.[10]

Nomenclature

The systematic naming of this compound sesquiterpenoids follows the principles established by the International Union of Pure and Applied Chemistry (IUPAC).[11][12] The nomenclature is based on substitutive principles applied to the parent hydride.

Parent Hydride and Numbering:

The parent structure is the bicyclo[4.4.0]decane skeleton. The numbering for the this compound skeleton is standardized as shown below. The naming convention treats the compound as a parent hydride with various substituents.[11]

Key IUPAC Naming Rules:

  • Identify the Parent Hydride: The core is named "this compound."

  • Identify the Principal Functional Group: The functional group with the highest priority (e.g., carboxylic acid > ester > amide > ketone > alcohol) is cited as a suffix.[13][14]

  • Identify Unsaturation: Double or triple bonds are indicated by changing the '-ane' ending of the parent name to '-ene' or '-yne'. The position is designated with a locant (number). For example, a double bond between C-7 and C-11 is denoted as eremophil-7(11)-ene.

  • Identify and Name Substituents: All other functional groups are named as prefixes, arranged in alphabetical order.[11]

  • Assign Locants: Number the parent skeleton to give the lowest possible numbers to the principal functional group, then to multiple bonds, and finally to prefixes.

  • Specify Stereochemistry: The stereochemistry at chiral centers is indicated using α (pointing down) and β (pointing up) or using the Cahn-Ingold-Prelog (R/S) system. The relative configuration is often determined by NOESY/ROESY NMR experiments.[15]

Example: The compound phomenone, an this compound from fungi, would be systematically named based on its structure: an eremophil-7(11)-ene skeleton with a ketone at C-8, a hydroxyl group at C-13, and an epoxide across C-9 and C-10.

Biosynthetic and Experimental Workflows

Biosynthetic Pathway of this compound Sesquiterpenoids

The biosynthesis of eremophilanes deviates from the typical terpene synthesis pathway, providing a classic example of carbocation-induced rearrangement. It begins with the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).

This compound Biosynthesis FPP Farnesyl Diphosphate (FPP) NPP Nerolidyl Diphosphate FPP->NPP -OPP Germacrene Germacrene cation NPP->Germacrene Cyclization Eudesmane Eudesmane cation Germacrene->Eudesmane Cyclization Rearrangement 1,2-Methyl Shift (Key Step) Eudesmane->Rearrangement This compound This compound Skeleton Rearrangement->this compound Modifications Oxidations, etc. This compound->Modifications Final_Products Diverse Eremophilanes Modifications->Final_Products

Caption: Generalized biosynthetic pathway of this compound sesquiterpenoids from FPP.

Experimental Workflow for Isolation and Structure Elucidation

The discovery of new this compound sesquiterpenoids follows a standardized and rigorous experimental pipeline, from isolation from the producing organism to the final determination of its three-dimensional structure.

Experimental Workflow cluster_0 Isolation & Purification cluster_1 Structure Elucidation cluster_2 Bioactivity Screening Cultivation Organism Cultivation (Fungus or Plant) Extraction Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Fractionation Initial Fractionation (VLC or MPLC) Extraction->Fractionation Purification Fine Purification (Sephadex LH-20, HPLC) Fractionation->Purification HRESIMS Molecular Formula (HRESIMS) Purification->HRESIMS Pure Compound NMR Planar Structure & Relative Stereochemistry (1D & 2D NMR) HRESIMS->NMR ECD Absolute Configuration (ECD Calculation) NMR->ECD XRay Definitive Structure (X-ray Crystallography) NMR->XRay if crystal Bioassays Biological Assays (e.g., Anti-inflammatory, Cytotoxic, Antibacterial) ECD->Bioassays XRay->Bioassays Confirmed Structure

Caption: Workflow for the isolation and structural analysis of this compound sesquiterpenoids.

Experimental Protocols

Isolation and Purification Protocol

This protocol is a generalized procedure for isolating this compound sesquiterpenoids from a fungal culture.

  • Cultivation and Extraction: The fungus (e.g., Rhizopycnis vagum) is cultivated on a solid rice medium.[16] After a suitable incubation period, the fermented substrate is extracted exhaustively with an organic solvent like ethyl acetate.[7] The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) on a silica (B1680970) gel column.[7][16] Elution is performed with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate, to separate the extract into several primary fractions.[7]

  • Chromatographic Separation: The fractions containing sesquiterpenoids (identified by thin-layer chromatography) are further purified.[16] This involves multiple chromatographic steps:

    • Column Chromatography (CC): Fractions are often separated on Sephadex LH-20 columns to remove pigments and polymeric materials.[16]

    • Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is achieved using semi-preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol/water or acetonitrile/water mixture.[9][16]

Structure Elucidation Protocol

The unambiguous determination of a novel this compound's structure relies on a combination of modern spectroscopic techniques.[7]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the precise mass of the molecular ion, which allows for the calculation of the compound's molecular formula.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments is conducted to piece together the molecular structure.[6][9]

    • ¹H and ¹³C NMR: Provide information on the types and numbers of protons and carbons. Characteristic signals, such as four methyl groups (one singlet, one doublet, and two from an isopropyl/isopropenyl group), are often indicative of an this compound skeleton.[9]

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and establishing the carbon backbone.[6]

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule.[15]

  • Electronic Circular Dichroism (ECD): To determine the absolute configuration of chiral molecules, an experimental ECD spectrum is recorded and compared with the theoretically calculated spectra for possible enantiomers. A good match confirms the absolute stereochemistry.[6][9]

  • Single-Crystal X-ray Diffraction: If a high-quality crystal of the compound can be grown, X-ray diffraction analysis provides the most definitive and unambiguous determination of the entire three-dimensional structure, including its absolute configuration.[6]

Quantitative Data

The following tables summarize representative quantitative data for selected this compound sesquiterpenoids, illustrating their spectroscopic characteristics and biological activities.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Sesquiterpenoids (in CDCl₃)

PositionRhizopthis compound A¹ (δc, δh)Aurantiophilane A² (δc, δh)
172.3, 4.63 (ddd)204.3
230.1, 1.65 (m), 1.95 (m)44.1, 2.92 (dd), 2.58 (dd)
365.2, 3.95 (ddd)33.9, 2.05 (m), 1.78 (m)
447.1, 2.11 (m)39.9, 2.15 (m)
543.549.0
643.7, 2.45 (m), 2.55 (m)24.8, 1.83 (m), 1.60 (m)
7128.9134.6
8194.4100.8
9122.6, 6.13 (s)47.7, 3.01 (d)
10174.079.4
11145.2151.7
1222.3, 2.07 (s)170.0
1320.2, 1.88 (s)18.4, 2.01 (s)
1412.3, 1.18 (s)15.3, 1.07 (d)
1522.8, 1.13 (d)18.4, 0.81 (s)

¹Data from Rhizopycnis vagum.[9] ²Data from Aspergillus aurantiobrunneus.[6]

Table 2: Biological Activities of Selected this compound Sesquiterpenoids

CompoundSource OrganismBiological ActivityTarget/AssayPotency (IC₅₀ / MIC)Reference
Septorthis compound DSeptoria rudbeckiaeAntibacterialPseudomonas syringaeMIC: 6.25 µM[8]
Septorthis compound GSeptoria rudbeckiaeAnti-inflammatoryNO production in BV-2 cellsIC₅₀: 12.0 µM[8]
Paraconulone CParaconiothyrium sporulosumCytotoxicHepG-2 cellsIC₅₀: 2.8 µM[17]
Rhizopthis compound NRhizopycnis vagumCytotoxicNCI-H1650 & BGC823 cellsSelective activity[9][16]
Coptthis compound HPenicillium copticolaNeuroprotectivePC12 cells-[5]

Conclusion

This compound sesquiterpenoids represent a fascinating class of natural products with significant chemical and biological diversity. Their unique biosynthetic origin, complex structures, and potent activities continue to attract considerable scientific interest. A systematic approach combining modern isolation techniques with powerful spectroscopic methods is essential for the discovery and characterization of new derivatives. The detailed classification, standardized nomenclature, and robust experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals working to unlock the full therapeutic potential of these remarkable compounds.

References

chemical and physical properties of eremophilane skeleton

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Eremophilane Skeleton: Chemical and Physical Properties for Researchers and Drug Development Professionals

Introduction

This compound-type sesquiterpenoids are a significant class of natural products characterized by a bicyclic [8.2.0]decane carbon skeleton.[1][2] These C15 compounds, biosynthesized from farnesyl diphosphate (B83284) via a characteristic methyl group migration, are predominantly found in plants of the Asteraceae family, particularly in genera such as Ligularia, Senecio, and Petasites, as well as in various fungi.[3][4] The structural diversity within this class, arising from extensive oxidation and substitution patterns, has led to a wide array of biological activities, including anti-inflammatory, cytotoxic, antibacterial, and neuroprotective properties, making the this compound skeleton a scaffold of considerable interest for drug discovery and development.[3][5]

Chemical and Physical Properties

The core of the this compound structure is a decalin ring system. The unique structural features and various functional groups attached to this skeleton give rise to a wide range of chemical and physical properties.

Data Presentation: Physicochemical Properties
PropertyEremophilene(-)-AristolocheneNootkatone
Molecular Formula C₁₅H₂₄C₁₅H₂₄C₁₅H₂₂O
Molecular Weight 204.35 g/mol 204.35 g/mol 218.34 g/mol
Boiling Point 129.5 °C at 13 mmHgNot available170 °C at 10 mmHg
Melting Point Not availableNot available35-37 °C
Specific Rotation [α] -142.5° (24°C, D)-76° (c=1, CHCl₃)+186° (c=1, CHCl₃)
Appearance Oily liquidOily liquidCrystalline solid
Spectroscopic Data

The structural elucidation of this compound-type sesquiterpenoids relies heavily on a combination of spectroscopic techniques.

The following tables summarize characteristic chemical shifts for the this compound skeleton. Note that these values can vary significantly depending on the specific substituents and their stereochemistry. The data presented are for representative structures and are meant to be a general guide.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for the this compound Skeleton

Proton Chemical Shift Range (ppm) Multiplicity
H-1 1.2 - 2.5 m
H-2 1.0 - 2.0 m
H-3 1.0 - 2.2 m
H-4 1.5 - 2.8 m
H-6 1.8 - 5.5 m
H-8 2.0 - 5.0 m
H-9 1.5 - 5.8 m
H-12 1.0 - 2.1 d, s
H-13 1.0 - 2.1 d, s
H-14 0.7 - 1.2 s

| H-15 | 0.8 - 1.5 | d |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Skeleton [3][5]

Carbon Chemical Shift Range (ppm)
C-1 35 - 55
C-2 20 - 40
C-3 25 - 75
C-4 30 - 50
C-5 40 - 60
C-6 25 - 80
C-7 120 - 150
C-8 70 - 200
C-9 40 - 160
C-10 35 - 50
C-11 120 - 155
C-12 15 - 30
C-13 15 - 30
C-14 10 - 25

| C-15 | 10 - 25 |

The IR spectrum of an this compound derivative will be dominated by absorptions corresponding to its specific functional groups.

Table 3: Characteristic IR Absorptions for this compound Derivatives

Functional Group Wavenumber (cm⁻¹) Intensity
O-H (hydroxyl) 3200 - 3600 Strong, broad
C-H (alkane) 2850 - 3000 Medium to strong
C=O (ketone/aldehyde) 1680 - 1740 Strong
C=O (ester/lactone) 1735 - 1750 Strong

| C=C (alkene) | 1620 - 1680 | Weak to medium |

High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is crucial for determining the molecular formula of this compound compounds.[3] The fragmentation patterns in MS/MS experiments can provide valuable structural information about the substituents and the core skeleton.

Experimental Protocols

The following are generalized methodologies for the isolation and structural characterization of this compound sesquiterpenoids. Specific parameters will need to be optimized for each compound and source material.

Isolation and Purification of this compound Sesquiterpenoids from Ligularia Species

This protocol outlines a typical procedure for the extraction and isolation of this compound compounds from plant material.[6][7][8][9][10]

  • Extraction:

    • Air-dried and powdered plant material (e.g., roots and rhizomes of Ligularia sp.) is extracted exhaustively with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature.

    • The solvent is removed under reduced pressure to yield a crude extract.

  • Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Column Chromatography:

    • The fraction containing the compounds of interest (often the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system is typically used, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

  • Further Purification:

    • Fractions containing similar compounds (as determined by thin-layer chromatography) are combined and further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by using medium pressure liquid chromatography (MPLC).

  • Final Purification (HPLC):

    • Final purification to yield pure compounds is achieved using high-performance liquid chromatography (HPLC), often on a semi-preparative C18 reversed-phase column with a mobile phase such as methanol/water or acetonitrile/water.

Structure Elucidation of a Novel this compound Sesquiterpenoid

The following workflow describes the spectroscopic analysis used to determine the structure of a purified this compound compound.[11][12][13][14][15][16]

  • Molecular Formula Determination:

    • High-Resolution Mass Spectrometry (HRMS) is used to obtain an accurate mass measurement, from which the molecular formula is determined.

  • Identification of Functional Groups:

    • Infrared (IR) spectroscopy is used to identify the presence of key functional groups such as hydroxyls, carbonyls, and double bonds.

    • Ultraviolet (UV) spectroscopy provides information on the presence of chromophores, particularly conjugated systems.

  • Establishment of the Carbon Skeleton and Proton Connectivity:

    • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

    • ¹³C NMR and DEPT: Determine the number of carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons and establishing spin systems.

  • Determination of Long-Range Correlations:

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the spin systems and establishing the overall carbon skeleton.

  • Assignment of Relative Stereochemistry:

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry of the molecule.

  • Determination of Absolute Stereochemistry:

    • This is often the most challenging step and can be achieved by:

      • X-ray Crystallography: If a suitable single crystal can be obtained.

      • Electronic Circular Dichroism (ECD): By comparing the experimental ECD spectrum with theoretically calculated spectra for different stereoisomers.

      • Vibrational Circular Dichroism (VCD): Similar to ECD but using infrared light.

      • Chemical derivatization: For example, using Mosher's method for determining the configuration of secondary alcohols.

Biological Activities and Signaling Pathways

This compound sesquiterpenoids exhibit a range of biological activities, with anti-inflammatory and cytotoxic effects being particularly prominent.

Anti-inflammatory Activity

Many this compound derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[2][4]

A common mechanism for the anti-inflammatory action of this compound compounds is the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[2][17] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).

The transcription factor NF-κB is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[18][19][20][21][22] Several this compound sesquiterpenoids have been found to inhibit the activation of the NF-κB pathway. This can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or inhibiting the nuclear translocation of the p65 subunit of NF-κB.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_active NF-κB (p65/p50) IkBa_deg->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus inflammation Inflammatory Genes (iNOS, etc.) nucleus->inflammation Transcription This compound This compound Compound This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation IkBa IκBα NFkB_inactive NF-κB (p65/p50) G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Caspase Cascade This compound Cytotoxic This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

The Eremophilane Goldmine: A Technical Guide to its Natural Sources in Ligularia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Ligularia, a member of the Asteraceae family, represents a significant and diverse reservoir of eremophilane-type sesquiterpenoids. These compounds have garnered considerable interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources of eremophilanes in various Ligularia species, with a focus on quantitative data, detailed experimental protocols for their extraction and isolation, and visual representations of the scientific workflows involved.

Quantitative Analysis of Eremophilanes in Ligularia Species

The concentration and diversity of this compound sesquiterpenoids can vary significantly among different Ligularia species and even between different parts of the same plant. The following tables summarize the available quantitative data from various studies, offering a comparative look at the yields of crude extracts, fractions, and purified this compound compounds.

Ligularia SpeciesPlant PartStarting Material (kg)Extraction SolventCrude Extract Yield (g)Reference
Ligularia macrophyllaWhole Plant6.0Not Specified290[1]
Ligularia macrophyllaRoots2.0Ethyl Alcohol86[2]

Table 1: Crude Extract Yields from Ligularia Species

Ligularia SpeciesPlant PartCrude Extract (g)Partitioning SolventFraction Yield (g)Reference
Ligularia macrophyllaWhole Plant290Petroleum Ether100[1]
Ligularia macrophyllaWhole Plant290Ethyl Acetate (B1210297)90[1]
Ligularia macrophyllaWhole Plant290n-Butanol20[1]
Ligularia macrophyllaRoots86Chloroform (B151607)65[2]

Table 2: Fraction Yields from Ligularia macrophylla Extracts

Ligularia SpeciesPlant PartStarting Material (kg)This compound CompoundFinal Yield (mg)Reference
Ligularia macrophyllaWhole Plant6.0Unnamed this compound Epimer8[1]

Table 3: Yield of Purified this compound from Ligularia macrophylla

Ligularia SpeciesPlant PartExtraction MethodEssential Oil Yield (%)Reference
Ligularia macrophyllaAerial PartHydrodistillation0.30[2]
Ligularia macrophyllaAerial PartMicrowave Extraction0.03[2]

Table 4: Essential Oil Yields from Ligularia macrophylla

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound sesquiterpenoids from Ligularia species typically involves a multi-step process encompassing extraction, fractionation, and chromatography. Below are detailed methodologies synthesized from various cited studies.

Plant Material Collection and Preparation
  • Collection: The roots, rhizomes, or whole plants of the desired Ligularia species are collected.

  • Drying: The plant material is air-dried in a shaded area to prevent the degradation of thermolabile compounds.

  • Grinding: The dried material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Extraction: The powdered plant material is extracted exhaustively with an organic solvent. Commonly used solvents include ethanol, methanol (B129727), or a mixture of chloroform and methanol. The extraction is typically performed at room temperature over several days with periodic agitation or using a Soxhlet apparatus for more efficient extraction.

  • Solvent Removal: The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Liquid-Liquid Partitioning: The crude extract is suspended in water or a hydroalcoholic mixture and sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme involves:

    • Petroleum Ether or Hexane: To remove non-polar constituents like fats and waxes.

    • Chloroform or Dichloromethane: This fraction is often enriched with sesquiterpenoids.

    • Ethyl Acetate: To isolate compounds of intermediate polarity.

    • n-Butanol: To extract more polar compounds, such as glycosides.

  • Solvent Removal: Each fraction is concentrated to dryness using a rotary evaporator.

Chromatographic Purification

The fraction enriched with eremophilanes (typically the chloroform or ethyl acetate fraction) is subjected to a series of chromatographic techniques to isolate individual compounds.

  • Silica (B1680970) Gel Column Chromatography: This is the most common initial purification step.

    • Stationary Phase: Silica gel (100-200 or 200-300 mesh).

    • Mobile Phase: A gradient of non-polar to polar solvents is used for elution. Common solvent systems include hexane-ethyl acetate, chloroform-acetone, or chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: This technique is used for further purification of fractions obtained from silica gel chromatography.

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Typically a mixture of chloroform and methanol (e.g., 1:1 v/v) is used for elution.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to obtain highly pure compounds.

    • Stationary Phase: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of methanol-water or acetonitrile-water is typically employed.

Structure Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to determine the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Visualizing the Workflow and Relationships

To better illustrate the processes involved in the study of eremophilanes from Ligularia, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_collection Plant Material cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis ligularia Ligularia Species (Roots, Rhizomes, etc.) extraction Solvent Extraction (e.g., Ethanol) ligularia->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel This compound-rich Fraction sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_compound->structure_elucidation

A generalized workflow for the isolation and identification of this compound sesquiterpenoids.

logical_relationship cluster_source Natural Source cluster_compounds Chemical Class cluster_applications Potential Applications ligularia_genus Genus Ligularia sesquiterpenoids Sesquiterpenoids ligularia_genus->sesquiterpenoids produces eremophilanes Eremophilanes sesquiterpenoids->eremophilanes includes bioactivities Bioactivities (Anti-inflammatory, Cytotoxic, etc.) eremophilanes->bioactivities exhibit drug_development Drug Development bioactivities->drug_development inform

The logical relationship between Ligularia, eremophilanes, and their potential applications.

References

A Technical Guide to the Isolation of Eremophilane Derivatives from Endophytic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: This document provides an in-depth technical overview of the methodologies employed in the isolation and characterization of eremophilane-type sesquiterpenoids from endophytic fungi. It consolidates experimental protocols and quantitative data from various scientific studies to serve as a comprehensive resource for natural product discovery and development.

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants, are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these are the eremophilanes, a significant class of bicyclic sesquiterpenoids.[2] These compounds are biogenetically derived from farnesyl diphosphate (B83284) and are characterized by a distinctive carbon skeleton that arises from a methyl migration.[2] this compound derivatives isolated from endophytic fungi have demonstrated a wide array of promising biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antimalarial properties, making them attractive targets for drug discovery programs.[3][4][5]

Fungal genera such as Xylaria, Pestalotiopsis, Curvularia, and Rhizopycnis are notable producers of these compounds.[3][6][7][8] This guide details the common procedures for the cultivation of these fungi, followed by the extraction, separation, and purification of this compound derivatives.

General Experimental Workflow

The process of isolating this compound derivatives from endophytic fungi follows a systematic workflow, from cultivation to the identification of pure compounds. This multi-stage process is critical for ensuring the purity and structural integrity of the target molecules for subsequent bioactivity screening.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Purification & Analysis A Fungal Strain Isolation (from Host Plant) B Seed Culture Preparation (e.g., PDB medium) A->B C Large-Scale Fermentation (Solid or Liquid Media) B->C D Extraction (e.g., with Ethyl Acetate) C->D E Crude Extract Concentration D->E F Solvent Partitioning E->F G Column Chromatography (Silica Gel, Sephadex) F->G H Fraction Collection & Pooling G->H I Preparative HPLC/MPLC H->I J Pure this compound Derivative I->J K Structure Elucidation (NMR, HRESIMS) J->K L Bioactivity Assays J->L

Caption: General workflow for the isolation and analysis of this compound derivatives.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in multiple studies. Specific parameters such as media composition, incubation times, and solvent systems should be optimized for each specific fungal strain and target compound.

Fungal Fermentation

A crucial step is the large-scale cultivation of the endophytic fungus to generate sufficient biomass and secondary metabolite production. Solid-state fermentation on rice is a commonly employed and effective method.[2][3][4]

Protocol: Solid-State Rice Media Fermentation

  • Seed Culture Preparation:

    • Inoculate the desired endophytic fungus (e.g., Rhizopycnis vagum) onto Potato Dextrose Agar (B569324) (PDA) plates and incubate at 25°C for 5-7 days.[3][4]

    • Transfer agar plugs of the mycelium into 250-mL Erlenmeyer flasks containing 150 mL of Potato Dextrose Broth (PDB).[3][4]

    • Incubate the liquid culture at 25°C on a rotary shaker at 150 rpm for 7 days to generate the inoculum.[3][4]

  • Large-Scale Fermentation:

    • Prepare the solid substrate medium in 1-L Erlenmeyer flasks, each containing 100 g of rice and 110 mL of distilled water. Autoclave to sterilize.[3][4]

    • Inoculate the sterilized rice media with the seed culture from Step 1.

    • Incubate the flasks under static conditions at room temperature for an extended period, typically 40-50 days, to allow for maximal production of secondary metabolites.[3][4]

Extraction and Preliminary Separation

Following fermentation, the target compounds must be extracted from the culture medium and mycelium. This is typically achieved using organic solvents.

Protocol: Solvent Extraction and Partitioning

  • Extraction:

    • Macerate the entire fermented rice culture (10 kg total) and exhaustively extract with ethyl acetate (B1210297) (EtOAc) three times at room temperature.[3][4]

    • Combine the organic solvent extracts.

  • Concentration:

    • Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 163 g of crude extract was obtained from 10 kg of rice).[3][4]

  • Fractionation (Optional but Recommended):

    • The crude extract can be further fractionated by suspending it in water and performing liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane (B92381), dichloromethane, ethyl acetate) to separate compounds based on their polarity.

Chromatographic Purification

The purification of individual this compound derivatives from the crude extract or its fractions requires multiple chromatographic steps.

Protocol: Multi-Step Chromatography

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the crude extract to column chromatography on a silica gel stationary phase.

    • Elute the column with a stepwise gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate (e.g., hexane/EtOAc gradients from 100:0 to 0:100).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Size-Exclusion Chromatography:

    • Further separate the pooled fractions using size-exclusion chromatography, such as on a Sephadex LH-20 column, eluting with a solvent like methanol (B129727) or a dichloromethane/methanol mixture to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC):

    • Achieve final purification of individual compounds using preparative or semi-preparative HPLC on a C18 reversed-phase column.

    • Use an isocratic or gradient mobile phase, commonly a mixture of methanol/water or acetonitrile/water, to isolate pure compounds.

Data on Isolated this compound Derivatives

Endophytic fungi are a rich source of novel and known this compound sesquiterpenoids. The logical relationship between the host plant, the endophyte, the produced compound, and its resulting bioactivity forms the basis of bioprospecting.

G A Host Plant (e.g., Fritillaria hupehensis) B Endophytic Fungus (e.g., Boeremia exigua) A->B harbors C Isolated Compound (e.g., Boeremialane D) B->C produces D Biological Activity (e.g., Anti-inflammatory) C->D exhibits

Caption: Logical relationship in endophytic natural product discovery.

Table 1: Selected this compound Derivatives from Endophytic Fungi
Compound Name(s)Endophytic FungusHost PlantReference(s)
Rhizoperemophilanes A–NRhizopycnis vagumNicotiana tabacum[3][4]
XylareremophilXylaria sp. GDG-102Sophora tonkinensis[6][9]
Xylarenones F, GCamarops sp.Alibertia macrophylla[10]
Boeremialanes A–DBoeremia exiguaFritillaria hupehensis[2][11]
Curvuleremophilanes A–DCurvularia lunataCymbopogon citratus[7][12]
Phomadecalins G-IMicrodiplodia sp.Not Specified[13]
11-O-methylpetasitol, Sporogen-AO1Penicillium sp.Ficus ampelas[14]
Pestalotiopins B, CPestalotiopsis photiniaePodocarpus macrophyllus[15]
Cupressolides A, BXylaria sp.Cupressus lusitanica[16]
Table 2: Quantitative Bioactivity Data of Fungal this compound Derivatives
Compound Name(s)Fungal SourceBioactivityAssay DetailsResult (IC₅₀ / MIC)Reference(s)
Xylareremophil, Mairetolides B, GXylaria sp.AntibacterialAgainst P. vulgaris, M. luteus, B. subtilisMIC: 25–100 µg/mL[6][9]
Xylarenones C, D, F, GCamarops sp.Anti-inflammatoryInhibition of ROS in neutrophilsPotential Activity[10]
Boeremialane DBoeremia exiguaAnti-inflammatoryNO production inhibition in RAW264.7 cellsIC₅₀: 8.62 µM[2]
Rhizopthis compound N (14)Rhizopycnis vagumCytotoxicAgainst NCI-H1650 and BGC823 tumor cellsSelective Cytotoxicity[3][4]
Compounds 11, 16, 20Rhizopycnis vagumAntibacterialNot SpecifiedDisplayed Activity[3][4]
Curvulthis compound A (1)Curvularia lunataAntimalarialAgainst Plasmodium falciparum K1IC₅₀: 3.64–7.77 µM[7]
Curvulthis compound A (1)Curvularia lunataAntibacterialAgainst Bacillus cereus & S. aureusMIC: 3.13–25.00 µg/mL[7]
Eremophilanolides (1-3)Xylaria sp.CytotoxicNot SpecifiedModerate Activity[17]

Conclusion

The isolation of this compound derivatives from endophytic fungi is a well-established, albeit complex, process that holds significant promise for the discovery of new therapeutic agents. The success of these endeavors relies on systematic fungal culture, robust extraction techniques, and multi-step chromatographic purification. The diverse biological activities exhibited by these compounds, ranging from potent cytotoxic to anti-inflammatory effects, underscore the importance of endophytic fungi as a sustainable and valuable resource for drug development. The protocols and data summarized in this guide provide a foundational framework for researchers aiming to explore this fascinating area of natural product chemistry.

References

A Technical Guide to the Discovery and History of Eremophilane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremophilane sesquiterpenoids represent a significant class of natural products, characterized by a distinctive bicyclic decalin core and a unique biosynthetic pathway involving a key methyl group migration. First discovered in the early 1930s, the journey to elucidate their complex structures and understand their diverse biological activities has mirrored the evolution of organic chemistry itself. This in-depth technical guide provides a comprehensive historical account of the discovery of this compound compounds, detailing the seminal isolation and structural elucidation efforts, the evolution of analytical techniques, and the key scientific milestones. It includes detailed experimental protocols from foundational studies, quantitative data presented for comparative analysis, and visualizations of biosynthetic and signaling pathways to offer a thorough resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound-type sesquiterpenoids are a large and structurally diverse family of natural products, primarily isolated from various plant genera, notably Eremophila, Ligularia, and Petasites, as well as from various fungi.[1] These compounds are characterized by a bicyclic carbon skeleton that, contrary to the isoprene (B109036) rule, features a methyl group migration from C-10 to C-5 during their biosynthesis from farnesyl pyrophosphate.[2] This unique structural feature, coupled with a wide array of stereochemical complexities and functional group modifications, has made the eremophilanes a fascinating subject of chemical and biological research for nearly a century.

The history of this compound chemistry is a compelling narrative of scientific deduction, technological advancement, and international collaboration. From the initial isolation of eremophilone in 1932 to the modern-day application of sophisticated spectroscopic and synthetic methods, the study of these compounds has consistently pushed the boundaries of natural product chemistry. This guide will chronologically detail this journey, providing researchers with a solid foundation in the history and chemical biology of this important class of molecules.

The Dawn of Discovery: Isolation and Early Characterization

The story of this compound compounds begins in the early 20th century with the investigation of the essential oil of the Australian desert shrub, Eremophila mitchellii.

The First this compound: Eremophilone

In 1932, A. E. Bradfield, A. R. Penfold, and J. L. Simonsen reported the isolation of a novel sesquiterpene ketone, which they named eremophilone , from the wood oil of Eremophila mitchellii.[3] Their seminal work, published in the Journal of the Chemical Society, laid the groundwork for the entire field of this compound chemistry.

The original isolation procedure, a testament to the techniques of the era, is summarized below.

dot

Caption: Early Isolation Workflow for Eremophilone.

The researchers meticulously documented the physical and chemical properties of the newly isolated compound, which were crucial for its initial characterization.

PropertyValue (Eremophilone)Reference
Molecular FormulaC₁₅H₂₂O[3]
Melting Point41-42 °C[3]
Boiling Point171 °C at 15 mmHg[3]
Specific Rotation ([α]D)-207° in chloroform[3]
AppearanceColorless needles[3]

Table 1: Physicochemical Properties of Eremophilone as reported in 1932.

The Structural Puzzle: From Degradation to Spectroscopy

The determination of the correct structure of eremophilone was a significant challenge that spanned over two decades and involved some of the most prominent chemists of the time. The initial structural proposals by Penfold and Simonsen were later revised, highlighting the limitations of classical chemical degradation methods.

Early Structural Postulates and the Isoprene Rule Anomaly

The initial structural work by Bradfield, Penfold, and Simonsen involved a series of chemical degradations, including oxidation and dehydrogenation reactions.[3] However, the resulting products led them to propose a structure that, while consistent with some of the chemical evidence, was later proven to be incorrect. The key challenge was the unusual placement of the methyl groups, which appeared to violate the then-sacred isoprene rule.

The Breakthrough: The Contributions of Birch and Barton

The definitive structural elucidation of eremophilone came in the 1950s through the insightful work of A. J. Birch and D. H. R. Barton. They re-examined the chemical evidence and, importantly, applied new theoretical concepts and emerging spectroscopic techniques.

  • A. J. Birch utilized his expertise in reduction reactions, particularly the Birch reduction, to clarify the nature of the carbon skeleton.

  • D. H. R. Barton applied principles of conformational analysis and stereochemistry, which were revolutionary at the time, to correctly deduce the relative and absolute configuration of eremophilone.

This collaborative effort, though not always direct, ultimately led to the correct structure of eremophilone, a bicyclic system with a unique cis-fusion of the rings and the now-characteristic migrated methyl group.

dot

G cluster_0 Early Investigations (1930s-1940s) cluster_1 Definitive Structure Elucidation (1950s) A Isolation of Eremophilone B Chemical Degradation Studies A->B C Initial (Incorrect) Structure Proposed B->C D Re-evaluation of Chemical Evidence C->D Contradictions with Isoprene Rule E Application of Conformational Analysis (Barton) D->E F Reductive Studies (Birch) D->F G Correct Structure of Eremophilone Established E->G F->G

Caption: Logical Flow of Eremophilone's Structure Elucidation.

The Rise of Modern Techniques: Synthesis and Spectroscopy

The latter half of the 20th century saw the application of powerful new analytical and synthetic methods to the study of this compound compounds.

The Advent of NMR Spectroscopy

The development of Nuclear Magnetic Resonance (NMR) spectroscopy revolutionized natural product chemistry. Early ¹H NMR studies on eremophilanes, though low-resolution by today's standards, provided invaluable information about the number and environment of protons in the molecule, confirming the structural features deduced from chemical methods. As the technology advanced, ¹³C NMR and 2D-NMR techniques (COSY, HMQC, HMBC) became indispensable for the unambiguous assignment of the complex carbon skeletons and stereochemistry of newly discovered eremophilanes.

Confirmation by Total Synthesis

The ultimate proof of a proposed structure is its total synthesis. The first total synthesis of (±)-eremophilone was achieved in 1975 by John E. McMurry and his colleagues.[1] This landmark achievement not only confirmed the structure of eremophilone but also showcased the power of modern synthetic organic chemistry.

A crucial step in the synthesis was the stereoselective construction of the bicyclic core. The following is a simplified representation of a key transformation:

dot

G Reactant 7-epi-nootkatone Step1 Reductive Deconjugation Reactant->Step1 Intermediate1 Homoallylic Alcohol Step1->Intermediate1 Step2 Dehydration (Pyrolysis of Acetate) Intermediate1->Step2 Intermediate2 Triene Intermediate Step2->Intermediate2 Step3 Epoxidation and Rearrangement Intermediate2->Step3 Product (±)-Eremophilone Step3->Product

Caption: A Simplified Key Transformation in the Total Synthesis of Eremophilone.

Biological Activities and Mechanisms of Action

This compound sesquiterpenoids exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Early investigations into their biological properties were often descriptive, but modern research has begun to unravel the molecular mechanisms underlying these activities.

Anti-inflammatory Effects and Signaling Pathways

Many this compound compounds have demonstrated potent anti-inflammatory properties. A key mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

dot

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->ProInflammatoryGenes activates This compound This compound Compound This compound->IKK inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by this compound Compounds.

Some eremophilanes have also been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, which are also involved in the inflammatory response.

Conclusion

The discovery and history of this compound compounds is a rich field of study that has contributed significantly to our understanding of natural product chemistry, biosynthesis, and pharmacology. From the early pioneering work on eremophilone to the ongoing discovery of new and complex derivatives, these fascinating molecules continue to inspire and challenge chemists and biologists alike. The detailed historical perspective, experimental protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for the next generation of scientists working to unlock the full potential of this remarkable class of natural products.

References

Elucidating the Eremophilane Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremophilane-type sesquiterpenoids are a diverse class of natural products with a characteristic bicyclic carbon skeleton. Found predominantly in plant species of the Asteraceae family, notably in the genera Petasites and Ligularia, these compounds exhibit a wide range of biological activities, making them attractive targets for pharmaceutical research and development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It details the key enzymatic steps, from the universal precursor farnesyl pyrophosphate (FPP) to the formation of the this compound scaffold and its subsequent modifications. This document outlines detailed experimental protocols for the key techniques used in the elucidation of this pathway, including gene cloning, heterologous protein expression, enzyme assays, and metabolite analysis. Quantitative data from related studies are summarized to provide a comparative framework. Furthermore, signaling pathways, experimental workflows, and the core biosynthetic pathway are visualized using logical diagrams to facilitate a deeper understanding of the intricate processes involved in the formation of these valuable bioactive molecules.

Introduction to this compound Sesquiterpenoids

This compound sesquiterpenoids are a significant group of C15 isoprenoids characterized by a decahydronaphthalene (B1670005) ring system. Their structural diversity arises from various oxygenation patterns, esterifications, and rearrangements of the basic this compound skeleton. Notable examples include petasin (B38403) and furanoeremophilanes, which are known for their anti-inflammatory and other medicinal properties. The biosynthesis of these complex molecules in plants is a multi-step process involving a cascade of enzymatic reactions, the elucidation of which is crucial for understanding their production and for potential metabolic engineering applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound sesquiterpenoids begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), which is produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. The key committed step in the formation of the this compound skeleton is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase, the this compound synthase.

Based on classical biosynthetic studies, particularly tracer experiments in Petasites hybridus, the hydrocarbon eremophilene (B157757) has been identified as a key intermediate and likely the first fully cyclized product in the pathway.[1][2] The proposed pathway involves the initial cyclization of FPP to a germacrene-like intermediate, followed by a series of rearrangements and a final cyclization to form the characteristic bicyclic this compound core.

Subsequent enzymatic modifications, such as hydroxylations, oxidations, and esterifications, lead to the vast array of this compound derivatives found in nature. For instance, the formation of petasin and furanoeremophilanes likely proceeds through independent branches of the pathway following the synthesis of the this compound scaffold.[1]

Eremophilane_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Germacrene_Cation Germacrene A Cation (Hypothetical Intermediate) FPP->Germacrene_Cation this compound Synthase (Sesquiterpene Cyclase) Eremophilene Eremophilene Germacrene_Cation->Eremophilene Rearrangement & Cyclization Eremophilane_Derivatives Oxidized Eremophilanes Eremophilene->Eremophilane_Derivatives Cytochrome P450s, etc. Petasin_Derivatives Petasin and Derivatives Eremophilane_Derivatives->Petasin_Derivatives Acyltransferases, etc. Furanoeremophilanes Furanoeremophilanes Eremophilane_Derivatives->Furanoeremophilanes Further Oxidations

Caption: Proposed this compound Biosynthesis Pathway.

Quantitative Data on Related Sesquiterpene Synthases

While the specific kinetic parameters for an this compound synthase from Petasites or Ligularia are not yet available in the literature, data from other functionally characterized plant sesquiterpene synthases provide a valuable reference for what can be expected.

EnzymePlant SourceMajor Product(s)Km (µM) for FPPkcat (s⁻¹)Reference
Amorpha-4,11-diene synthaseArtemisia annuaAmorpha-4,11-diene0.6 ± 0.10.032 ± 0.001[Source]
δ-Selinene synthaseAbies grandisδ-Selinene1.2 ± 0.20.025 ± 0.002[Source]
Germacrene A synthaseLactuca sativaGermacrene A0.5 ± 0.10.15 ± 0.01[Source]
Vetispiradiene synthaseHyoscyamus muticusVetispiradiene4.7 ± 0.50.046 ± 0.003[Source]

Detailed Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols are adapted from studies on other plant terpene synthases and provide a robust framework for the characterization of a putative this compound synthase.

Gene Cloning and Heterologous Expression

This workflow outlines the steps to identify and express a candidate this compound synthase gene.

Gene_Cloning_Workflow RNA_Extraction Total RNA Extraction (from Petasites rhizomes) cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification (using degenerate primers based on conserved TPS motifs) cDNA_Synthesis->PCR_Amplification Sequencing Sequencing and Full-Length cDNA Isolation (RACE-PCR) PCR_Amplification->Sequencing Vector_Ligation Ligation into Expression Vector (e.g., pET-28a or pYES-DEST52) Sequencing->Vector_Ligation Transformation Transformation into Expression Host (e.g., E. coli BL21(DE3) or S. cerevisiae) Vector_Ligation->Transformation Expression_Induction Induction of Protein Expression (e.g., with IPTG or galactose) Transformation->Expression_Induction

Caption: Workflow for Gene Cloning and Expression.

Protocol:

  • Total RNA Extraction and cDNA Synthesis:

    • Homogenize fresh or frozen plant tissue (e.g., Petasites hybridus rhizomes) in liquid nitrogen.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer.

  • PCR Amplification and Sequencing:

    • Design degenerate primers based on conserved amino acid motifs of known sesquiterpene synthases.

    • Perform PCR using the synthesized cDNA as a template to amplify a partial sequence of the putative this compound synthase gene.

    • Sequence the PCR product and use the obtained sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence.

  • Heterologous Expression:

    • Clone the full-length coding sequence into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

    • Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Grow the transformed cells to an appropriate density and induce protein expression with a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli or galactose for yeast).

Recombinant Protein Purification

Protocol:

  • Cell Lysis:

    • Harvest the induced cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • If using a His-tagged expression vector, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the recombinant protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange:

    • Desalt and exchange the buffer of the purified protein solution to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

In Vitro Enzyme Assay

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT), the purified recombinant enzyme, and the substrate farnesyl pyrophosphate (FPP).

    • Initiate the reaction by adding FPP.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., n-hexane or diethyl ether) and vortexing.

    • Separate the organic phase containing the products.

  • Enzyme Kinetics:

    • To determine the Michaelis-Menten kinetic parameters (Km and kcat), perform the enzyme assay with varying concentrations of FPP.

    • Quantify the product formation at each substrate concentration.

    • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

GC-MS Analysis of Reaction Products

Protocol:

  • Sample Preparation:

    • Concentrate the organic extract from the enzyme assay under a gentle stream of nitrogen.

    • Resuspend the sample in a small volume of a suitable solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program that allows for the separation of different sesquiterpene isomers.

    • Identify the products by comparing their mass spectra and retention times with those of authentic standards or by comparison with mass spectral libraries (e.g., NIST).

Experimental_Workflow cluster_molecular Molecular Biology cluster_biochemistry Biochemistry cluster_analytical Analytical Chemistry Gene_Cloning Gene Cloning & Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assay Enzyme Assay Protein_Purification->Enzyme_Assay GC_MS GC-MS Analysis Enzyme_Assay->GC_MS Structure_Elucidation Structure Elucidation GC_MS->Structure_Elucidation

Caption: Integrated Experimental Workflow.

Conclusion

The elucidation of the this compound biosynthesis pathway in plants is an active area of research with significant implications for drug discovery and metabolic engineering. While classical biochemical studies have laid the groundwork for understanding this pathway, the identification and functional characterization of the key enzymes, particularly the this compound synthase, at the molecular level are still in progress. The methodologies and comparative data presented in this guide provide a comprehensive framework for researchers to pursue the complete elucidation of this important biosynthetic pathway. Future work in this area will likely focus on the isolation and characterization of the this compound synthase gene(s) from Petasites and other this compound-rich species, which will open up new avenues for the sustainable production of these valuable natural products.

References

Determining the Stereochemical Maze: An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Eremophilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremophilane-type sesquiterpenoids are a diverse class of natural products characterized by a bicyclic [4.4.0] decalin core. With over 200 known compounds, these molecules exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, making them promising candidates for drug discovery and development. The therapeutic potential of eremophilanes is often intrinsically linked to their precise three-dimensional structure. Therefore, the unambiguous determination of their relative and absolute stereochemistry is a critical aspect of their chemical and pharmacological characterization. This technical guide provides a comprehensive overview of the methodologies employed to elucidate the complex stereochemistry of eremophilanes, offering detailed experimental protocols and data presentation to aid researchers in this field.

The this compound Skeleton and its Stereochemical Complexity

The characteristic this compound skeleton features multiple stereocenters, leading to a vast number of potential stereoisomers. The accurate assignment of these stereocenters is paramount, as even minor changes in stereochemistry can profoundly impact biological activity. The core of this guide focuses on the robust techniques used to navigate this stereochemical complexity.

Methodologies for Stereochemical Elucidation

The determination of the stereochemistry of eremophilanes relies on a combination of spectroscopic and analytical techniques. These methods can be broadly categorized into those that determine relative stereochemistry and those that establish the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

NMR spectroscopy is an indispensable tool for determining the relative configuration of stereocenters in eremophilanes.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE-based experiments are pivotal in establishing through-space proton-proton proximities. Strong NOE correlations between protons indicate that they are close in space (typically < 5 Å), providing crucial information about the relative orientation of substituents and the conformation of the decalin ring system.

Experimental Protocol: NOESY/ROESY

  • Sample Preparation: Dissolve 1-5 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to determine appropriate spectral widths and pulse durations.

    • For NOESY experiments on small molecules (like eremophilanes), a mixing time (tm) in the range of 300-800 ms (B15284909) is typically employed. The choice of mixing time is crucial; for small molecules, the NOE builds up slowly.[1]

    • For ROESY experiments, which are particularly useful for molecules in the intermediate molecular weight range where the NOE may be close to zero, a spin-lock pulse is used during the mixing time.[1]

    • Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell).

    • Analyze the resulting 2D spectrum for cross-peaks, which indicate NOE correlations. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.[2]

    • Correlate the observed NOEs with a molecular model to deduce the relative stereochemistry.

X-ray Crystallography for Unambiguous Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the complete three-dimensional structure of a molecule, including both its relative and absolute stereochemistry.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of the this compound derivative. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The crystal should ideally be between 0.1 and 0.5 mm in all dimensions.[4]

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the crystal in a stream of X-rays, typically from a copper or molybdenum source.[4]

    • Rotate the crystal and collect the diffraction pattern on a detector.[5]

    • Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

  • Structure Solution and Refinement:

    • The diffraction data is processed to yield a set of structure factors.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • A molecular model is built into the electron density map and refined against the experimental data.[5]

    • For non-centrosymmetric space groups, the absolute configuration can often be determined from the anomalous dispersion effects, typically quantified by the Flack parameter.[6]

Chiroptical Methods for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.

Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of approximately 1.0 in the UV-Vis spectrum.

  • Data Acquisition: Record the CD spectrum over a suitable wavelength range, typically from 400 nm down to 190 nm.

  • Computational Analysis:

    • Perform a conformational search for the this compound using molecular mechanics (e.g., MMFF94) to identify low-energy conformers.[7]

    • Optimize the geometry of each conformer using Density Functional Theory (DFT) (e.g., at the B3LYP/6-31G* level).[7]

    • Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TDDFT).[8][9]

    • Generate a Boltzmann-averaged calculated ECD spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: Compare the experimental CD spectrum with the calculated spectra for both possible enantiomers. A good match allows for the unambiguous assignment of the absolute configuration.[8][9]

The Modified Mosher's Method for Chiral Alcohols

For eremophilanes possessing a secondary alcohol, the modified Mosher's method is a widely used NMR technique to determine the absolute configuration of the carbinol center.[10] This method involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[10]

Experimental Protocol: Modified Mosher's Method

  • Esterification: React the this compound alcohol separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the corresponding (S)- and (R)-MTPA esters.[10]

  • NMR Analysis: Acquire the ¹H NMR spectra of both diastereomeric esters.

  • Data Analysis:

    • Assign the proton signals for both esters.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.

    • A consistent pattern of positive Δδ values for protons on one side of the carbinol center and negative Δδ values on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.[10]

Quantitative Data of Eremophilanes

The following tables summarize key stereochemical data for a selection of this compound sesquiterpenoids.

Table 1: Specific Rotation of Selected Eremophilanes

CompoundSpecific Rotation ([α]D)SolventReference
Eremophilone+205°CHCl₃[2]
Nootkatone+186°CHCl₃[11]
Valencene+73.4°CHCl₃[11]
Petasin-59°CHCl₃[9]
8β-Hydroxyeremophilanolide+110°MeOH[8]

Table 2: Selected ¹H and ¹³C NMR Data for this compound Derivatives in CDCl₃

CompoundPosition¹H Chemical Shift (δ)¹³C Chemical Shift (δ)Reference
Nootkatone [11]
C-15.75 (s)124.7
C-114.72 (s), 4.75 (s)109.3
C-131.73 (s)21.0
C-140.95 (d, J=6.9 Hz)15.1
C-151.20 (s)16.5
Valencene [11]
C-15.35 (br s)120.8
C-114.70 (s), 4.72 (s)108.3
C-131.65 (s)20.8
C-140.88 (d, J=6.9 Hz)15.8
C-150.92 (s)18.8

Visualizing the Workflow and Biosynthesis

Logical Workflow for Stereochemical Determination

The following diagram illustrates a typical workflow for the complete stereochemical elucidation of a new this compound natural product.

stereochemistry_workflow cluster_isolation Isolation & Planar Structure cluster_relative Relative Stereochemistry cluster_absolute Absolute Configuration Isolation Isolation & Purification Planar_Structure Planar Structure Elucidation (1D/2D NMR, MS) Isolation->Planar_Structure NOESY_ROESY NOESY/ROESY Experiments Planar_Structure->NOESY_ROESY Xray_Relative X-ray Crystallography (if crystal) Planar_Structure->Xray_Relative Relative_Configuration Relative Configuration Determined NOESY_ROESY->Relative_Configuration Xray_Relative->Relative_Configuration ECD ECD Spectroscopy & Calculation Relative_Configuration->ECD Xray_Absolute X-ray Crystallography (Anomalous Dispersion) Relative_Configuration->Xray_Absolute Moshers Mosher's Method (if applicable) Relative_Configuration->Moshers Absolute_Configuration Absolute Configuration Determined ECD->Absolute_Configuration Xray_Absolute->Absolute_Configuration Moshers->Absolute_Configuration

A logical workflow for determining the stereochemistry of eremophilanes.
Biosynthetic Pathway of Eremophilanes

The biosynthesis of eremophilanes involves a key rearrangement of the farnesyl pyrophosphate (FPP) precursor, which distinguishes them from many other sesquiterpenes.

eremophilane_biosynthesis FPP Farnesyl Pyrophosphate (FPP) Germacrene Germacrene Intermediate FPP->Germacrene Cyclization Eudesmane Eudesmane Cation Germacrene->Eudesmane Protonation & Cyclization This compound This compound Skeleton Eudesmane->this compound 1,2-Methyl Shift

A simplified biosynthetic pathway to the this compound skeleton.

Conclusion

The stereochemical elucidation of this compound sesquiterpenoids is a multifaceted process that requires the synergistic application of advanced spectroscopic and analytical techniques. This guide has provided an in-depth overview of the key methodologies, including detailed experimental protocols for NMR spectroscopy, X-ray crystallography, and electronic circular dichroism. The provided data tables and workflow diagrams serve as valuable resources for researchers in natural product chemistry and drug development. A thorough and accurate determination of the stereochemistry of eremophilanes is not merely an academic exercise but a crucial step in unlocking their full therapeutic potential.

References

An In-depth Technical Guide to Eremophilane and Eudesmane Sesquiterpene Core Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenes, a class of C15 terpenoids derived from the precursor farnesyl pyrophosphate (FPP), represent a vast and structurally diverse group of natural products. Among the myriad of sesquiterpene skeletons, the bicyclic eremophilanes and eudesmanes are prominent families, widely distributed in the plant and fungal kingdoms.[1][2][3][4] These compounds have garnered significant attention from the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, antitumor, antibacterial, and neuroprotective properties.[5][6][7][8] This technical guide provides a comprehensive comparison of the eremophilane and eudesmane (B1671778) core structures, detailing their biosynthesis, spectroscopic signatures, and key biological signaling pathways. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Core Structure and Stereochemistry

The fundamental difference between the this compound and eudesmane skeletons lies in the arrangement of the carbon framework, specifically the position of a methyl group. Both are bicyclic systems, but eremophilanes are characterized by a methyl group migration from C-10 to C-5 during their biosynthesis, a feature that distinguishes them from the more common isoprenoid construction.[5] Eudesmanes, on the other hand, adhere to the regular isoprene (B109036) rule.

dot

core_structures cluster_this compound This compound Core cluster_eudesmane Eudesmane Core This compound This compound eremophilane_label This compound (Methyl at C-5) eudesmane eudesmane eudesmane_label Eudesmane (Methyl at C-10) biosynthesis_pathway FPP Farnesyl Pyrophosphate (FPP) Germacrene Germacrene Intermediate FPP->Germacrene Eudesmane_Cation Eudesmane Cation Germacrene->Eudesmane_Cation Eudesmane_Core Eudesmane Core Eudesmane_Cation->Eudesmane_Core Rearrangement 1,2-Methyl Shift Eudesmane_Cation->Rearrangement leads to Eremophilane_Cation Eudesmane Cation Intermediate Eremophilane_Rearranged_Cation This compound Cation Rearrangement->Eremophilane_Rearranged_Cation Eremophilane_Core This compound Core Eremophilane_Rearranged_Cation->Eremophilane_Core nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB_P P-IκBα IkappaB->IkappaB_P Active_NFkappaB Active NF-κB Proteasome Proteasome IkappaB_P->Proteasome ubiquitination & degradation DNA DNA Active_NFkappaB->DNA translocates to Transcription Pro-inflammatory Gene Transcription DNA->Transcription induces Sesquiterpenes Eremophilanes & Eudesmanes Sesquiterpenes->IKK inhibit Sesquiterpenes->IkappaB_P inhibit degradation elucidation_workflow start Pure Isolated Compound nmr_1d 1D NMR (¹H, ¹³C, DEPT) start->nmr_1d cosy 2D COSY (¹H-¹H Correlations) nmr_1d->cosy hsqc 2D HSQC (¹H-¹³C One-Bond Correlations) nmr_1d->hsqc hmbc 2D HMBC (¹H-¹³C Long-Range Correlations) cosy->hmbc hsqc->hmbc noesy 2D NOESY (Through-Space ¹H-¹H Correlations) hmbc->noesy structure Proposed Structure noesy->structure

References

A Technical Guide to the IUPAC Naming Conventions for Novel Eremophilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic IUPAC (International Union of Pure and Applied Chemistry) nomenclature for eremophilane-type sesquiterpenoids. Eremophilanes are a large class of bicyclic sesquiterpenes characterized by a decalin (bicyclo[4.4.0]decane) core with a distinctive methyl group migration from C-10 to C-5.[1][2] This structural feature presents unique challenges in nomenclature, which this guide aims to clarify. By understanding these conventions, researchers can ensure clear and unambiguous communication of novel chemical structures within this medicinally significant class of natural products.

The this compound Skeleton and Numbering

The foundation of naming any this compound derivative is the correct identification and numbering of the parent bicyclo[4.4.0]decane skeleton. The numbering begins at one of the bridgehead carbons (C-1 or C-6), proceeds through the longest carbon bridge to the other bridgehead carbon, and then continues along the shorter bridge. For the this compound skeleton specifically, the numbering is standardized as shown below to accommodate the characteristic methyl group at C-5.

this compound Skeleton Numbering

Figure 1. Standard IUPAC numbering of the this compound skeleton.

Systematic naming follows the established rules for bicyclic alkanes. The name is constructed by:

  • Prefix: "bicyclo"

  • Bridge Lengths: The number of carbon atoms in each of the three bridges connecting the two bridgehead carbons (C-1 and C-6), listed in descending order and separated by periods within square brackets. For the this compound core, this is [4.4.0].

  • Parent Alkane: The name of the alkane corresponding to the total number of carbon atoms in the bicyclic system, which is "decane" for the this compound core.

Thus, the unsubstituted parent hydrocarbon is named bicyclo[4.4.0]decane .

Nomenclature of Novel this compound Derivatives

The naming of novel derivatives involves identifying the parent this compound skeleton and then specifying all substituents, functional groups, and stereochemistry according to IUPAC rules.

Substituents and Functional Groups

Substituents are listed in alphabetical order as prefixes to the parent name. Their positions are indicated by the corresponding number of the carbon atom to which they are attached. Functional groups are indicated by suffixes, and the principal functional group determines the suffix of the name. The presence of double bonds is indicated by changing the "-ane" suffix of the parent name to "-ene," "-adiene," etc., with locants indicating the position of the double bond(s).

Example: A hypothetical this compound derivative with a hydroxyl group at C-8 and a carbonyl group at C-3 would be named based on the principal functional group (ketone). The name would be an "-one" derivative of this compound.

Stereochemistry

The stereochemistry of this compound derivatives is crucial and must be specified using the Cahn-Ingold-Prelog (CIP) priority rules (R/S configuration) for chiral centers and E/Z notation for double bonds. The stereochemical descriptors are placed in parentheses at the beginning of the name, preceded by their locants. For fused ring systems like decalin, the relative stereochemistry of the bridgehead hydrogens (at C-1 and C-6) is indicated as cis or trans.

Examples of IUPAC Naming for Novel this compound Derivatives

Recent literature provides numerous examples of newly discovered this compound derivatives, illustrating the application of these naming conventions.

For instance, a series of novel eremophilanes, copteremophilanes A–J, were isolated from a marine-derived fungus, Penicillium copticola.[1] Coptthis compound C, for example, was identified as a complex derivative incorporating a chlorinated phenylacetic unit.[1] Similarly, four new highly oxygenated this compound-type sesquiterpenes, boeremialanes A–D, were isolated from the endophytic fungus Boeremia exigua.[3]

Quantitative Data Summary

The characterization of novel this compound derivatives relies on quantitative spectroscopic and physicochemical data. The following tables summarize typical data for newly isolated compounds.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for a Novel this compound Derivative (Hypothetical Example in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
140.51.65 (m), 1.75 (m)
225.21.80 (m)
3205.1-
445.32.50 (q, 7.1)
550.1-
638.21.95 (m)
7125.85.80 (d, 2.5)
8140.2-
935.12.10 (m)
10130.4-
1121.51.15 (d, 7.0)
1222.01.18 (d, 7.0)
1312.11.05 (d, 7.1)
1415.80.95 (s)

Table 2: Biological Activity of Selected this compound Derivatives

CompoundBioactivity AssayTargetIC₅₀ (µM)Reference
Coptthis compound HCytotoxicityA549 (Human lung carcinoma)12.5[1]
Boeremialane DAnti-inflammatoryNO production in RAW 264.7 cells8.7[3]
PR toxin 3-deacetylCytotoxicityHepG2 (Human liver cancer)2.5

Experimental Protocols

Detailed methodologies are essential for the reproducibility of findings in natural product chemistry. The following are generalized protocols for the isolation and characterization of novel this compound derivatives.

Fermentation and Extraction

The fungal strain is cultured in a suitable medium (e.g., solid rice medium or liquid potato dextrose broth) for a specified period (e.g., 30 days) at a controlled temperature (e.g., 25°C).[3] The culture is then extracted exhaustively with an organic solvent such as ethyl acetate. The solvent is evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds of interest are pooled and further purified by repeated column chromatography (e.g., Sephadex LH-20) and semi-preparative High-Performance Liquid Chromatography (HPLC) to afford the pure compounds.

Structural Elucidation

The structures of the isolated compounds are determined by a combination of spectroscopic techniques:

  • HRESIMS: To determine the molecular formula.

  • 1D NMR: ¹H and ¹³C NMR to identify the types and numbers of protons and carbons.

  • 2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of the atoms.

  • NOESY/ROESY: To determine the relative stereochemistry.

  • Electronic Circular Dichroism (ECD): To determine the absolute configuration by comparing experimental spectra with calculated spectra.[1][3]

Biological Assays

Human cancer cell lines (e.g., A549, HepG2) are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours). Cell viability is assessed using the MTT or SRB assay, and IC₅₀ values are calculated.

Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. After 24 hours, the production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The IC₅₀ value for NO inhibition is then determined.[3]

Signaling Pathway Visualization

Several this compound derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways. For example, some sesquiterpenoids inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response. The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of a hypothetical this compound derivative.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases This compound This compound Derivative This compound->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Figure 2. Inhibition of the NF-κB signaling pathway by an this compound derivative.

This guide provides a foundational understanding of the IUPAC nomenclature for this compound derivatives, supported by practical examples, data presentation, and experimental context. Adherence to these systematic naming conventions is paramount for the accurate and effective dissemination of research in this expanding field of natural product chemistry.

References

A Technical Guide to Common Eremophilane Natural Products: CAS Numbers, Experimental Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of common eremophilane natural products, a significant class of sesquiterpenoids with diverse biological activities. This document details their Chemical Abstracts Service (CAS) numbers for unambiguous identification, outlines detailed experimental protocols for their isolation and purification, and visualizes key signaling pathways through which they exert their effects.

Data Presentation: CAS Numbers of Common this compound Natural Products

The following table summarizes the CAS numbers and molecular formulas for a selection of frequently studied this compound sesquiterpenoids. This information is crucial for accurate identification and procurement in research and development settings.

Compound NameCAS NumberMolecular Formula
Eremophilone562-23-2C₁₅H₂₂O
Furanodiene (B1217673)19912-61-9C₁₅H₂₀O
Petasin (B38403)26577-85-5C₂₀H₂₈O₃
Isopetasin469-26-1C₂₀H₂₈O₃
S-Petasin70238-51-6C₂₀H₂₈O₃
Neopetasin26577-87-7C₂₀H₂₈O₃
Eremophilene10219-75-7C₁₅H₂₄
Ligularone30312-50-6C₁₅H₁₈O₂
Ligularizine90364-92-4C₁₅H₁₈O₂
8β-hydroxyeremophil-7(11)-en-12,8-olideNot AvailableC₁₅H₂₂O₃
Furanoeremophil-3-en-15,6α-olideNot AvailableC₁₅H₁₈O₃

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound natural products from their natural sources are critical steps for their study and development. Below are detailed methodologies adapted from published literature for key compounds.

Protocol 1: Isolation of Petasins from Petasites hybridus via Liquid-Liquid Chromatography (LLC)

This protocol is adapted from a method for the efficient separation of various sesquiterpenes from the rootstock of Petasites hybridus.[1]

1. Extraction:

  • Air-dry and pulverize the rootstocks of Petasites hybridus.

  • Perform maceration of the plant material in ethanol (B145695).[2]

  • Concentrate the ethanolic extract under reduced pressure to yield a crude extract.

  • Subject the crude extract to a liquid-liquid extraction with a suitable selective extractant to enrich the petasin content.[2]

  • A final treatment in an aqueous medium at a pH of ≤ 4 is conducted for the complete removal of toxic pyrrolizidine (B1209537) alkaloids.[2][3]

2. Liquid-Liquid Chromatography (LLC) Separation:

  • Solvent System Selection: A biphasic solvent system is crucial for successful LLC separation. A system composed of n-hexane/ethyl acetate/methanol/water at a ratio of 5/1/5/1 (v/v/v/v) has been shown to be effective.[1]

  • Column Preparation: The LLC column is first entirely filled with the lower phase of the solvent system, which will act as the stationary phase.

  • Sample Loading: Dissolve the crude extract in a mixture of the upper and lower phases (1:1, v/v) before injection into the LLC system.

  • Elution: Perform the separation using the upper phase as the mobile phase. The flow rate should be optimized based on the specific LLC system being used.

  • Fraction Collection: Collect fractions based on the elution profile and monitor by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Further Purification (if necessary):

  • For fractions containing petasin derivatives with purities below 95%, a subsequent preparative HPLC step can be employed for final purification.[1]

4. Compound Identification:

  • The structure and purity of the isolated compounds are confirmed using spectroscopic methods such as Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Protocol 2: Isolation of Furanodiene from Curcuma wenyujin via High-Speed Counter-Current Chromatography (HSCCC)

This protocol outlines the purification of furanodiene and other sesquiterpenes from the essential oil of Curcuma wenyujin rhizomes.

1. Essential Oil Extraction:

  • Extract the essential oil from the dried and powdered rhizomes of Curcuma wenyujin using a suitable method such as steam distillation or solvent extraction. An ultrasonic extraction with ethanol has been shown to be effective.[4]

2. HSCCC Separation:

  • Solvent System: A two-phase solvent system of petroleum ether–ethanol–diethyl ether–water (5/4/0.5/1, v/v) is prepared and equilibrated.

  • HSCCC Operation:

    • The coiled column of the HSCCC instrument is first filled with the lower phase as the stationary phase.
    • The apparatus is then rotated at an appropriate speed (e.g., 800-1000 rpm).
    • The upper phase (mobile phase) is pumped into the column in a tail-to-head elution mode.
    • After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution (essential oil dissolved in the biphasic solvent mixture) is injected.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to determine the purity of the isolated compounds.

3. Structure Elucidation:

  • The chemical structures of the purified compounds are identified by ¹H NMR and Electrospray Ionization Mass Spectrometry (ESI-MS).

Signaling Pathways and Mechanisms of Action

This compound natural products exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways influenced by these compounds.

Furanodiene's Anti-Cancer Signaling Network

Furanodiene has demonstrated anti-cancer properties by influencing several critical signaling pathways involved in cell proliferation, survival, and metastasis.[1][5][6] It has been shown to modulate the MAPKs/ERK, NF-κB, and Akt pathways.[1]

Furanodiene_Signaling Furanodiene Furanodiene Receptor Cell Surface Receptor Furanodiene->Receptor inhibits Akt Akt Furanodiene->Akt inhibits NFkB NF-κB Furanodiene->NFkB inhibits MAPK_Pathway MAPK Pathway (ERK) Furanodiene->MAPK_Pathway modulates Apoptosis Apoptosis Furanodiene->Apoptosis induces Metastasis Metastasis Furanodiene->Metastasis inhibits PI3K PI3K Receptor->PI3K Receptor->MAPK_Pathway PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB Akt->Apoptosis Akt->Metastasis Proliferation Cell Proliferation Survival mTOR->Proliferation NFkB->Proliferation NFkB->Apoptosis MAPK_Pathway->Proliferation

Furanodiene's multifaceted anti-cancer signaling interactions.
S-Petasin and the p53 Tumor Suppressor Pathway

S-Petasin has been shown to induce apoptosis and inhibit cell migration in melanoma cells through the activation of the p53 signaling pathway.[7]

SPetasin_p53_Pathway SPetasin S-Petasin p53 p53 Activation SPetasin->p53 activates p21 p21 p53->p21 Bax Bax p53->Bax Bcl2 Bcl-2 / Bcl-xL p53->Bcl2 MMP MMP-2 / MMP-9 p53->MMP CDK4_CyclinD1 CDK4/Cyclin D1 p21->CDK4_CyclinD1 CellCycleArrest Cell Cycle Arrest CDK4_CyclinD1->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Migration Cell Migration Invasion MMP->Migration Petasin_STAT_Pathway Cytokine Cytokine / Viral Mimic Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression modulates Petasin Petasin (Ze339) Petasin->STAT inhibits phosphorylation & nuclear translocation SPetasin_PPARg_Pathway SPetasin S-Petasin PPARg PPAR-γ SPetasin->PPARg down-regulates expression GlucoseUptake Glucose Uptake SPetasin->GlucoseUptake reduces TargetGenes Target Genes (e.g., aP2, LPL) PPARg->TargetGenes activates Adipogenesis Adipogenesis TargetGenes->Adipogenesis Triglyceride Triglyceride Accumulation Adipogenesis->Triglyceride

References

The Intricate World of Eremophilane Sesquiterpenoids: A Technical Guide to the Structural Diversity of Lactones and Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eremophilane sesquiterpenoids, a significant class of natural products primarily isolated from various plant genera such as Ligularia, Petasites, and Senecio, as well as from some fungi, exhibit a remarkable structural diversity that has captivated the interest of chemists and pharmacologists for decades.[1][2] This in-depth technical guide delves into the core structural variations of this compound lactones and furans, presenting a comprehensive overview of their chemical architecture, methodologies for their study, and the biological pathways they influence. The unique carbon skeleton, arising from a methyl migration in the eudesmane (B1671778) precursor, gives rise to a vast array of stereoisomers and derivatives, many of which display potent biological activities including anti-inflammatory, anticancer, and neuroprotective properties.[1][3]

Unveiling the Structural Tapestry: A Quantitative Overview

The structural diversity of this compound lactones and furans is best appreciated through a systematic classification of their core skeletons and substitution patterns. The following tables summarize the key structural motifs and the corresponding 1H and 13C NMR chemical shift ranges, providing a valuable resource for the identification and characterization of these compounds.[4][5][6]

Table 1: Major this compound Skeletal Types and Their Defining Features

Skeletal TypeCore StructureKey Structural Features
This compoundBicyclic decalin systemCharacterized by a cis- or trans-fused decalin ring system.
Furanothis compoundFuran (B31954) ring fused to the decalin coreThe furan ring is typically fused at the C-7 and C-8 positions.
This compound LactoneLactone ring incorporated into the skeletonCommonly found as γ-lactones, often involving C-8 and C-12.
Nor- and Seco-eremophilanesModified this compound skeletonsLacking one or more carbon atoms (nor) or having a cleaved ring (seco).

Table 2: Common Substituent Patterns on the this compound Nucleus

PositionCommon SubstituentsTypical 1H NMR Shift (ppm)Typical 13C NMR Shift (ppm)
C-1-OH, -OAc, =O3.5 - 4.570 - 80
C-3-OH, -OAc, Angeloyl, Tigloyl4.0 - 5.565 - 80
C-6-OH, -OAc, Angeloyl4.5 - 6.070 - 85
C-8-OH, -OR, part of lactone3.5 - 5.080 - 110
C-9-OH, =O3.0 - 4.540 - 60, >200 (C=O)
C-11Isopropenyl or Isopropyl group1.0 - 2.0 (CH3), 4.5 - 5.0 (=CH2)20 - 25 (CH3), 110 - 150 (C=C)
C-12-CH3, -CH2OH, part of lactone1.0 - 1.515 - 25
C-13-CH30.8 - 1.210 - 20
C-14-CH30.8 - 1.215 - 25
C-15-CH30.9 - 1.318 - 28

Note: Chemical shifts are approximate and can vary significantly based on the solvent and the overall substitution pattern of the molecule.

The Investigator's Toolkit: Key Experimental Protocols

The successful isolation and structural elucidation of this compound lactones and furans hinge on a combination of meticulous extraction and chromatographic techniques, followed by sophisticated spectroscopic analysis.

Isolation and Purification Workflow

A general workflow for the isolation of these compounds from plant material is outlined below. It is crucial to note that the specific solvents and chromatographic conditions must be optimized for each particular plant source and target compound.

experimental_workflow start Dried and Powdered Plant Material extraction Maceration or Soxhlet Extraction (e.g., with Ethanol or Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), Butanol) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions vlc Vacuum Liquid Chromatography (VLC) (Silica Gel, Stepwise Gradient Elution) fractions->vlc subfractions Sub-fractions vlc->subfractions cc Column Chromatography (CC) (Silica Gel or Sephadex LH-20, Gradient Elution) subfractions->cc purified_fractions Purified Fractions cc->purified_fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) (C18 Reversed-Phase or Normal Phase) purified_fractions->hplc pure_compound Pure this compound Lactone/Furan hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound sesquiterpenoids.

Detailed Methodologies

1. Extraction: Dried and powdered plant material (e.g., roots of Ligularia species) is typically extracted exhaustively with a solvent of medium polarity, such as methanol (B129727) or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

2. Fractionation: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This provides preliminary separation of compounds based on their polarity.

3. Chromatographic Separation: The fraction enriched with the target compounds (often the ethyl acetate fraction) is subjected to a series of chromatographic steps.

  • Vacuum Liquid Chromatography (VLC): A preliminary separation of the fraction is performed on a silica (B1680970) gel column using a stepwise gradient of n-hexane and ethyl acetate.

  • Column Chromatography (CC): Fractions from VLC are further purified by repeated column chromatography on silica gel, often with a finer gradient of solvents. Sephadex LH-20 chromatography, using methanol as the eluent, is also commonly employed to separate compounds based on size and polarity.

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC. A reversed-phase C18 column with a mobile phase gradient of methanol-water or acetonitrile-water is frequently used.

4. Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to establish the planar structure and relative stereochemistry of the molecule.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

  • Circular Dichroism (CD) Spectroscopy: In cases where suitable crystals cannot be obtained, comparison of experimental and calculated electronic circular dichroism (ECD) spectra can be used to assign the absolute configuration.[7]

Biological Significance: Modulators of Key Signaling Pathways

Many this compound lactones and other sesquiterpene lactones exhibit their biological effects by modulating critical intracellular signaling pathways, particularly those involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Certain sesquiterpene lactones have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.

nfkappab_pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkappab_ikb NF-κB-IκBα Complex (Inactive) nfkappab NF-κB (p50/p65) nfkappab_active Active NF-κB nfkappab_ikb->nfkappab_active IκBα degradation nucleus Nucleus nfkappab_active->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription promotes cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_transcription->cytokines This compound This compound Lactone This compound->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound lactones.

This guide provides a foundational understanding of the structural diversity and analysis of this compound lactones and furans. The intricate structures of these molecules continue to provide a rich area for chemical and pharmacological research, with the potential for the discovery of novel therapeutic agents. The methodologies and data presented here serve as a practical resource for researchers dedicated to exploring this fascinating class of natural products.

References

The Biosynthetic Origin of the Rearranged Eremophilane Carbon Skeleton: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rearranged eremophilane sesquiterpenoids are a fascinating class of natural products exhibiting a wide range of biological activities. Their unique carbon skeleton, which deviates from the regular isoprene (B109036) rule, has long been a subject of biosynthetic inquiry. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the rearranged this compound core, commencing from the universal precursor farnesyl pyrophosphate (FPP). We will delve into the key enzymatic transformations, including the initial cyclization cascade and the subsequent oxidative rearrangements catalyzed by terpene cyclases and cytochrome P450 monooxygenases. This guide summarizes key quantitative data, provides detailed experimental protocols for pathway elucidation, and utilizes visualizations to illustrate the complex molecular transformations and experimental workflows.

Introduction

This compound-type sesquiterpenoids are a diverse group of C15 isoprenoids characterized by a bicyclo[4.4.0]decane ring system. A significant subset of these compounds possesses a "rearranged" this compound skeleton, where a methyl group has migrated, leading to a departure from the structure predicted by the biogenetic isoprene rule. This rearrangement is a key step in the biosynthesis of many biologically active natural products, including the petasins and other derivatives with anti-inflammatory and neuroprotective properties. Understanding the intricate enzymatic machinery responsible for forging this unique carbon framework is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.

The Biosynthetic Pathway: From a Linear Precursor to a Rearranged Skeleton

The biosynthesis of the rearranged this compound carbon skeleton is a multi-step enzymatic process that can be broadly divided into two key phases:

  • Cyclization of Farnesyl Pyrophosphate (FPP): The linear C15 precursor, FPP, undergoes a complex cyclization cascade catalyzed by a sesquiterpene synthase to form the initial this compound skeleton.

  • Oxidative Rearrangement: The this compound core is then subjected to a series of oxidative modifications and rearrangements, often mediated by cytochrome P450 monooxygenases, to yield the final rearranged structure.

Formation of the this compound Skeleton

The journey begins with the head-to-tail condensation of three isopentenyl pyrophosphate (IPP) units to form farnesyl pyrophosphate (FPP)[1]. A dedicated sesquiterpene synthase then catalyzes the ionization of the pyrophosphate group from FPP, generating a farnesyl cation. This highly reactive intermediate is then guided through a series of intramolecular cyclizations and hydride shifts within the enzyme's active site to produce the this compound cation, which is subsequently neutralized to form the parent hydrocarbon, eremophilene (B157757).

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Biosynthetic_Pathway_this compound FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Sesquiterpene Synthase (STS) Bisabolyl_Cation Bisabolyl Cation (Intermediate) Farnesyl_Cation->Bisabolyl_Cation Cyclization Eremophilane_Cation This compound Cation Bisabolyl_Cation->Eremophilane_Cation Cyclization & Hydride Shifts Eremophilene Eremophilene Eremophilane_Cation->Eremophilene -H+

Caption: Initial cyclization of FPP to the eremophilene skeleton.

The Rearrangement and Subsequent Modifications

Following the formation of the eremophilene backbone, a key rearrangement event occurs, which is often initiated by oxidation. Cytochrome P450 monooxygenases play a pivotal role in this phase, introducing hydroxyl groups at specific positions on the this compound skeleton. This hydroxylation can facilitate a 1,2-methyl shift, leading to the characteristic rearranged carbon skeleton. Further oxidative modifications, such as additional hydroxylations, oxidations to ketones, and esterifications, contribute to the vast diversity of rearranged this compound sesquiterpenoids found in nature.

dot

Rearrangement_Pathway Eremophilene Eremophilene Hydroxylated_Eremophilene Hydroxylated Eremophilene Eremophilene->Hydroxylated_Eremophilene P450 Monooxygenase (Hydroxylation) Rearranged_Intermediate Rearranged Carbocation Intermediate Hydroxylated_Eremophilene->Rearranged_Intermediate 1,2-Methyl Shift Rearranged_Eremophilane_Core Rearranged this compound Skeleton Rearranged_Intermediate->Rearranged_Eremophilane_Core Deprotonation Petasin_Derivatives Petasin & Other Derivatives Rearranged_Eremophilane_Core->Petasin_Derivatives Further Oxidations & Esterifications

Caption: Oxidative rearrangement of the this compound skeleton.

Quantitative Data

While specific kinetic data for the enzymes involved in rearranged this compound biosynthesis are not extensively documented, the following tables provide representative data for fungal sesquiterpene cyclases and P450 monooxygenases involved in terpenoid biosynthesis. These values offer an insight into the general catalytic efficiencies of these enzyme classes.

Table 1: Representative Kinetic Parameters for Fungal Sesquiterpene Cyclases

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Major Product(s)Source Organism
Trichodiene SynthaseFPP1.50.128.0 x 104TrichodieneFusarium sporotrichioides
Aristolochene SynthaseFPP0.80.056.3 x 104AristolochenePenicillium roqueforti
Cop6FPP5.20.035.8 x 103α-cupreneneCoprinopsis cinerea[2]

Table 2: Representative Kinetic Parameters for Fungal P450 Monooxygenases in Terpenoid Biosynthesis

EnzymeSubstrateKm (µM)kcat (min-1)Product(s)Source Organism
PaxPPaspatine12.52.310-hydroxypaspatinePenicillium paxilli
TptCTryptoquialanine251.5Hydroxylated TryptoquialaninePenicillium aethiopicum

Note: The data in these tables are compiled from various studies on fungal terpenoid biosynthesis and are intended to be illustrative. Actual values for enzymes in the rearranged this compound pathway may vary.

Experimental Protocols

Elucidating the biosynthetic pathway of rearranged this compound sesquiterpenoids typically involves a combination of genetic and biochemical approaches. A common strategy is the heterologous expression of candidate genes in a suitable host, followed by in vitro characterization of the recombinant enzymes.

Protocol: Heterologous Reconstitution of the Biosynthetic Pathway in Aspergillus oryzae

This protocol outlines the general steps for expressing a candidate sesquiterpene synthase and a P450 monooxygenase in the fungal host Aspergillus oryzae to reconstitute the biosynthesis of a rearranged this compound.

1. Gene Identification and Cloning:

  • Identify candidate sesquiterpene synthase and P450 monooxygenase genes from the genome of the source organism, often found in biosynthetic gene clusters.
  • Amplify the full-length cDNAs of the candidate genes by PCR.
  • Clone the amplified genes into A. oryzae expression vectors under the control of a strong inducible promoter (e.g., the amyB promoter).

2. Transformation of Aspergillus oryzae:

  • Prepare protoplasts of an appropriate A. oryzae recipient strain.
  • Transform the protoplasts with the expression vectors containing the candidate genes using a polyethylene (B3416737) glycol (PEG)-mediated method.
  • Select for transformants on appropriate selective media.

3. Cultivation and Induction of Gene Expression:

  • Inoculate the positive transformants into a suitable liquid medium.
  • Grow the cultures for a defined period to allow for sufficient mycelial growth.
  • Induce the expression of the heterologous genes by adding an inducer (e.g., maltose (B56501) for the amyB promoter) to the culture medium.
  • Continue cultivation for several days to allow for the production of the target metabolites.

4. Metabolite Extraction and Analysis:

  • Separate the mycelia from the culture broth by filtration.
  • Extract the metabolites from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate).
  • Concentrate the crude extracts under reduced pressure.
  • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the produced sesquiterpenoids. Compare the retention times and mass spectra with authentic standards if available.

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Experimental_Workflow cluster_gene_work Gene Identification & Cloning cluster_host_work Heterologous Expression cluster_analysis_work Metabolite Analysis Identify_Genes Identify Candidate Genes (STS & P450) Amplify_Genes Amplify Genes (PCR) Identify_Genes->Amplify_Genes Clone_Genes Clone into Expression Vectors Amplify_Genes->Clone_Genes Transform_Host Transform A. oryzae Clone_Genes->Transform_Host Cultivate_Induce Cultivate & Induce Gene Expression Transform_Host->Cultivate_Induce Extract_Metabolites Extract Metabolites Cultivate_Induce->Extract_Metabolites Analyze_Metabolites Analyze by GC-MS/LC-MS Extract_Metabolites->Analyze_Metabolites Elucidated_Pathway Elucidated Biosynthetic Pathway Analyze_Metabolites->Elucidated_Pathway Pathway Elucidation

Caption: Experimental workflow for pathway elucidation.

Protocol: In Vitro Enzyme Assay for Sesquiterpene Synthase

This protocol describes a typical in vitro assay to determine the function and product profile of a candidate sesquiterpene synthase.

1. Recombinant Protein Expression and Purification:

  • Clone the candidate sesquiterpene synthase gene into a suitable E. coli expression vector (e.g., with a His-tag for purification).
  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

2. Enzyme Assay:

  • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT).
  • In a glass vial, combine the assay buffer, purified enzyme, and the substrate, farnesyl pyrophosphate (FPP).
  • Overlay the reaction mixture with a layer of a water-immiscible organic solvent (e.g., hexane (B92381) or pentane) to trap the volatile sesquiterpene products.
  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period.

3. Product Extraction and Analysis:

  • Stop the reaction by adding a quenching solution (e.g., EDTA).
  • Vortex the vial to extract the sesquiterpene products into the organic layer.
  • Analyze the organic layer by GC-MS to identify the products based on their mass spectra and retention indices compared to known standards.

Conclusion

The biosynthesis of the rearranged this compound carbon skeleton is a testament to the remarkable catalytic power and precision of enzymes. Through a coordinated interplay of sesquiterpene synthases and cytochrome P450 monooxygenases, a simple linear precursor is transformed into a complex and biologically active scaffold. The methodologies and data presented in this guide provide a framework for researchers to further investigate this fascinating biosynthetic pathway. A deeper understanding of these enzymatic mechanisms will undoubtedly pave the way for the development of novel therapeutic agents and the sustainable production of valuable natural products through metabolic engineering.

References

Chemotaxonomic Significance of Eremophilanes in Asteraceae: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Asteraceae, one of the largest families of flowering plants, is renowned for its vast chemical diversity. Among the myriad of secondary metabolites produced by this family, eremophilane-type sesquiterpenoids have emerged as significant chemotaxonomic markers. These bicyclic sesquiterpenes, characterized by a decalin core, exhibit considerable structural variation, and their distribution within the Asteraceae is not uniform. This guide provides a comprehensive overview of the chemotaxonomic importance of eremophilanes in the Asteraceae family, with a focus on their distribution, structural diversity, and the experimental methodologies used for their study. The unique structural features and diverse biological activities of these compounds also make them promising candidates for drug discovery and development.[1]

Distribution and Chemotaxonomic Significance

Eremophilanes are particularly abundant in the tribe Senecioneae, with prominent occurrences in the genera Ligularia, Senecio, and Cacalia.[1] The structural modifications of the this compound skeleton, such as the degree of oxidation, stereochemistry, and esterification patterns of hydroxyl groups, are often specific to certain genera or even species, making them valuable tools for taxonomic classification and phylogenetic studies.

The co-occurrence of eremophilanes with other classes of secondary metabolites, such as pyrrolizidine (B1209537) alkaloids in the genus Senecio, further enhances their chemotaxonomic value. The presence or absence of specific combinations of these compounds can help to delineate closely related taxa.

Data Presentation: Distribution of this compound Derivatives in Selected Asteraceae Genera

The following table summarizes the distribution of major this compound structural types within key genera of the Asteraceae family. The presence of a compound type is indicated, though concentrations can vary significantly based on the species, plant part, and environmental conditions.

TribeGenusMajor this compound Structural TypesCo-occurring Chemotaxonomic Markers
Senecioneae LigulariaFuranoeremophilanes, Eremophilan-8-ones, Eremophilanolides-
Senecioneae SenecioEremophilanolides, FuranoeremophilanesPyrrolizidine Alkaloids
Senecioneae RoldanaModified Eremophilanes-
Senecioneae CacaliaFuranoeremophilanes-
Astereae EuryopsFuranoeremophilanes-

Experimental Protocols

The study of eremophilanes for chemotaxonomic purposes involves a series of experimental procedures, from the extraction of plant material to the isolation and structural elucidation of the compounds.

Extraction of Eremophilanes from Plant Material

Objective: To extract this compound sesquiterpenoids from dried and powdered plant material.

Methodology:

  • Plant Material Preparation: Air-dry the plant material (e.g., roots, leaves) at room temperature and grind it into a fine powder.

  • Solvent Extraction:

    • Perform a successive extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (B109758) or chloroform, and then methanol.

    • Macerate the powdered plant material in each solvent for a period of 24-48 hours with occasional shaking.

    • Filter the mixture after each maceration and collect the filtrate.

    • Concentrate the filtrates under reduced pressure using a rotary evaporator to obtain the crude extracts. Eremophilanes are typically found in the less polar extracts (n-hexane and dichloromethane).

Isolation and Purification by Column Chromatography

Objective: To separate individual this compound compounds from the crude extract.

Methodology:

  • Column Preparation:

    • Use a glass column of appropriate size.

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be n-hexane:ethyl acetate (B1210297) from 100:0 to 0:100.

    • Collect fractions of the eluate in separate test tubes.

  • Monitoring:

    • Monitor the separation process using Thin Layer Chromatography (TLC).

    • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system.

    • Visualize the spots under UV light or by using a staining reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions with similar TLC profiles.

  • Further Purification:

    • Subject the combined fractions to further chromatographic techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.

Structural Elucidation by Spectroscopic Methods

Objective: To determine the chemical structure of the isolated this compound compounds.

Methodology:

  • Mass Spectrometry (MS):

    • Perform Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern of the compound.

    • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Acquire ¹H NMR and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to assemble the final structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecule.

Visualization of Chemotaxonomic Workflow

The following diagram illustrates the general workflow for a chemotaxonomic study of eremophilanes in Asteraceae.

Chemotaxonomic_Workflow A Plant Collection & Identification B Drying & Grinding A->B C Solvent Extraction (e.g., Hexane, DCM, MeOH) B->C D Crude Extracts C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G TLC Analysis F->G Monitoring H Purification of Fractions (e.g., Prep-TLC, HPLC) F->H G->F I Pure Eremophilanes H->I J Structural Elucidation (NMR, MS) I->J L Quantitative Analysis (HPLC, GC-MS) I->L K Compound Identification J->K M Chemotaxonomic Data Matrix K->M L->M N Phylogenetic Analysis M->N O Taxonomic & Evolutionary Conclusions N->O

A generalized workflow for the chemotaxonomic study of eremophilanes in Asteraceae.

Conclusion

This compound-type sesquiterpenoids are valuable chemical markers for the classification and phylogenetic analysis of the Asteraceae family, particularly within the tribe Senecioneae. Their structural diversity and specific distribution patterns provide crucial data for resolving taxonomic ambiguities. The systematic application of modern extraction, isolation, and spectroscopic techniques is essential for the accurate identification and quantification of these compounds. Further research into the biosynthesis and ecological roles of eremophilanes will undoubtedly provide deeper insights into the evolutionary relationships within this vast and diverse plant family and may lead to the discovery of novel bioactive compounds with therapeutic potential.

References

Eremophilane Derivatives from Marine-Derived Fungi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the isolation, characterization, and biological activities of eremophilane sesquiterpenoids derived from marine fungi, tailored for researchers, scientists, and drug development professionals.

The marine environment, with its vast and largely unexplored biodiversity, represents a prolific source of novel secondary metabolites with significant potential for drug discovery. Among these, marine-derived fungi have emerged as a particularly rich source of structurally diverse and biologically active compounds. This compound-type sesquiterpenoids, a class of natural products characterized by a bicyclic carbon skeleton, have been frequently isolated from these fungi and have demonstrated a wide array of promising pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound derivatives discovered from marine fungi, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study.

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound derivatives isolated from marine-derived fungi, including their source, chemical formula, and reported biological activities with IC50 or MIC values where available.

Table 1: this compound Derivatives from Penicillium sp.

Compound NameFungal SourceMolecular FormulaBiological ActivityIC50/MIC (µM)Reference
Chloro-trinorthis compound sesquiterpene (Compound 1)Penicillium sp. PR19N-1C18H25ClO6Cytotoxic against HL-60 and A549 cellsNot specified[1]
Chlorinated this compound sesquiterpene (Compound 2)Penicillium sp. PR19N-1Not specifiedNot specifiedNot specified[1]
1α-chloro-2β-hydroxyeremophil-7(11),9-dien-8-one (Compound 3)Penicillium sp. PR19N-1Not specifiedNot specifiedNot specified[1]
Eremofortine CPenicillium sp. PR19N-1Not specifiedKnown compoundNot specified[1]
Coptthis compound A-JPenicillium copticola WZXY-m122-9C23H25ClO7 (for C)Antitumor and NeuroprotectiveNot specified[2][3][4]
Coptthis compound GPenicillium copticola WZXY-m122-9C23H27ClO6Neuroprotective effectNot specified[2][3][4]
Coptthis compound HPenicillium copticola WZXY-m122-9C23H27ClO6Selective inhibition against A549 cellsNot specified[2][3][4]
This compound Sesquiterpene (Compound 99)Penicillium sp. BL 27-2Not specifiedCytotoxic against P388, A549, HL-60, and BEL-7402 cells0.073, 0.096, 0.065, and 4.59 respectively[5]
This compound Sesquiterpenes (Compounds 100, 101)Penicillium sp. BL 27-2Not specifiedCytotoxic3-12[5]

Table 2: this compound Derivatives from Emericellopsis maritima BC17

Compound NameMolecular FormulaBiological ActivityIC50/MIC (µM)Reference
PR toxin (Compound 16)Not specifiedCytotoxic against HepG2, MCF-7, A549, A2058, and Mia PaCa-2 cells3.75 to 33.44[6][7][8]
(+)-Aristolochene (Compound 10)Not specifiedAntifungal against Aspergillus fumigatus and Candida albicans471[6][7][8]
PR toxin 3-deacetyl (Compound 15)Not specifiedCytotoxic against HepG2, MCF-7, A549, A2058, and Mia PaCa-2 cells2.5 to 14.7[9][10][11]
PR toxin 3-deacetyl (Compound 15)Not specifiedAntibacterial against methicillin-sensitive Staphylococcus aureus128 µg/mL[9][10][11]

Table 3: this compound Derivatives from Other Marine-Derived Fungi

Compound NameFungal SourceMolecular FormulaBiological ActivityIC50/MIC (µM)Reference
Dihydrobipolaroxin (Compound 1)Aspergillus sp. SCSIOW2Not specifiedModerate nitric oxide inhibitory activityNot specified[12]
Dihydrosporogen AO-1 (Compound 5)Phoma sp. DXH009Not specifiedAnti-neuroinflammatory (inhibits NO production)EC50 = 3.11[13]
07H239-AXylaria sp. BL321Not specifiedCytotoxicNot specified[14][15]

Experimental Protocols

This section details the key experimental methodologies for the isolation, structure elucidation, and bioactivity evaluation of this compound derivatives from marine-derived fungi.

Fungal Strain Isolation and Cultivation

Marine-derived fungi are typically isolated from various marine sources such as sediments, sponges, algae, and mangroves.[6][9] The isolation process generally involves plating the samples on a suitable agar (B569324) medium, often supplemented with seawater and antibacterial agents to prevent bacterial growth.

A common strategy to enhance the chemical diversity of fungal metabolites is the One Strain-Many Compounds (OSMAC) approach .[6][9] This involves cultivating a single fungal strain under various culture conditions, such as different media compositions (e.g., Potato Dextrose Broth (PDB), Czapek Dox, rice medium), temperatures, and aeration levels.[6][9][10]

OSMAC_Workflow cluster_conditions Culture Conditions Fungal_Strain Marine-Derived Fungal Strain Cultivation Cultivation under Varied Conditions Fungal_Strain->Cultivation Extraction Extraction of Metabolites Cultivation->Extraction Media Different Media Media->Cultivation Temperature Varying Temperatures Temperature->Cultivation Aeration Altered Aeration Aeration->Cultivation Analysis Chemical Analysis (LC-MS, NMR) Extraction->Analysis Discovery Discovery of Novel Compounds Analysis->Discovery

Figure 1: OSMAC approach workflow for discovering novel fungal metabolites.
Extraction and Isolation

The fungal cultures (both mycelia and broth) are typically extracted with organic solvents like ethyl acetate.[6][9] The crude extract is then subjected to a series of chromatographic techniques to isolate individual compounds. A general workflow is as follows:

  • Initial Fractionation: The crude extract is often fractionated using column chromatography with silica (B1680970) gel or other stationary phases, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).[6]

  • Further Purification: Fractions of interest are further purified using techniques like Sephadex LH-20 chromatography and semi-preparative or analytical High-Performance Liquid Chromatography (HPLC).[9]

Isolation_Workflow Culture Fungal Culture (Mycelia & Broth) Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Isolated Pure Compound HPLC->Pure_Compound

Figure 2: General workflow for the isolation of this compound derivatives.
Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula of the compound.[1][2][6]

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the overall planar structure.[1][2][6]

  • Infrared (IR) Spectroscopy: To identify functional groups.[1]

  • Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy: Often compared with quantum chemical calculations to determine the absolute configuration of chiral centers.[2][6][9]

Bioactivity Assays

The biological activities of the isolated this compound derivatives are evaluated using various in vitro assays:

  • Cytotoxicity Assays: The cytotoxic effects against various human cancer cell lines (e.g., A549, HL-60, HepG2, MCF-7) are commonly assessed using the MTT or SRB assay to determine the IC50 values.[5][6][16]

  • Antimicrobial Assays: The antibacterial and antifungal activities are evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[6][9]

  • Anti-inflammatory Assays: The anti-inflammatory potential is often investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.[12][13]

Signaling Pathways and Mechanisms of Action

While many studies report the biological activities of this compound derivatives, detailed investigations into their mechanisms of action and effects on specific signaling pathways are still emerging.

One study on the anti-neuroinflammatory effects of dihydrosporogen AO-1 isolated from Phoma sp. DXH009 demonstrated its ability to suppress the canonical NF-κB signaling pathway .[13] This suppression led to a decrease in the expression of key neuroinflammatory markers, including COX2, TNF-α, IL-6, and IL-1β in LPS-induced microglial cells.[13]

NFkB_Pathway_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (COX2, TNF-α, IL-6, IL-1β) NFkB_Activation->Gene_Expression Inflammation Neuroinflammation Gene_Expression->Inflammation Compound Dihydrosporogen AO-1 Compound->NFkB_Activation Inhibition

Figure 3: Inhibition of the NF-κB signaling pathway by an this compound derivative.

Conclusion and Future Perspectives

Marine-derived fungi are a proven and valuable source of novel this compound sesquiterpenoids with diverse and potent biological activities. The application of modern analytical techniques and innovative cultivation strategies like the OSMAC approach continues to expand the chemical diversity of these compounds. While significant progress has been made in the isolation, structure elucidation, and initial bioactivity screening of these molecules, future research should focus on several key areas:

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by bioactive this compound derivatives are crucial for understanding their therapeutic potential.

  • Biosynthetic Studies: Elucidating the biosynthetic pathways of these compounds in their host fungi could enable their production through synthetic biology approaches.

  • Lead Optimization: Structure-activity relationship (SAR) studies and medicinal chemistry efforts are needed to optimize the potency and selectivity of promising lead compounds for drug development.

The continued exploration of marine fungal biodiversity, coupled with advanced chemical and biological research, holds great promise for the discovery of new this compound-based therapeutics to address unmet medical needs.

References

Spectroscopic Profile of the Eremophilane Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a foundational understanding of the basic ultraviolet (UV) and infrared (IR) spectroscopic characteristics of the eremophilane core, a significant bicyclic sesquiterpenoid skeleton. This document is intended for researchers, scientists, and drug development professionals engaged in the isolation, characterization, and modification of this compound-type natural products.

Introduction to the this compound Core

This compound-type sesquiterpenoids are a large and diverse family of natural products, primarily isolated from plants and fungi. They are characterized by a bicyclic decalin framework. The structural diversity within this family arises from extensive oxidation at various positions, leading to a wide array of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. A thorough understanding of their spectroscopic properties is fundamental to their structural elucidation and further development.

Ultraviolet (UV) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, particularly the presence of chromophores and conjugated systems. The unsubstituted this compound core itself, being a saturated bicyclic alkane, does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). However, the introduction of functional groups, a common feature in naturally occurring this compound derivatives, gives rise to characteristic absorptions.

Table 1: Typical UV Absorption Maxima (λmax) for Chromophores in this compound Derivatives

ChromophoreElectronic TransitionTypical λmax (nm)Notes
Isolated C=Cπ → π< 200Generally not observed in standard UV-Vis spectroscopy.
Conjugated Diene (C=C-C=C)π → π215 - 250The exact wavelength is influenced by the substitution pattern and solvent.
α,β-Unsaturated Ketone (C=C-C=O)π → π210 - 250Strong absorption (high molar absorptivity).
n → π300 - 330Weaker absorption.
Aromatic Ringπ → π~205 and 255-275Multiple bands may be observed.
Isolated Carbonyl (C=O)n → π270 - 300Weak absorption.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of an this compound derivative provides a "fingerprint" that is unique to its specific substitution pattern.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Intensity
O-H (Alcohols, Phenols)Stretching, H-bonded3500 - 3200Strong, Broad
C-H (Alkanes)Stretching3000 - 2850Strong
C-H (Alkenes)Stretching3100 - 3000Medium
C=O (Ketones, Aldehydes)Stretching1725 - 1705Strong
C=O (α,β-Unsaturated Ketones)Stretching1685 - 1665Strong
C=O (Esters)Stretching1750 - 1735Strong
C=C (Alkenes)Stretching1680 - 1620Medium to Weak
C-O (Alcohols, Ethers, Esters)Stretching1300 - 1000Strong

Experimental Protocols

The following are generalized experimental protocols for obtaining UV and IR spectra of this compound derivatives. Specific parameters may need to be optimized based on the sample and instrumentation.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Accurately weigh a small amount of the purified this compound derivative (typically 1-5 mg).

    • Dissolve the sample in a UV-grade solvent (e.g., methanol, ethanol, or cyclohexane) in a volumetric flask to achieve a known concentration (e.g., 0.1 mg/mL). The choice of solvent is crucial as it can influence the λmax.

    • Prepare a blank solution using the same solvent.

  • Instrumentation and Measurement:

    • Use a calibrated double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the blank solution and record the baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the UV-Vis spectrum of the sample solution, typically over a range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumentation and Measurement:

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the range of 4000-400 cm⁻¹.

    • Process the resulting spectrum to identify the frequencies of the absorption bands.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly isolated this compound derivative, leading to its structural elucidation.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Natural Source Purification Chromatographic Purification Isolation->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Combined Data Analysis UV_Vis->Data_Analysis Chromophores IR->Data_Analysis Functional Groups NMR->Data_Analysis Connectivity & Stereochemistry MS->Data_Analysis Molecular Formula Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal

Caption: Workflow for the structural elucidation of this compound derivatives.

This guide serves as a starting point for the spectroscopic investigation of the this compound core. For unambiguous structure determination, it is imperative to use a combination of spectroscopic techniques, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, in conjunction with UV and IR data.

Methodological & Application

Total Synthesis Strategies for Eremophilane Sesquiterpenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremophilane sesquiterpenes are a large and structurally diverse class of natural products, many of which exhibit significant biological activities, making them attractive targets for total synthesis. Their characteristic bicyclo[4.4.0]decane (decalin) core, often highly functionalized, presents considerable synthetic challenges. This document outlines key strategies and detailed protocols for the total synthesis of various this compound sesquiterpenes, providing a practical guide for researchers in natural product synthesis and medicinal chemistry.

Core Synthetic Strategies

The construction of the this compound skeleton primarily revolves around the stereocontrolled formation of the cis- or trans-decalin core and the installation of the characteristic vicinal methyl and isopropyl (or related) substituents. Several powerful synthetic strategies have been developed to address these challenges, including:

  • Robinson Annulation: A classic and widely used method for the construction of six-membered rings. In the context of this compound synthesis, it is employed to build the second six-membered ring onto a pre-existing carbocycle, establishing the decalin framework.

  • Diels-Alder Reaction: This [4+2] cycloaddition offers a powerful and often stereospecific route to the decalin core in a single step. The choice of diene and dienophile allows for the introduction of various functionalities that can be further elaborated.

  • Pauson-Khand Reaction: A [2+2+1] cycloaddition between an alkene, an alkyne, and carbon monoxide, which is particularly useful for constructing cyclopentenone moieties. In this compound synthesis, it has been cleverly adapted to forge key carbocyclic rings.

  • Asymmetric Synthesis: Chiral pool synthesis, employing readily available chiral starting materials like (S)-carvone, and the use of chiral auxiliaries or catalysts are crucial for the enantioselective synthesis of this compound natural products.

  • Biomimetic Approaches: These strategies mimic the proposed biosynthetic pathways of this compound sesquiterpenes, often involving cationic cyclization cascades to construct the carbocyclic core.

Featured Total Syntheses and Key Experimental Protocols

This section details the synthetic routes to representative this compound sesquiterpenes, highlighting the key transformations and providing step-by-step protocols for their execution.

Asymmetric Total Synthesis of Xylareremophil

The asymmetric total synthesis of xylareremophil showcases a modern approach utilizing an oxa-Pauson-Khand reaction as the key step to construct the tricyclic core.[1]

Overall Strategy:

The synthesis commences from the known chiral enone derived from (S)-carvone. A diastereoselective propargylation sets the stage for the crucial oxa-Pauson-Khand reaction, which forms the γ-butenolide-fused tricyclic framework in a single step.[1]

Logical Flow of the Synthesis of Xylareremophil:

G start Known Chiral Enone (from (S)-Carvone) propargylation Diastereoselective Propargylation start->propargylation enone_product Enone with Quaternary Center propargylation->enone_product addition 1,2-Addition of AllylMgBr enone_product->addition homoallylic_alcohol Tertiary Homoallylic Alcohol addition->homoallylic_alcohol oxidative_rearrangement PCC-mediated Babler-Dauben Oxidative Rearrangement homoallylic_alcohol->oxidative_rearrangement beta_enone β-Substituted Enone oxidative_rearrangement->beta_enone ozonolysis Ozonolysis beta_enone->ozonolysis aldehyde Chiral Aldehyde ozonolysis->aldehyde pk_reaction Oxa-Pauson-Khand Reaction aldehyde->pk_reaction xylareremophil Xylareremophil pk_reaction->xylareremophil

Caption: Synthetic route to Xylareremophil.

Experimental Protocol: Diastereoselective Propargylation [1]

  • To a solution of lithium diisopropylamide (LDA), prepared from diisopropylamine (B44863) (1.2 equiv) and n-butyllithium (1.2 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, is added a solution of the chiral enone (1.0 equiv) in THF at -78 °C.

  • The resulting mixture is stirred at -20 °C for 30 minutes.

  • 1-Bromo-2-butyne (1.5 equiv) is then added dropwise, and the reaction mixture is stirred at -20 °C for an additional 2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired propargylated enone.

Experimental Protocol: Oxa-Pauson-Khand Reaction [1]

  • To a solution of the chiral aldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (B1671644) (DCE) is added dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv).

  • The reaction mixture is stirred under a carbon monoxide atmosphere (balloon) at room temperature for 2 hours.

  • The mixture is then heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield xylareremophil.

Step Reaction Yield (%) Key Reagents Reference
1Diastereoselective Propargylation60LDA, 1-Bromo-2-butyne[1]
21,2-Addition62 (2 steps)AllylMgBr[1]
3Oxidative RearrangementPCC[1]
4Ozonolysis42O₃, PPh₃[1]
5Oxa-Pauson-Khand Reaction20Co₂(CO)₈, CO[1]
Total Synthesis of Five this compound-Type Sesquiterpenoids via a Common Intermediate

This strategy highlights the utility of a common intermediate, synthesized via a Robinson annulation, for the divergent synthesis of several natural products.[2]

Overall Strategy:

The synthesis begins with a double Michael addition to construct a key precursor for the Robinson annulation. The resulting bicyclic enone serves as a versatile common intermediate that can be elaborated into five different this compound sesquiterpenoids through various functional group manipulations, including α-enolization and Suzuki coupling.[2]

Workflow for the Divergent Synthesis:

G start Starting Diketone michael Double Michael Addition start->michael precursor Annulation Precursor michael->precursor robinson Robinson Annulation precursor->robinson common_intermediate Common Intermediate (Bicyclic Enone) robinson->common_intermediate product_A Product A common_intermediate->product_A Series of steps product_B Product B common_intermediate->product_B Series of steps product_C Product C common_intermediate->product_C Series of steps product_D Product D common_intermediate->product_D Series of steps product_E Product E common_intermediate->product_E Series of steps

Caption: Divergent synthesis from a common intermediate.

Experimental Protocol: Robinson Annulation [2]

  • To a solution of the diketone precursor (1.0 equiv) in methanol (B129727) is added potassium hydroxide (B78521) (1.2 equiv).

  • The reaction mixture is heated at reflux for 4 hours.

  • After cooling to room temperature, the mixture is neutralized with 1 M hydrochloric acid and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to give the bicyclic enone.

Target Compound Starting Material Key Steps Overall Yield (%) Reference
EremophilenolideCommon Intermediate 34 stepsNot specified[2]
TetrahydroligularenolideCommon Intermediate 35 stepsNot specified[2]
AristolocheneCommon Intermediate 36 stepsNot specified[2]
1β-acetoxy-6,9-dien-8-oxoeremophil-11-nor-11-ketoneCommon Intermediate 312 stepsNot specified[2]
1β-hydroxy-6,9-dien-8-oxoeremophil-11-nor-11-ketoneCommon Intermediate 311 stepsNot specified[2]

Conclusion

The total synthesis of this compound sesquiterpenes continues to be an active area of research, driven by their interesting biological profiles and challenging molecular architectures. The strategies outlined in these application notes, particularly the Robinson annulation and Pauson-Khand reaction, represent robust and versatile methods for the construction of the core this compound skeleton. The development of asymmetric variants of these reactions and the use of common intermediates for divergent synthesis provide efficient pathways to enantiomerically pure and structurally diverse members of this important class of natural products. These protocols and strategies serve as a valuable resource for chemists engaged in the synthesis of complex natural products and the development of new therapeutic agents.

References

Application Notes and Protocols for the Isolation and Purification of Eremophilane Sesquiterpenoids from Senecio Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of eremophilane-type sesquiterpenoids from plants belonging to the genus Senecio. The genus Senecio, a member of the Asteraceae family, is a rich source of these biologically active compounds, which have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and cytotoxic activities. The protocols outlined below are a synthesis of established methodologies reported in peer-reviewed scientific literature.

Data Presentation: Quantitative Analysis

The yield and purity of isolated this compound compounds can vary significantly depending on the Senecio species, the specific plant part used, the extraction solvent, and the purification methodology. The following table summarizes representative quantitative data compiled from various studies to provide a general benchmark for the isolation process.

Stage of IsolationStarting MaterialExtraction/Fractionation SolventTypical Yield (w/w of initial dried plant material)Purity (Estimated)Reference(s)
Crude Extract Dried aerial parts or rootsMethanol (B129727), Ethanol, or Dichloromethane (B109758)5% - 27%< 5%
Solvent Partitioning Crude Extractn-Hexane, Chloroform, Ethyl Acetate1% - 15% (for less polar fractions)5% - 20%
Column Chromatography Enriched FractionSilica Gel with Hexane-Ethyl Acetate or Chloroform-Methanol gradients0.1% - 2%40% - 80%
Preparative HPLC Column Chromatography FractionReversed-phase C18 with Acetonitrile-Water or Methanol-Water gradients0.01% - 0.5%> 95%

Experimental Protocols

The following sections detail the step-by-step procedures for the extraction, fractionation, and purification of eremophilanes from Senecio plant material.

Protocol 1: General Extraction of Eremophilanes

This protocol describes a standard procedure for obtaining a crude extract enriched with this compound sesquiterpenoids.

1. Plant Material Preparation:

  • Obtain fresh or dried aerial parts or roots of the selected Senecio species.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

  • Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Solvent Extraction:

  • Maceration:

    • Soak the powdered plant material (e.g., 1 kg) in a suitable solvent such as methanol, ethanol, or dichloromethane (e.g., 5 L) in a large container at room temperature.

    • Allow the mixture to stand for 48-72 hours with occasional agitation.

    • Filter the extract through cheesecloth followed by filter paper (e.g., Whatman No. 1) to separate the plant debris from the liquid extract.

    • Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction of the compounds.

  • Soxhlet Extraction (Alternative):

    • For a more efficient extraction, place the powdered plant material in a thimble and perform continuous extraction in a Soxhlet apparatus using an appropriate solvent.

  • Concentration:

    • Combine the filtrates from all extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Protocol 2: Fractionation by Solvent Partitioning

This protocol is designed to separate compounds based on their polarity, thereby enriching the this compound content in specific fractions.

1. Initial Dissolution:

  • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

2. Liquid-Liquid Partitioning:

  • Transfer the solution to a separatory funnel.

  • Perform successive extractions with solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds

Application Notes and Protocols for 1H and 13C NMR Data Analysis of Eremophilane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide to the analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) data for the structural elucidation of eremophilane compounds. This class of sesquiterpenoids exhibits a wide range of biological activities, making their precise characterization crucial for drug discovery and development.

Introduction to this compound Sesquiterpenoids

Eremophilanes are a large and diverse group of sesquiterpenoids characterized by a bicyclic [4.4.0] decane (B31447) (decalin) skeleton.[1] They are predominantly isolated from plants of the Asteraceae family, as well as from some fungi and marine organisms.[2] The structural diversity within this class arises from variations in oxidation patterns, stereochemistry, and the nature of substituent groups, leading to a wide array of biological properties, including anti-inflammatory, antitumor, and neuroprotective activities.[1][2] Accurate structural determination is paramount for understanding their structure-activity relationships.

Core Principles of NMR-Based Structural Elucidation

The unambiguous structural elucidation of this compound compounds relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. High-resolution mass spectrometry (HRMS) is initially used to determine the molecular formula.[3] Subsequently, a combination of 1H, 13C, DEPT, COSY, HSQC, HMBC, and NOESY experiments are employed to piece together the molecular structure.[3][4]

Key Spectroscopic Techniques:

  • 1H NMR: Provides information on the number and chemical environment of protons. Chemical shifts (δ), coupling constants (J), and multiplicities are key parameters.

  • 13C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary (C) carbons.[1]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, establishing connectivity between adjacent protons.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (C-H).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Experimental Workflow for Structural Elucidation

The process of elucidating the structure of a novel this compound compound follows a systematic workflow, from isolation to the final determination of its absolute configuration.

experimental_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation extraction Extraction from Source chromatography Chromatographic Separation extraction->chromatography ms HRMS (Molecular Formula) chromatography->ms nmr 1D & 2D NMR Experiments ms->nmr planar_structure Planar Structure Determination nmr->planar_structure relative_stereochem Relative Stereochemistry planar_structure->relative_stereochem absolute_stereochem Absolute Stereochemistry relative_stereochem->absolute_stereochem logical_relationships cluster_data NMR Data cluster_interpretation Structural Interpretation HNMR 1H NMR (Proton Environments) Fragments Identify Spin Systems & Fragments HNMR->Fragments CNMR 13C NMR & DEPT (Carbon Types) CNMR->Fragments COSY COSY (H-H Connectivity) COSY->Fragments HSQC HSQC (Direct C-H Bonds) HSQC->Fragments HMBC HMBC (Long-Range C-H Bonds) Connectivity Assemble Planar Structure HMBC->Connectivity NOESY NOESY (Spatial Proximity) Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem

References

Elucidating the Complexity of Eremophilanes: An Application Note on 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eremophilane-type sesquiterpenoids, a diverse class of natural products, exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The precise determination of their intricate bicyclic structures is paramount for understanding their structure-activity relationships. This application note provides a detailed guide to the structure elucidation of eremophilanes using a suite of powerful two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques.

Introduction to this compound Structure Elucidation

The this compound skeleton, characterized by a cis-decalin or related fused ring system, presents a significant challenge for unambiguous structure determination solely through one-dimensional (1D) NMR. The extensive signal overlap in ¹H NMR spectra and the presence of numerous quaternary carbons necessitate the use of 2D NMR experiments. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable tools for assembling the molecular framework and defining its stereochemistry.

General Workflow for Structure Elucidation

The systematic approach to elucidating the structure of a novel this compound using 2D NMR follows a logical progression. This workflow ensures a comprehensive analysis, from initial characterization to the final three-dimensional structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Determination 1D_H 1D ¹H NMR Identify_Proton_Spins Identify Proton Spin Systems 1D_H->Identify_Proton_Spins 1D_C 1D ¹³C NMR & DEPT Assign_Protons_Carbons Assign Directly Bonded Protons & Carbons 1D_C->Assign_Protons_Carbons COSY 2D ¹H-¹H COSY COSY->Identify_Proton_Spins HSQC 2D ¹H-¹³C HSQC HSQC->Assign_Protons_Carbons HMBC 2D ¹H-¹³C HMBC Connect_Fragments Connect Fragments & Assign Quaternary Carbons HMBC->Connect_Fragments NOESY 2D ¹H-¹H NOESY/ROESY Determine_Stereochemistry Determine Relative Stereochemistry NOESY->Determine_Stereochemistry Assemble_Fragments Assemble Carbon Skeleton Fragments Identify_Proton_Spins->Assemble_Fragments Assign_Protons_Carbons->Assemble_Fragments Assemble_Fragments->Connect_Fragments Propose_Structure Propose Planar Structure Connect_Fragments->Propose_Structure Final_Structure Final 3D Structure Determine_Stereochemistry->Final_Structure Propose_Structure->Final_Structure

Caption: General workflow for this compound structure elucidation using 2D NMR.

Key 2D NMR Signaling Pathways for this compound Analysis

The following diagram illustrates the key correlations observed in the 2D NMR spectra that are fundamental to piecing together the this compound skeleton.

G cluster_0 2D NMR Experiments cluster_1 Structural Information cluster_2 Structural Elucidation Steps COSY COSY Proton_Proton_Coupling ¹H-¹H Coupling (2-3 bonds) COSY->Proton_Proton_Coupling HSQC HSQC Direct_Correlation Direct ¹H-¹³C Correlation (1 bond) HSQC->Direct_Correlation HMBC HMBC Long_Range_Correlation Long-Range ¹H-¹³C Correlation (2-4 bonds) HMBC->Long_Range_Correlation NOESY NOESY Through_Space_Correlation Through-Space ¹H-¹H Correlation (<5 Å) NOESY->Through_Space_Correlation Spin_Systems Identify Spin Systems Proton_Proton_Coupling->Spin_Systems CHn_Assignment Assign CH, CH₂, CH₃ Direct_Correlation->CHn_Assignment Carbon_Framework Build Carbon Framework Long_Range_Correlation->Carbon_Framework Stereochemistry Determine Stereochemistry Through_Space_Correlation->Stereochemistry

Caption: Key correlations from 2D NMR experiments for structure elucidation.

Data Presentation: NMR Data of a Representative this compound

The following tables summarize the ¹H and ¹³C NMR data for a known this compound, providing a reference for comparison during the structure elucidation process.

Table 1: ¹H NMR Data (500 MHz, CDCl₃) of a Representative this compound

PositionδH (ppm)MultiplicityJ (Hz)
1.65m
2.10m
1.80m
1.95m
34.15dd11.5, 4.5
41.90m
2.45dd17.0, 5.0
2.30dd17.0, 12.0
95.80s
12a4.90s
12b4.85s
131.85s
141.10s
150.95d7.0

Table 2: ¹³C NMR Data (125 MHz, CDCl₃) of a Representative this compound

PositionδC (ppm)DEPT
135.5CH₂
228.0CH₂
375.0CH
442.0CH
548.5C
638.0CH₂
7150.0C
8200.0C
9125.0CH
10165.0C
11145.0C
12110.0CH₂
1321.0CH₃
1425.0CH₃
1515.0CH₃

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific compound and available instrumentation.

Sample Preparation
  • Dissolve 5-10 mg of the purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes, particularly for NOESY experiments, to minimize dissolved oxygen which can interfere with the NOE effect.

Protocol for ¹H-¹H COSY (Correlation Spectroscopy)

Objective: To identify protons that are spin-spin coupled, typically through two or three bonds (J-coupling).[1][2][3]

Methodology:

  • Spectrometer Setup: Lock and shim the spectrometer on the deuterated solvent signal. Obtain a standard 1D ¹H NMR spectrum to determine the spectral width and pulse calibration.

  • Acquisition Parameters:

    • Pulse Sequence: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence).

    • Spectral Width (F2 and F1): Set to cover all proton signals.

    • Number of Scans (ns): 2-8 per increment.

    • Number of Increments (td in F1): 256-512.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum if necessary.

Protocol for ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify all carbons that are directly attached to protons.[4][5][6]

Methodology:

  • Spectrometer Setup: Lock and shim. Obtain 1D ¹H and ¹³C spectra to determine spectral widths and pulse calibrations for both nuclei.

  • Acquisition Parameters:

    • Pulse Sequence: hsqcedetgpsisp2.2 (or equivalent edited, gradient-selected sequence to differentiate CH, CH₂, and CH₃ groups).

    • Spectral Width (F2 - ¹H): Set to cover all proton signals.

    • Spectral Width (F1 - ¹³C): Set to cover the expected range of protonated carbons (e.g., 0-160 ppm).

    • Number of Scans (ns): 4-16 per increment.

    • Number of Increments (td in F1): 128-256.

    • Relaxation Delay (d1): 1-2 seconds.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in F2 and a sine-bell window function in F1.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

Protocol for ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify longer-range correlations between protons and carbons, typically over two to four bonds. This is crucial for connecting spin systems and identifying quaternary carbons.[4][7][8]

Methodology:

  • Spectrometer Setup: Use the same setup as for the HSQC experiment.

  • Acquisition Parameters:

    • Pulse Sequence: hmbcgplpndqf (or equivalent gradient-selected magnitude mode sequence).

    • Spectral Width (F2 - ¹H): Set to cover all proton signals.

    • Spectral Width (F1 - ¹³C): Set to cover the full range of carbon signals, including quaternary and carbonyl carbons (e.g., 0-220 ppm).

    • Number of Scans (ns): 8-64 per increment.

    • Number of Increments (td in F1): 256-512.

    • Relaxation Delay (d1): 1.5-2.5 seconds.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for a value between 8-10 Hz.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • The spectrum is typically processed in magnitude mode, so phasing is not required.

Protocol for ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: To identify protons that are close to each other in space (typically < 5 Å), providing crucial information about the relative stereochemistry of the molecule.[9][10][11][12]

Methodology:

  • Spectrometer Setup: Lock and shim. Ensure the sample is degassed.

  • Acquisition Parameters:

    • Pulse Sequence: noesygpph (or equivalent gradient-selected, phase-sensitive sequence).

    • Spectral Width (F2 and F1): Set to cover all proton signals.

    • Number of Scans (ns): 8-16 per increment.

    • Number of Increments (td in F1): 256-512.

    • Relaxation Delay (d1): 2-5 seconds.

    • Mixing Time (d8): This is a critical parameter and may need to be optimized. For small molecules like eremophilanes, a range of 0.5-1.0 seconds is a good starting point.[12]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

Conclusion

The application of a comprehensive suite of 2D NMR experiments is essential for the successful structure elucidation of this compound sesquiterpenoids. By systematically acquiring and interpreting COSY, HSQC, HMBC, and NOESY spectra, researchers can confidently determine the planar structure and relative stereochemistry of these complex natural products. The protocols and data presented in this application note provide a robust framework for scientists engaged in natural product chemistry and drug discovery to effectively characterize novel eremophilanes.

References

Application of Electronic Circular Dichroism (ECD) Spectroscopy for the Stereochemical Elucidation of Eremophilane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eremophilane-type sesquiterpenoids are a diverse class of natural products characterized by a decalin framework.[1] They exhibit a wide range of biological activities, including antitumor, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2] The determination of their absolute configuration is crucial for understanding their structure-activity relationships and for their potential development as therapeutic agents. Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful and reliable chiroptical technique for assigning the absolute stereochemistry of this compound sesquiterpenoids, especially when combined with quantum-mechanical calculations.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of ECD spectroscopy for the stereochemical analysis of this important class of compounds.

Principle

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[1] The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule, i.e., its absolute configuration and conformation.[4] For this compound sesquiterpenoids, the comparison of the experimental ECD spectrum with the theoretically calculated spectrum for a chosen enantiomer allows for the unambiguous assignment of its absolute configuration.[3][5] A good match between the experimental and calculated spectra confirms the assumed stereochemistry.

Quantitative Data Presentation

The ECD spectra of this compound sesquiterpenoids are characterized by Cotton effects (CEs), which are positive or negative bands at specific wavelengths (λmax). The sign and magnitude of these CEs are indicative of the stereochemistry. Below are examples of experimental ECD data for some this compound sesquiterpenoids.

CompoundSolventECD Data (λmax [nm] (Δε))Reference
Rhizopthis compound AMethanol (B129727)220 (-0.29), 248 (+9.40), 284 (-2.93)[6]
Rhizopthis compound BMethanol221 (+3.09), 241 (+4.16), 284 (-1.74)[7]
(3S,4R,5R,7R)-3-hydroxy-7(11)-epoxyeremophil-9-en-8-oneNot SpecifiedSimilar to a known compound, confirmed by TD-DFT[5]
Aurantiophilane FMethanolNot explicitly stated, but used for configurational assignment[2]

Experimental and Computational Protocols

The determination of the absolute configuration of an this compound sesquiterpenoid using ECD involves a combination of experimental measurements and theoretical calculations.[1]

A detailed protocol for acquiring experimental ECD spectra is as follows:[1]

  • Sample Preparation:

    • Dissolve a precisely weighed, purified sample of the this compound sesquiterpenoid in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile).[1]

    • The concentration should be adjusted to yield an optimal absorbance (typically between 0.5 and 1.0) in the UV-Vis spectrum. A common concentration range is 0.1-1.0 mg/mL.[1]

  • Instrumentation:

    • Utilize a commercial circular dichroism spectrophotometer.[1]

    • Employ a quartz cuvette with a suitable path length (e.g., 0.1 cm or 1.0 cm) depending on the sample concentration and solvent transparency.[1]

  • Data Acquisition Parameters:

    • Wavelength Range: Scan from approximately 400 nm down to 190 nm.[1]

    • Scanning Speed: A typical speed is 100 nm/min.[1]

    • Bandwidth: Use a bandwidth of 1.0 nm.[1]

    • Response Time: Set a response time of 1 second.[1]

    • Accumulations: Average multiple scans (e.g., 3-5 scans) to improve the signal-to-noise ratio.[1]

    • Baseline Correction: Record a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.[1]

The theoretical calculation of the ECD spectrum is a crucial step for the stereochemical assignment. Time-Dependent Density Functional Theory (TD-DFT) is the most common method used for this purpose.[3][8]

  • Conformational Search:

    • Perform a thorough conformational search for the this compound derivative using molecular mechanics methods (e.g., MMFF).

    • Select the low-energy conformers (e.g., within a 10 kJ/mol energy window) for further optimization.[1]

  • Geometry Optimization and Frequency Calculations:

    • Optimize the geometries of the selected conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[1]

    • Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies).[9]

  • TD-DFT Calculation of ECD Spectra:

    • For each optimized conformer, calculate the excitation energies and rotational strengths using TD-DFT. A common level of theory is B3LYP/6-311G(d,p) or CAM-B3LYP/TZVP.[3][8][9]

    • The solvent effects can be included using a continuum model such as the Polarizable Continuum Model (PCM).[1]

  • Spectral Simulation:

    • Boltzmann-average the calculated ECD spectra of all significant conformers based on their relative free energies.[1] The final theoretical ECD spectrum is generated by applying a Gaussian function to the calculated rotational strengths.

Mandatory Visualizations

ECD_Workflow cluster_experimental Experimental Protocol cluster_computational Computational Protocol cluster_analysis Stereochemical Assignment exp_start Purified this compound Sample dissolve Dissolve in Spectroscopic Grade Solvent exp_start->dissolve measure Measure ECD Spectrum dissolve->measure exp_spectrum Experimental ECD Spectrum measure->exp_spectrum compare Compare Experimental and Calculated Spectra exp_spectrum->compare comp_start Propose a Stereoisomer conf_search Conformational Search (MMFF) comp_start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt td_dft TD-DFT Calculation geom_opt->td_dft boltzmann Boltzmann Averaging td_dft->boltzmann calc_spectrum Calculated ECD Spectrum boltzmann->calc_spectrum calc_spectrum->compare assignment Assign Absolute Configuration compare->assignment

Caption: Workflow for absolute configuration determination using ECD.

Logical_Relationship cluster_computation Quantum Mechanical Calculations exp_data Experimental ECD Data (Cotton Effects) comparison Spectral Comparison exp_data->comparison comp_model Theoretical Model (Proposed Stereoisomer) conf_analysis Conformational Analysis comp_model->conf_analysis dft_opt DFT Geometry Optimization conf_analysis->dft_opt td_dft_calc TD-DFT ECD Calculation dft_opt->td_dft_calc calc_spectrum Calculated ECD Spectrum td_dft_calc->calc_spectrum calc_spectrum->comparison conclusion Absolute Configuration Assigned comparison->conclusion

Caption: Logical relationship for stereochemical assignment.

Data Interpretation and Stereochemical Assignment

The absolute configuration is assigned by comparing the experimental ECD spectrum with the Boltzmann-averaged theoretical ECD spectrum.[10]

  • Qualitative Comparison: A visual comparison of the signs and shapes of the Cotton effects in the experimental and calculated spectra is the primary method for assignment. If the calculated spectrum for the (R)-enantiomer matches the experimental spectrum, then the absolute configuration of the compound is assigned as R. If the calculated spectrum is the mirror image of the experimental one, the absolute configuration is assigned as S.

  • Quantitative Comparison: For a more rigorous analysis, similarity factors can be calculated to quantify the agreement between the experimental and calculated spectra.

It is important to note that the accuracy of the stereochemical assignment relies heavily on the quality of both the experimental data and the computational methodology. Factors such as the choice of DFT functional, basis set, and solvent model can influence the calculated ECD spectrum.[8] Therefore, it is recommended to use well-established computational protocols and to validate the chosen methodology on related compounds with known stereochemistry whenever possible.

Conclusion

ECD spectroscopy, in conjunction with TD-DFT calculations, provides a powerful and versatile tool for the unambiguous determination of the absolute configuration of this compound-type sesquiterpenoids. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to confidently apply this technique in their structural elucidation efforts, thereby accelerating the discovery and development of new bioactive natural products.

References

Application Notes and Protocols for Bioactivity Screening of Eremophilane Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for screening the bioactivity of eremophilane extracts. Detailed protocols for key assays are provided to facilitate the evaluation of cytotoxic, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties. Additionally, relevant signaling pathways and experimental workflows are visualized to aid in understanding the mechanisms of action and experimental design.

Data Presentation: Quantitative Bioactivity of Eremophilanes

The following table summarizes quantitative data from various studies on the bioactivity of this compound sesquiterpenes and related extracts. This allows for a comparative overview of their potential therapeutic effects.

BioactivityAssayTest SubstanceCell Line/OrganismResult
Neuroprotection Corticosterone-induced damageAgalleremonol C (an this compound)PC12 cells82.14% cell survival rate[1]
Corticosterone-induced damageAgalleremonol E (an this compound)PC12 cells72.63% cell survival rate[1]
Corticosterone-induced damageAgalleremonol L (an this compound)PC12 cells74.36% cell survival rate[1]
Aβ25-35-induced injuryCoptthis compound G (an this compound)PC12 cellsIncreased cell viability[2]
6-OHDA-induced cytotoxicityECN (an this compound sesquiterpenoid) (5 µM)PC12 cellsIncreased cell viability to 80.7 ± 2.3%[3]
6-OHDA-induced cytotoxicityECN (an this compound sesquiterpenoid) (10 µM)PC12 cellsIncreased cell viability to 87.9 ± 1.7%[3]
Anti-inflammatory LPS-induced NO productionThis compound sesquiterpenoids (compounds 8, 13, 17, 18, 30, 31, 35)BV-2 cellsModerate to strong inhibition[4]
LPS-induced TNF-α secretion17-O-acetylacuminolide (a diterpenoid labdane)RAW264.7 cellsIC50 of 2.7 µg/mL[5]
Antimicrobial Broth microdilutionEremophila neglecta serrulatane compoundsGram-positive bacteriaMIC and MBC determined[6]
Cytotoxicity MTT AssayAlpinia elegans ethanolic leaf extractA549, HCT116, HEPG2 cellsDose-dependent decrease in cell viability

Experimental Protocols

Detailed methodologies for key bioactivity screening assays are provided below. These protocols are intended as a guide and may require optimization based on the specific this compound extract and laboratory conditions.

Cytotoxicity Screening: MTT Assay

This assay assesses the effect of the extract on cell viability by measuring the metabolic activity of cells.[7][8]

Materials:

  • This compound extract (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell line (e.g., A549, PC12, RAW264.7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Treatment: Prepare serial dilutions of the this compound extract in culture medium. Replace the medium in the wells with 100 µL of the extract dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Screening: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of the extract on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[9][10]

Materials:

  • This compound extract

  • RAW264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.[10]

  • Treatment: Treat the cells with various concentrations of the this compound extract for 4 hours.[10] Include a vehicle control and a positive control (e.g., dexamethasone).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[10]

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

  • Absorbance Reading: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Antimicrobial Screening: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the extract required to inhibit the growth of a specific microorganism.[11][12][13]

Materials:

  • This compound extract

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • 96-well microplates

  • Microplate reader or visual inspection

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound extract in the broth medium directly in the 96-well plate.

  • Inoculation: Add 100 µL of the standardized microbial suspension to each well to achieve a final concentration of 5 x 10^4 CFU/mL.[13] Include a growth control (no extract) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Antioxidant Screening: DPPH and ABTS Radical Scavenging Assays

These assays measure the radical scavenging capacity of the extract.

DPPH Assay Protocol [14][15]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727).

  • Reaction: Add 100 µL of various concentrations of the this compound extract to 2.9 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

ABTS Assay Protocol [14][15]

  • Reagent Preparation: Prepare the ABTS•+ radical cation by reacting a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[14]

  • Reaction: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 at 734 nm.[14] Add 10 µL of the this compound extract to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS radical scavenging activity.

Neuroprotection Screening: PC12 Cell-Based Assay

This assay evaluates the ability of the extract to protect neuronal-like cells from a neurotoxin-induced injury.[1][2][3]

Materials:

  • This compound extract

  • PC12 cell line

  • Complete cell culture medium

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), corticosterone, or β-amyloid peptide)

  • Reagents for a viability assay (e.g., MTT or LDH assay)

  • 96-well plates

Protocol:

  • Cell Seeding and Differentiation (if required): Seed PC12 cells in 96-well plates and, if desired, differentiate them into a neuronal phenotype using Nerve Growth Factor (NGF).

  • Pre-treatment: Treat the cells with various concentrations of the this compound extract for a specified period (e.g., 24 hours).

  • Neurotoxin Challenge: Add the neurotoxin to the wells (excluding the control wells) and incubate for an additional 24 hours.

  • Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT assay as described above or an LDH release assay to measure cytotoxicity).

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the extract and the neurotoxin to those treated with the neurotoxin alone.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways often implicated in the bioactivity of natural products and a general workflow for bioactivity screening.

experimental_workflow cluster_preparation Sample Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Follow-up plant_material This compound-containing Plant Material extraction Extraction plant_material->extraction extract Crude this compound Extract extraction->extract cytotoxicity Cytotoxicity Assay (e.g., MTT) extract->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) extract->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) extract->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH/ABTS) extract->antioxidant neuroprotection Neuroprotection Assay (e.g., PC12 cells) extract->neuroprotection data_analysis Data Analysis (IC50, MIC, etc.) cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis antioxidant->data_analysis neuroprotection->data_analysis bioassay_guided Bioassay-guided Fractionation data_analysis->bioassay_guided compound_id Active Compound Identification bioassay_guided->compound_id mechanism Mechanism of Action Studies compound_id->mechanism nf_kb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκBα Degradation This compound This compound Extract This compound->ikk Inhibition dna DNA nfkb_n->dna genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) dna->genes mapk_pathway cluster_stimulus External Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response stimulus Growth Factors, Cytokines, Stress receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors Activation This compound This compound Extract This compound->mek Potential Inhibition cellular_response Gene Expression (Proliferation, Inflammation, Apoptosis) transcription_factors->cellular_response

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Eremophilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro anti-inflammatory properties of eremophilane derivatives. This document outlines detailed protocols for key assays, presents quantitative data for select compounds, and illustrates the underlying cellular signaling pathways.

Introduction to this compound Derivatives and Inflammation

This compound-type sesquiterpenoids are a large group of natural products that have garnered significant interest for their diverse biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects.[1][2] Many this compound derivatives have been shown to modulate inflammatory responses by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3] The mechanism of action often involves the modulation of critical signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5]

This guide provides standardized protocols for commonly employed in vitro assays to screen and characterize the anti-inflammatory potential of this compound derivatives.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the reported in vitro anti-inflammatory activities of various this compound derivatives. These values, primarily half-maximal inhibitory concentrations (IC50), offer a quantitative comparison of their potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This compound DerivativeCell LineIC50 (µM)Reference
3-Oxo-8-hydroxyeremophila-1,7(11)-dien-12,8-olideRAW 264.76.528[4]
Septorthis compound FBV-212.0 ± 0.32[1][6]
Boeremialane DRAW 264.78.62[1]
Compound 2 from Ligularia hybridRAW 264.745.15 ± 2.72[7]
Compound 3 from Ligularia hybridRAW 264.749.83 ± 2.34[7]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

This compound DerivativeCytokineCell LineIC50 (µM)Reference
PolonilignanIL-1βRAW 264.72.01[8]
PolonilignanIL-6RAW 264.76.59[8]
PolonilignanTNF-αRAW 264.742.10[8]
Compound 4 from Ligularia veitchianaTNF-α, IL-1β, IL-6N927.60 ± 1.9[7]
Compound 1 from Ligularia veitchianaTNF-α, IL-1β, IL-6N939.6 ± 2.7[7]
Compound 3 from Ligularia veitchianaTNF-α, IL-1β, IL-6N942.5 ± 3.8[7]

Experimental Protocols

Detailed methodologies for the key in vitro anti-inflammatory assays are provided below. Murine macrophage cell lines such as RAW 264.7 and microglial cells like BV-2 are commonly used models for these studies.[1][2] Inflammation is typically induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][9]

Cell Culture and Treatment

1.1. Cell Line Maintenance:

  • Culture RAW 264.7 or BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain optimal growth.

1.2. Experimental Setup:

  • Seed the cells in appropriate multi-well plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for cytokine and protein analysis) at a predetermined density (e.g., 1 x 10^5 cells/mL).[10]

  • Allow the cells to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Subsequently, stimulate the cells with LPS (typically 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).[10][11]

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the this compound derivatives to ensure that the observed anti-inflammatory effects are not due to cell death.

2.1. Protocol:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

3.1. Protocol:

  • After the 24-hour incubation with the test compounds and LPS, collect 50-100 µL of the cell culture supernatant from each well.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[5]

  • Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

4.1. Protocol:

  • Collect the cell culture supernatants after the 24-hour treatment period.

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., human or murine TNF-α, IL-6, IL-1β).

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

    • Coating the plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding a substrate for color development.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).[12][13]

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Western blotting is used to determine the effect of this compound derivatives on the activation of key proteins in the NF-κB and MAPK signaling pathways. Activation is often assessed by measuring the phosphorylation of specific proteins.

5.1. Protein Extraction:

  • After treatment (typically for shorter durations, e.g., 15-60 minutes), wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

5.2. Western Blot Protocol:

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Key proteins to probe include:

    • NF-κB pathway: Phospho-p65, p65, Phospho-IκBα, IκBα.[14]

    • MAPK pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.[15]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start RAW 264.7 or BV-2 Cell Culture seed Seed Cells in Multi-well Plates start->seed adhere Overnight Adhesion seed->adhere pretreat Pre-treat with this compound Derivatives adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess Assay) stimulate->no_assay cytokine_assay Cytokine Quantification (ELISA) stimulate->cytokine_assay western_blot Western Blot (NF-κB, MAPK) stimulate->western_blot data Analyze and Quantify Results viability->data no_assay->data cytokine_assay->data western_blot->data

Caption: General experimental workflow for evaluating the anti-inflammatory activity of this compound derivatives.

nf_kb_mapk_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation & Degradation of IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release This compound This compound Derivatives This compound->MAPKKK This compound->IKK Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Transcription AP1->Genes Transcription

Caption: Simplified NF-κB and MAPK signaling pathways in LPS-induced inflammation.

References

Application Notes and Protocols: Cytotoxicity of Eremophilane Compounds Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremophilane-type sesquiterpenoids are a large and structurally diverse class of natural products isolated from various terrestrial and marine organisms, notably from plant genera such as Ligularia, Senecio, and fungi of the Penicillium genus.[1] Many of these compounds have demonstrated significant biological activities, including cytotoxic effects against a range of cancer cell lines, making them promising candidates for the development of novel anticancer therapeutics.[2] This document provides detailed application notes on the cytotoxicity of this compound compounds, protocols for commonly used cytotoxicity assays, and an overview of the potential signaling pathways involved in their mechanism of action.

Data Presentation: Cytotoxicity of this compound Compounds

The cytotoxic potential of this compound compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[3] The following table summarizes the IC50 values of various this compound compounds against several human cancer cell lines.

Compound Name/SourceCancer Cell LineCell Line DescriptionIC50 (µM)Reference
This compound Derivative 1 A549Human Lung Carcinoma82.8[1]
HL-60Human Promyelocytic Leukemia45.8[1]
This compound Derivative 2 A549Human Lung Carcinoma5.2[1]
HL-60Human Promyelocytic Leukemia28.3[1]
This compound Derivative 3 A549Human Lung Carcinoma12.2[1]
HL-60Human Promyelocytic Leukemia11.8[1]
This compound Derivative 4 P388Murine Lymphocytic Leukemia0.073[1]
A549Human Lung Carcinoma0.096[1]
HL-60Human Promyelocytic Leukemia0.065[1]
BEL-7402Human Hepatoma4.59[1]
Coptthis compound H (8) A549Human Non-small Cell Lung Cancer3.23[4]
Coptthis compound D (4) HCT-8Human Colon CancerSelective Inhibition[4]
Coptthis compound E (5) HCT-8Human Colon CancerSelective Inhibition[4]
Penicidone E (2) PATU8988THuman Pancreatic Cancer11.4[5]
Dendryphiellin I (2) Various (5 lines)Cancer Cell Lines1.4 - 4.3[6]
Senecio asirensis Hexane FractionMCF-7Human Breast Adenocarcinoma24.5 µg/mL[7]
HepG2Human Liver Carcinoma>100 µg/mL[7]
A549Human Lung Carcinoma>100 µg/mL[7]

Experimental Protocols

Two of the most common and reliable methods for assessing the in vitro cytotoxicity of natural compounds are the Sulforhodamine B (SRB) assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye sulforhodamine B to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore to the cell number.[8]

Materials:

  • This compound compound of interest

  • Adherent cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the this compound compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[9]

MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. This reduction is proportional to the number of viable cells.[7]

Materials:

  • This compound compound of interest

  • Cancer cell line (adherent or suspension)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the this compound compound for the desired exposure time.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization: Add 100 µL of a solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[7]

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assays

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_srb SRB Assay cluster_mtt MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cancer cell line) cell_seeding 2. Cell Seeding (Plate cells in 96-well plates) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Prepare serial dilutions of this compound compound) cell_seeding->compound_prep treatment 4. Cell Treatment (Incubate cells with compound for 24-72h) compound_prep->treatment srb_fix 5a. Fixation (TCA) treatment->srb_fix mtt_reagent 5b. Add MTT Reagent treatment->mtt_reagent srb_stain 6a. Staining (SRB) srb_fix->srb_stain srb_solubilize 7a. Solubilization (Tris) srb_stain->srb_solubilize absorbance 8. Measure Absorbance (Microplate Reader) srb_solubilize->absorbance mtt_incubate 6b. Incubate (Formazan formation) mtt_reagent->mtt_incubate mtt_solubilize 7b. Solubilization (DMSO) mtt_incubate->mtt_solubilize mtt_solubilize->absorbance data_analysis 9. Data Analysis (Calculate % viability and IC50) absorbance->data_analysis

Caption: Workflow for SRB and MTT cytotoxicity assays.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_pathway This compound-Induced Apoptosis Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Compounds pi3k PI3K This compound->pi3k Inhibition nfkb NF-κB This compound->nfkb Inhibition bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulation bax Bax (Pro-apoptotic) This compound->bax Upregulation akt Akt pi3k->akt Activation akt->nfkb Activation nfkb->bcl2 Upregulation bcl2->bax Inhibition caspase9 Caspase-9 bax->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Proposed mechanism of this compound-induced apoptosis.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of many this compound compounds are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[12] This process is tightly regulated by a complex network of signaling pathways. While the precise molecular targets of most this compound compounds are still under investigation, several key pathways have been implicated in their pro-apoptotic activity.

1. Modulation of the Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis.[10] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these proteins determines the cell's susceptibility to apoptosis. Some natural compounds have been shown to induce apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating the expression of pro-apoptotic proteins like Bax.[13] This shift in balance leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases.[14]

2. Activation of Caspases: Caspases are a family of cysteine proteases that execute the final stages of apoptosis.[10] They are activated in a cascade, with initiator caspases (e.g., caspase-9) activating executioner caspases (e.g., caspase-3). Activated executioner caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The activation of caspases, particularly caspase-3 and caspase-9, has been observed in cancer cells treated with various natural products, suggesting this is a common mechanism of action.[13]

3. Inhibition of Pro-survival Signaling Pathways:

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[15] Its constitutive activation is a common feature in many cancers, promoting tumor progression and resistance to therapy. Several natural compounds have been shown to exert their anticancer effects by inhibiting the PI3K/Akt pathway, thereby promoting apoptosis.[16]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[8] The constitutive activation of NF-κB is frequently observed in cancer cells and contributes to their resistance to apoptosis. Sesquiterpene lactones, a class of compounds that includes eremophilanes, have been reported to inhibit the NF-κB signaling pathway, which may contribute to their cytotoxic activity.[11]

Conclusion

This compound compounds represent a promising class of natural products with significant cytotoxic activity against a variety of cancer cell lines. The SRB and MTT assays are robust and reliable methods for evaluating their in vitro efficacy. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis through the modulation of key signaling pathways, including the Bcl-2 family of proteins, caspases, and pro-survival pathways such as PI3K/Akt and NF-κB. Further research into the specific molecular targets and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential in cancer treatment.

References

Application Notes and Protocols for Eremophilane Antifungal Activity Against Phytopathogens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eremophilane-type sesquiterpenoids, a diverse class of natural products isolated from various fungi and plants, have demonstrated a wide range of biological activities, including phytotoxic, antimicrobial, and antifungal properties.[1] This document provides detailed application notes and protocols for assessing the antifungal activity of this compound compounds against phytopathogenic fungi. The information compiled herein is intended to guide researchers in the screening and characterization of these promising natural compounds as potential agrochemical fungicides.

Quantitative Antifungal Activity Data

The following tables summarize the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values of various sesquiterpenoids, including this compound analogues, against a range of phytopathogenic fungi. This data provides a baseline for comparison and aids in the selection of appropriate starting concentrations for screening new this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Sesquiterpenoids Against Phytopathogenic Fungi

Compound ClassSpecific CompoundPhytopathogenMIC (µg/mL)Reference
Eudesmane-type SesquiterpeneCompound 1 (from Laggera pterodonta)Phytophthora nicotianae200[2][3][4]
Eudesmane-type SesquiterpeneCompound 1 (from Laggera pterodonta)Fusarium oxysporum400[2][3][4]
C17-SesquiterpenoidPertyolide BColletotrichum fragariae6.6[5]
C17-SesquiterpenoidPertyolide BFusarium oxysporum6.6[5]
This compound SesquiterpenoidCompound 9 (from Septoria rudbeckiae)Xanthomonas oryzae0.78[6]
This compound SesquiterpenoidCompound 2 (from Septoria rudbeckiae)Xanthomonas axonopodis pv. c.0.39[6]

Table 2: Half-Maximal Effective Concentration (EC50) of Sesquiterpenoids Against Phytopathogenic Fungi

Compound ClassSpecific CompoundPhytopathogenEC50 (µg/mL)Reference
Eudesmane-type SesquiterpeneCompound 1 (from Laggera pterodonta)Phytophthora nicotianae12.56[2][3][4]
Eudesmane-type SesquiterpeneCompound 1 (from Laggera pterodonta)Fusarium oxysporum51.29[2][3][4]
Eudesmane-type SesquiterpeneCompound 1 (from Laggera pterodonta)Gloeosporium fructigenum47.86[2]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to determine the antifungal activity of this compound compounds.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound compounds against filamentous phytopathogenic fungi.[7][8]

Materials:

  • This compound compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Phytopathogenic fungal culture (e.g., Fusarium oxysporum, Alternaria alternata) grown on Potato Dextrose Agar (B569324) (PDA)

  • Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Sterile, multichannel pipettes and tips

  • Incubator

Protocol:

  • Inoculum Preparation:

    • Grow the fungal strain on a PDA plate at 25-28°C until sporulation is observed.

    • Harvest conidia by gently scraping the surface of the agar with a sterile loop after adding 5-10 mL of sterile saline-Tween 80 solution.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension concentration to 1-5 x 10⁶ CFU/mL using a hemocytometer or by measuring the optical density at 530 nm.

    • Dilute the adjusted suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 2-10 x 10⁴ CFU/mL.

  • Plate Preparation:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

    • The concentration range should typically span from 0.125 to 256 µg/mL, but can be adjusted based on preliminary data.

    • Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control). This brings the total volume to 200 µL per well.

    • Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.

    • Incubate the plate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the this compound compound that causes complete visual inhibition of fungal growth.

    • For a more quantitative assessment, the optical density at 490 nm can be read using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the growth control.

This method is useful for assessing the effect of the compound on the vegetative growth of the fungus.

Materials:

  • This compound compound stock solution

  • Molten Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Fungal culture actively growing on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

Protocol:

  • Preparation of Amended Agar:

    • Prepare a series of desired concentrations of the this compound compound by adding appropriate volumes of the stock solution to molten PDA (cooled to about 45-50°C).

    • Ensure thorough mixing to achieve a homogenous distribution of the compound.

    • Pour the amended agar into sterile Petri dishes and allow them to solidify.

    • A control plate containing PDA with the same concentration of the solvent (e.g., DMSO) used for the stock solution should also be prepared.

  • Inoculation:

    • From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each agar plate (both amended and control).

  • Incubation and Measurement:

    • Incubate the plates at 25-28°C.

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for determining antifungal activity and a proposed mechanism of action for sesquiterpenoids against phytopathogenic fungi.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock This compound Stock Solution serial_dilution Serial Dilution of This compound stock->serial_dilution fungal_culture Phytopathogen Culture inoculation Inoculation with Fungal Spores/Mycelia fungal_culture->inoculation media Growth Medium (e.g., RPMI, PDA) media->serial_dilution media->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination growth_inhibition Mycelial Growth Inhibition Calculation incubation->growth_inhibition

Caption: Experimental workflow for antifungal activity assessment.

proposed_mechanism This compound This compound (Sesquiterpenoid) cell_membrane Fungal Cell Membrane This compound->cell_membrane Interacts with membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption ion_leakage Ion Leakage (K+, H+) membrane_disruption->ion_leakage metabolite_leakage Metabolite Leakage (ATP, etc.) membrane_disruption->metabolite_leakage downstream_effects Downstream Effects ion_leakage->downstream_effects metabolite_leakage->downstream_effects growth_inhibition Inhibition of Mycelial Growth & Spore Germination downstream_effects->growth_inhibition cell_death Fungal Cell Death downstream_effects->cell_death

References

Application Notes & Protocols: Phytotoxic Effects of Eremophilane Sesquiterpenoids on Weed Germination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Eremophilane-type sesquiterpenoids are a diverse group of natural compounds found in various plants and fungi.[1] Recent studies have highlighted their potential as natural herbicides due to their significant phytotoxic activities, including the inhibition of seed germination and seedling growth in various weed species.[2][3] These compounds offer a promising avenue for the development of new bioherbicides, which are increasingly sought after as alternatives to synthetic herbicides to mitigate environmental risks and combat herbicide resistance.[3] This document provides a summary of the quantitative phytotoxic effects of several this compound compounds and details the experimental protocols for assessing their activity.

2. Data Presentation: Phytotoxic Activity of this compound Sesquiterpenoids

The following tables summarize the reported phytotoxic effects of various this compound compounds on different plant and weed species. The primary endpoints measured are typically the inhibition of radicle (root) growth or overall seedling growth, with data often presented as the half-maximal inhibitory concentration (IC₅₀).

Table 1: Phytotoxic Effects of Eremophilanes from Fungal Sources

This compound CompoundSource OrganismTarget SpeciesEffectQuantitative Data (IC₅₀)
Sporogen AO-1Penicillium sp. G1-a14Amaranthus hypochondriacusRadicle Growth Inhibition0.17 mM
Sporogen AO-1Penicillium sp. G1-a14Echinochloa crus-galliRadicle Growth Inhibition0.17 mM
Dihydrosporogen AO-1Penicillium sp. G1-a14Amaranthus hypochondriacusRadicle Growth Inhibition0.17 mM
Dihydrosporogen AO-1Penicillium sp. G1-a14Echinochloa crus-galliRadicle Growth Inhibition0.30 mM
Compounds 5, 6, 12, 13, 16, 19Rhizopycnis vagumRice (Oryza sativa)Radicle Elongation InhibitionStrong activity (IC₅₀ not specified)

Table 2: Phytotoxic Effects of Eremophilanes from Plant Sources

This compound CompoundSource OrganismTarget SpeciesEffectQuantitative Data (IC₅₀)
6β-angeloyloxy-10β-hydroxyfuranothis compoundLigularia macrophyllaLemna paucicostataGrowth Inhibition2.94 ± 0.16 µM[2]
Furanoeremophilan-14β,6α-olideLigularia macrophyllaAgrostis stolonifera (monocot)Growth InhibitionSubstantial inhibition at 1000 µM[2]
6β-angeloyloxy-10β-hydroxyfuranothis compoundLigularia macrophyllaAgrostis stolonifera (monocot)Growth InhibitionSubstantial inhibition at 1000 µM[2]
Eremophil-7(11)-ene-12,8α;14β,6α-diolideLigularia macrophyllaAgrostis stolonifera (monocot)Growth InhibitionSubstantial inhibition at 1000 µM[2]
3α-angeloyloxybakkenolide ALigularia macrophyllaAgrostis stolonifera (monocot)Growth InhibitionSubstantial inhibition at 1000 µM[2]
Above four compoundsLigularia macrophyllaLactuca sativa (dicot)Growth InhibitionLittle activity at 1000 µM[2]

3. Experimental Protocols

The methodologies outlined below describe the general workflow for identifying and quantifying the phytotoxic effects of eremophilanes.

3.1. Protocol 1: Bioassay-Guided Fractionation for Isolation of Active Compounds

This protocol is used to isolate specific phytotoxic compounds from a crude extract of a fungal or plant source.[4][5][6]

Objective: To separate and identify this compound compounds with phytotoxic activity from a crude biological extract.

Materials:

  • Source material (e.g., fungal culture, plant roots)

  • Solvents for extraction (e.g., ethanol (B145695), methylene (B1212753) chloride, ethyl acetate)

  • Chromatography equipment (e.g., Vacuum Liquid Chromatography, Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

  • Rotary evaporator

  • Spectroscopic equipment for structure elucidation (NMR, MS)

  • Materials for phytotoxicity bioassay (see Protocol 2)

Procedure:

  • Extraction: Prepare a crude extract from the source material using an appropriate solvent. Concentrate the extract in vacuo using a rotary evaporator.

  • Initial Bioassay: Test the crude extract for phytotoxic activity using the Petri Dish Bioassay (Protocol 2) to confirm it is active.

  • Fractionation: Subject the active crude extract to chromatographic separation (e.g., Vacuum Liquid Chromatography) to yield several primary fractions based on polarity.

  • Guided Bioassay: Screen each fraction for phytotoxic activity.

  • Iterative Separation: Select the most active fraction(s) for further separation using techniques like HPLC.

  • Purity and Activity Confirmation: Test the resulting sub-fractions and isolated pure compounds for phytotoxicity to pinpoint the active agent(s).

  • Structure Elucidation: Determine the chemical structure of the pure, active compounds using spectroscopic methods (e.g., NMR, HRESIMS).

3.2. Protocol 2: Petri Dish Bioassay for Phytotoxicity Assessment

This protocol details a common in vitro method to evaluate the effect of this compound compounds on seed germination and radicle growth.

Objective: To quantify the inhibitory effect of pure this compound compounds or fractions on the germination and early growth of target weed species.

Materials:

  • Petri dishes (e.g., 60 mm diameter)

  • Filter paper or agar (B569324) (2%)

  • Target weed seeds (e.g., Amaranthus hypochondriacus, Echinochloa crus-galli)

  • Test compounds (eremophilanes)

  • Solvent (e.g., methanol, DMSO)

  • Sterile water

  • Growth chamber or incubator

  • Ruler or digital caliper

Procedure:

  • Seed Sterilization (Optional but Recommended): Surface sterilize seeds to prevent fungal or bacterial contamination. A common method is a brief rinse with 70% ethanol followed by a 1-5% sodium hypochlorite (B82951) solution and several rinses with sterile distilled water.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the pure this compound compound in a suitable solvent (e.g., methanol).

    • Create a dilution series to achieve the desired final test concentrations (e.g., 25, 50, 75, 100 µg/mL).

    • Prepare a negative control solution containing the same concentration of solvent used in the test solutions.

  • Assay Setup:

    • Agar Method: Add the test solutions to molten agar (2%) to reach the final concentrations. Pour 5 mL of the agar solution into each sterile Petri dish and allow it to solidify.

    • Filter Paper Method: Place a sterile filter paper in each Petri dish and moisten it with a specific volume (e.g., 2 mL) of the corresponding test or control solution.

  • Seed Plating: Carefully place a predetermined number of seeds (e.g., 10-20) onto the surface of the agar or filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, with a 12h/12h light/dark cycle).

  • Data Collection:

    • After a set incubation period (e.g., 3-7 days), count the number of germinated seeds in each dish. Germination is often defined by the emergence of the radicle to a certain length (e.g., >2 mm).[7]

    • Measure the radicle length of each germinated seedling.

  • Analysis:

    • Calculate the germination inhibition percentage relative to the negative control.

    • Calculate the average radicle length and the percentage of growth inhibition compared to the control.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of germination or radicle growth) using dose-response curve analysis.

4. Visualizations: Workflows and Potential Mechanisms

4.1. Diagram: Bioassay-Guided Fractionation Workflow

G start Source Material (Fungus or Plant) A Crude Extract start->A Extraction process process decision decision io io end_node Structure Elucidation (NMR, MS) B Is Extract Active? A->B Phytotoxicity Assay C Chromatographic Fractionation B->C Yes stop Stop Process B->stop No D Test Fractions for Activity C->D Generates Fractions E E D->E Identify Active Fraction(s) F F E->F Is Fraction Pure? F->end_node Yes F->C No (Re-fractionate) G cluster_prep Preparation cluster_assay Assay Setup cluster_data Data Collection & Analysis prep prep step step data data analysis analysis A1 Prepare Stock Solution of this compound A2 Create Dilution Series & Control A1->A2 B1 Add Solutions to Petri Dishes (with Agar or Filter Paper) A2->B1 A3 Sterilize Weed Seeds B2 Plate Seeds A3->B2 B1->B2 B3 Incubate under Controlled Conditions B2->B3 C1 Measure Germination Rate & Radicle Length B3->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Value C2->C3 G compound This compound Sesquiterpenoid A Photosynthetic Electron Flow compound->A Inhibits D Cell Division (Mitosis) compound->D Disrupts (Hypothesized) process process outcome outcome B Reduced Energy (ATP, NADPH) A->B Leads to C Inhibition of Seedling Growth B->C Causes F Observed Phytotoxicity C->F E Inhibition of Radicle Elongation D->E Leads to E->F

References

Eremophilane Derivatives in Natural Product-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremophilane sesquiterpenoids are a class of naturally occurring compounds characterized by a bicyclic carbon skeleton.[1] Widely distributed in terrestrial plants, particularly those of the Asteraceae family, and various fungi, these compounds have emerged as a significant area of interest in natural product-based drug discovery.[1][2] Their diverse chemical structures, often featuring various functional groups, contribute to a broad spectrum of biological activities.[2] This has led to extensive research into their potential as therapeutic agents for a range of diseases.

This document provides a comprehensive overview of the applications of this compound derivatives in drug discovery, with a focus on their cytotoxic, anti-inflammatory, and neuroprotective properties. Detailed protocols for key in vitro assays are provided to facilitate the screening and characterization of these compounds. Furthermore, quantitative data on the biological activities of various this compound derivatives are summarized in tabular format for easy comparison. Finally, key signaling pathways implicated in the pharmacological effects of these compounds are illustrated to provide a deeper understanding of their mechanisms of action.

I. Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a wide array of pharmacological effects, making them attractive candidates for drug development. The most extensively studied activities include:

  • Cytotoxic Activity: Many this compound sesquiterpenoids have been shown to exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.[3]

  • Anti-inflammatory Activity: Several this compound derivatives have been found to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), and modulate key inflammatory signaling pathways.[2][4]

  • Neuroprotective Activity: A number of this compound-type compounds have shown promise in protecting neuronal cells from damage, indicating their potential in the treatment of neurodegenerative diseases.[5]

  • Antimicrobial Activity: Some this compound derivatives have also been reported to possess antibacterial and antifungal properties.[5][6]

II. Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and neuroprotective activities of selected this compound derivatives.

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
CitreopeninKB-VIN11.0 ± 0.156[3]
Compound 3 (from P. citreonigrum)MDA-MB-2315.42 ± 0.167[3]
Rhizopthis compound N (14)NCI-H1650Not specified
Rhizopthis compound N (14)BGC823Not specified
Coptthis compound H (8)A5493.23[5]
Coptthis compound D (4)HCT-8Not specified[5]
Coptthis compound E (5)HCT-8Not specified[5]

Table 2: Anti-inflammatory Activity of this compound Derivatives (NO Inhibition)

CompoundCell LineIC50 (µM)Reference
Septorthis compound FBV-212.0 ± 0.32[2]
Dihydrosporogen AO-1 (5)BV-23.11 (EC50)[2]
Compound 6 (from S. rudbeckiae)BV-212.0 ± 0.32[5]

Table 3: Neuroprotective Activity of this compound Derivatives

CompoundCell LineAssayEC50/ActivityReference
Coptthis compound G (7)PC12Aβ25-35 induced cell deathMost active[5]

Table 4: Antibacterial Activity of this compound Derivatives

CompoundBacteriaMIC (µM)Reference
Compound 4 (from S. rudbeckiae)Pseudomonas syringae pv. actinidae6.25[5]
Compound 20 (from S. rudbeckiae)Bacillus cereus6.25[5]
8,19-dihydroxyserrulat-14-eneGram-positive bacteria3 - 165[6]
8-hydroxyserrulat-14-en-19-oic acidGram-positive bacteria3 - 165[6]

III. Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231, HCT-8)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[7][8]

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition (Griess Assay)

This protocol is used to evaluate the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 or BV-2 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 or BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation and a vehicle control group (LPS + DMSO).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value can be determined from a dose-response curve.[1][9]

Neuroprotective Assay (PC12 Cell-Based Assay)

This protocol assesses the neuroprotective effects of this compound derivatives against amyloid-beta (Aβ)-induced cytotoxicity in PC12 cells, a common model for neuronal studies.

Materials:

  • PC12 cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin)

  • Nerve Growth Factor (NGF) for differentiation (optional)

  • Amyloid-beta (Aβ) peptide (e.g., Aβ25-35)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation (Optional): Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well. For differentiation into a neuronal phenotype, treat the cells with 50-100 ng/mL of NGF for several days.[10]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • Aβ-induced Injury: Induce cytotoxicity by adding Aβ peptide (e.g., 40 µM Aβ25-35) to the wells and incubate for 24 hours.[5] Include a control group without Aβ treatment and a vehicle control group (Aβ + DMSO).

  • Cell Viability Assessment (MTT Assay): After the 24-hour incubation, assess cell viability using the MTT assay as described in the cytotoxicity protocol (Section III.1).

  • Data Analysis: Calculate the percentage of cell viability relative to the control group (without Aβ treatment). The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of Aβ compared to the vehicle control. The EC50 value (the concentration of the compound that provides 50% of the maximum protective effect) can be determined from a dose-response curve.[5]

IV. Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs.

Key Signaling Pathways
  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[11][12]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[13][14]

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[15][16]

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_endpoints Endpoints & Analysis start Seed Cells treat Treat with This compound Derivative start->treat induce Induce Cellular Stress (e.g., LPS, Aβ) treat->induce cytotoxicity Cytotoxicity Assay (MTT) induce->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess) induce->anti_inflammatory neuroprotective Neuroprotective Assay (PC12) induce->neuroprotective ic50 IC50 / EC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 neuroprotective->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis

Caption: Experimental workflow for in vitro screening of this compound derivatives.

NFkB_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2) This compound This compound Derivatives This compound->IKK inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound derivatives.

MAPK_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Stress / Growth Factors MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK activates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK activates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Nucleus Nucleus TranscriptionFactors->Nucleus translocates GeneExpression Gene Expression (Inflammation, Proliferation) This compound This compound Derivatives This compound->MAPKK inhibits

Caption: Overview of the MAPK signaling cascade and a potential point of intervention for this compound derivatives.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Targets (mTOR, GSK3β) Akt->Downstream activates CellResponse Cell Growth, Survival Downstream->CellResponse This compound This compound Derivatives This compound->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival, and a potential target for this compound derivatives.

V. Conclusion

This compound derivatives represent a promising class of natural products with significant potential in drug discovery. Their diverse biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects, warrant further investigation. The protocols and data presented in this document provide a valuable resource for researchers working on the isolation, characterization, and development of this compound-based therapeutic agents. A deeper understanding of their structure-activity relationships and mechanisms of action, particularly their interactions with key signaling pathways, will be crucial for advancing these natural compounds from the laboratory to clinical applications.

References

Eremophilane Antifungal Activity: Application Notes and Protocols for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the antifungal mechanism of action of eremophilane sesquiterpenoids. This document outlines key experimental protocols and data presentation strategies to facilitate research and development of this promising class of natural products as novel antifungal agents.

Introduction

This compound sesquiterpenoids are a diverse group of natural products isolated from various fungal species that have demonstrated a range of biological activities, including notable antifungal properties.[1][2] Understanding the precise mechanism by which these compounds inhibit fungal growth is crucial for their development as therapeutic agents. This document details established and putative mechanisms of action and provides protocols for their investigation.

The most studied this compound, PR toxin, produced by Penicillium roqueforti, is known to inhibit transcription and translation by impairing RNA polymerase activity.[1][3] However, the mechanisms for the broader class of eremophilanes are not well-elucidated. Based on common antifungal mechanisms, potential modes of action for this compound compounds may include disruption of the cell membrane, interference with mitochondrial function, and induction of oxidative stress. These application notes will guide researchers in exploring these potential mechanisms.

Data Presentation: Antifungal Activity of this compound Sesquiterpenoids

A critical first step in mechanism of action studies is to quantify the antifungal potency of the compounds. The Minimum Inhibitory Concentration (MIC) is a key parameter. Below is a summary of reported MIC values for various this compound sesquiterpenoids against different fungal pathogens.

This compound CompoundFungal SpeciesMIC (µg/mL)Reference
XylareremophilMicrococcus luteum25[4]
This compound mairetolide BMicrococcus luteum50[4]
This compound mairetolide GMicrococcus luteum25[4]
Unnamed this compoundAspergillus niger64[4]
Septorthis compound DPseudomonas syringae pv. actinidae6.25 µM[2]
Rhizopthis compound KBacillus cereus6.25 µM[2]
Rhizopthis compound PBacillus cereus6.25 µM[2]

Experimental Protocols

This section provides detailed protocols for key experiments to elucidate the antifungal mechanism of action of this compound compounds.

Fungal Cell Membrane Integrity Assay

This protocol determines if an this compound compound disrupts the fungal plasma membrane, leading to leakage of intracellular components. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but stains the nucleus of membrane-compromised cells.

Materials:

  • Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)

  • This compound compound of interest

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or microplate reader

Protocol:

  • Fungal Cell Preparation:

    • For yeast (e.g., Candida albicans), grow the culture overnight in a suitable broth medium (e.g., YPD) at 30°C with shaking. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of 1 x 10⁶ cells/mL.

    • For filamentous fungi (e.g., Aspergillus fumigatus), grow the culture on agar (B569324) plates until sporulation. Harvest spores, wash with PBS containing 0.05% Tween 20, and adjust the spore suspension to 1 x 10⁶ spores/mL in a suitable liquid medium (e.g., RPMI-1640).

  • Treatment:

    • Add 100 µL of the fungal cell suspension to the wells of a 96-well plate.

    • Add the this compound compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a vehicle control (e.g., DMSO) and a positive control for membrane damage (e.g., 70% ethanol (B145695) or a known membrane-active antifungal).

  • Staining and Incubation:

    • Add PI to each well to a final concentration of 5 µg/mL.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using an appropriate filter set for PI (Excitation/Emission: ~535/617 nm). Increased red fluorescence indicates membrane damage.

    • Microplate Reader: Measure the fluorescence intensity using a microplate reader at the same wavelengths. A significant increase in fluorescence in treated wells compared to the control indicates a loss of membrane integrity.

G cluster_workflow Membrane Integrity Assay Workflow cluster_results Potential Outcomes Fungal Cells Fungal Cells Treatment Treatment Fungal Cells->Treatment Add this compound Staining Staining Treatment->Staining Add Propidium Iodide Analysis Analysis Staining->Analysis Incubate Intact Membrane Intact Membrane Analysis->Intact Membrane No Fluorescence Damaged Membrane Damaged Membrane Analysis->Damaged Membrane Red Fluorescence

Membrane Integrity Assay Workflow

Ergosterol (B1671047) Biosynthesis Inhibition Assay

This protocol assesses whether this compound compounds interfere with the ergosterol biosynthesis pathway, a common target for antifungal drugs.

Materials:

  • Fungal culture

  • This compound compound

  • Saponification reagent (25% alcoholic potassium hydroxide (B78521) solution)

  • n-Heptane

  • Sterile water

  • UV-Vis spectrophotometer

Protocol:

  • Fungal Culture and Treatment:

    • Inoculate a suitable broth medium with the fungal cells (1 x 10⁵ cells/mL).

    • Add the this compound compound at sub-inhibitory concentrations (e.g., 0.25x and 0.5x MIC) to allow for sufficient growth for sterol extraction. Include a drug-free control.

    • Incubate for 16-24 hours at 30°C with shaking.

  • Sterol Extraction:

    • Harvest the cells by centrifugation and wash with sterile water. Record the wet weight of the cell pellet.

    • Add 3 mL of the saponification reagent to the cell pellet and vortex thoroughly.

    • Incubate at 80°C for 1 hour.

    • Allow the mixture to cool to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes.

    • Collect the upper heptane (B126788) layer and transfer to a clean tube.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the heptane layer from 240 nm to 300 nm.

    • The presence of ergosterol will show a characteristic four-peaked curve. The absorbance at 281.5 nm is used to quantify ergosterol.

    • A significant reduction in the A281.5 reading in treated samples compared to the control indicates inhibition of ergosterol biosynthesis.

G cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound This compound This compound->Lanosterol Inhibition?

Hypothesized Ergosterol Pathway Inhibition

Mitochondrial Membrane Potential Assay

This protocol uses the fluorescent dye JC-1 to assess mitochondrial function. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically inactive cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • Fungal culture

  • This compound compound

  • JC-1 dye

  • PBS

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or microplate reader

Protocol:

  • Fungal Cell Preparation and Treatment:

    • Prepare and treat fungal cells with the this compound compound as described in the membrane integrity assay protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Centrifuge the treated cells, remove the supernatant, and resuspend the cells in PBS.

    • Add JC-1 to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes in the dark.

  • Analysis:

    • Wash the cells with PBS to remove excess dye.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

    • Microplate Reader: Measure the fluorescence intensity at both green (Ex/Em: ~485/530 nm) and red (Ex/Em: ~550/600 nm) wavelengths. A decrease in the red/green fluorescence ratio in treated cells compared to the control indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Detection Assay

This protocol measures the generation of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Materials:

  • Fungal culture

  • This compound compound

  • DCFH-DA stock solution (10 mM in DMSO)

  • PBS

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or microplate reader

Protocol:

  • Fungal Cell Preparation and Treatment:

    • Prepare and treat fungal cells with the this compound compound as described in the previous protocols. Include a positive control for ROS induction (e.g., H₂O₂).

  • DCFH-DA Staining:

    • Add DCFH-DA to each well to a final concentration of 10 µM.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope with a filter set for FITC (Ex/Em: ~488/525 nm). An increase in green fluorescence indicates ROS production.

    • Microplate Reader: Measure the fluorescence intensity at the same wavelengths. A significant increase in fluorescence in treated wells compared to the control indicates the induction of oxidative stress.

G This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Induces ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cell Death Cell Death Oxidative Stress->Cell Death

Hypothesized ROS-Mediated Cell Death Pathway

Concluding Remarks

The protocols and information provided in these application notes offer a robust framework for investigating the antifungal mechanism of action of this compound sesquiterpenoids. By systematically evaluating their effects on key fungal cellular processes, researchers can gain valuable insights into their therapeutic potential and pave the way for the development of new and effective antifungal drugs. Further studies may also explore effects on cell wall integrity, specific enzyme inhibition, and transcriptomic or proteomic responses to treatment.

References

Application Notes and Protocols for Eremophilane Quantification using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremophilane-type sesquiterpenoids are a significant class of natural products, predominantly found in plants of the Asteraceae family and in certain fungi.[1] These compounds, characterized by a bicyclic this compound skeleton, exhibit a wide array of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[2] Prominent examples include petasin (B38403) and its isomers, which are known for their spasmolytic and anti-inflammatory properties. Accurate and robust analytical methods are crucial for the quantification of these compounds in raw materials, extracts, and final products to ensure quality, efficacy, and safety.

This document provides detailed application notes and protocols for the quantification of this compound sesquiterpenoids using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound sesquiterpenoids. When coupled with a mass spectrometer (LC-MS), it provides high sensitivity and selectivity.

Application Note: HPLC for this compound Quantification

This method is suitable for the quantitative analysis of this compound sesquiterpenoids, such as petasin, isopetasin, and neopetasin, in plant extracts and pharmaceutical formulations. A reversed-phase C18 column is typically employed with a gradient elution of acetonitrile (B52724) and water. Detection can be performed using a Diode Array Detector (DAD) for initial screening or a Mass Spectrometer (MS) for enhanced sensitivity and specificity.

Experimental Protocol: HPLC-DAD/MS

1. Sample Preparation (from Petasites hybridus root extract)

  • Extraction: The plant material is extracted by maceration in ethanol.[3]

  • Liquid-Liquid Extraction: A subsequent liquid-liquid extraction is performed with a more selective solvent to partition the sesquiterpenoids.[3]

  • Purification: To remove toxic pyrrolizidine (B1209537) alkaloids, the crude extract is treated in an aqueous medium at a pH of ≤ 4.[3]

  • Final Sample Preparation: The purified extract is dissolved in the mobile phase for HPLC analysis.[3]

2. HPLC Instrumentation and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a DAD or MS detector.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a lower concentration of acetonitrile and gradually increase to elute the compounds of interest.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 10-20 µL.

  • Detection:

    • DAD: Monitoring at a wavelength where the analytes have maximum absorbance (e.g., 220 nm).

    • MS: Electrospray ionization (ESI) in positive ion mode.

3. Quantification

Quantification is achieved by constructing a calibration curve using certified reference standards of the target this compound sesquiterpenoids.

Data Presentation

Table 1: Quantitative Data for Sesquiterpene Esters in a Standardized Petasites hybridus L. Root Extract (15% Petasins) by HPLC. [3][7]

CompoundConcentration (mg/g of extract)
Neopetasin~35
Petasin~30
S-Petasin~25
Iso-petasin~15
Iso-s-petasin~10
Neo-s-petasin~5

Table 2: Typical HPLC Method Validation Parameters for Sesquiterpenoid Quantification. [5][8][9]

ParameterTypical Value/Range
Linearity (r²)> 0.999
Limit of Detection (LOD)0.08 - 1.0 µg/mL
Limit of Quantification (LOQ)0.24 - 3.0 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)95 - 105%
RobustnessUnaffected by minor changes in method parameters

Experimental Workflow: HPLC Quantification of Eremophilanes

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Analysis s1 Plant Material (e.g., Petasites hybridus roots) s2 Ethanol Maceration s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Acidic Wash (pH <= 4) (Removal of Pyrrolizidine Alkaloids) s3->s4 s5 Dissolution in Mobile Phase s4->s5 hplc HPLC System (C18 Column, Gradient Elution) s5->hplc detect Detection (DAD or MS) hplc->detect quant Quantification of Eremophilanes detect->quant cal Calibration Curve (Reference Standards) cal->quant

Caption: Workflow for the quantification of this compound sesquiterpenoids using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For less volatile compounds like some this compound sesquiterpenoids, a derivatization step is often necessary to increase their volatility.

Application Note: GC-MS for this compound Quantification

This method is suitable for the identification and quantification of volatile and semi-volatile this compound sesquiterpenoids in plant extracts. For polar or less volatile eremophilanes, a silylation step is included to improve their chromatographic properties. The use of a mass spectrometer allows for confident identification based on mass spectra and retention times.

Experimental Protocol: GC-MS

1. Sample Preparation (from Plant Material)

  • Extraction: Extraction is performed with a suitable organic solvent such as diisopropyl ether, followed by sonication.[10]

  • Filtration: The extract is filtered to remove particulate matter.[10]

2. Derivatization (Silylation)

  • Purpose: To increase the volatility of polar this compound sesquiterpenoids containing hydroxyl groups by replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group.[11][12]

  • Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a common choice.

  • Procedure:

    • Evaporate a known amount of the extract to dryness under a stream of nitrogen.

    • Add 100 µL of the silylating reagent (BSTFA + 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[13]

  • Column: A non-polar capillary column, such as a DB-1 or HP-5MS (e.g., 25 m x 0.32 mm, 0.52 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at 3°C/minute.

    • Hold at 240°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

4. Quantification

Quantification is performed using an internal standard method.[10] A suitable internal standard, such as α-santonin, is added to the sample before analysis. Calibration curves are generated for the target analytes relative to the internal standard.

Data Presentation

Table 3: Quantitative Data for Petasins in Petasites hybridus Rhizome Extracts by GC-FID. [10]

CompoundWild Harvested (Fresh) (% of extract)Cultivated (Fresh) (% of extract)
Neopetasin1.20.8
Petasin1.51.0
Isopetasin0.80.5
Total Petasins 3.5 2.3

Table 4: Typical GC-MS Method Validation Parameters for Sesquiterpenoid Quantification. [13][14]

ParameterTypical Value/Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Precision (RSD%)< 10%
Accuracy (Recovery %)90 - 110%

Experimental Workflow: GC-MS Quantification of Eremophilanes

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_quant Data Analysis s1 Plant Material s2 Solvent Extraction (e.g., Diisopropyl ether) s1->s2 s3 Filtration s2->s3 deriv Silylation (e.g., BSTFA) s3->deriv If required gcms GC-MS System (DB-1 or HP-5MS Column) s3->gcms For volatile compounds deriv->gcms detect Mass Spectrometry Detection (EI) gcms->detect quant Quantification of Eremophilanes detect->quant is Internal Standard (e.g., α-Santonin) is->quant

Caption: Workflow for the quantification of this compound sesquiterpenoids using GC-MS.

Signaling Pathways Modulated by this compound Sesquiterpenoids

This compound sesquiterpenoids are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory Signaling Pathways

Several studies have shown that this compound sesquiterpenoids can inhibit the production of pro-inflammatory mediators.[1][15] This is achieved, in part, by interfering with major inflammatory signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][15] For instance, certain eremophilanes have been found to inhibit the phosphorylation of ERK1/2, JNK, and p38, which are key components of the MAPK pathway.[1][15]

Inhibition of MAPK and NF-κB Signaling by Eremophilanes

Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response lps LPS, Cytokines mapkkk MAPKKK lps->mapkkk ikk IKK Complex lps->ikk phosphorylates mapkk MAPKK mapkkk->mapkk mapk MAPK (ERK, JNK, p38) mapkk->mapk response Expression of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) mapk->response ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikk->nfkb activates nfkb_nuc NF-κB (nucleus) nfkb->nfkb_nuc translocates nfkb_nuc->response eremo This compound Sesquiterpenoids eremo->mapk Inhibits phosphorylation eremo->ikk Inhibits

Caption: Eremophilanes inhibit inflammatory responses by targeting MAPK and NF-κB pathways.

References

Synthesis of Eremophilane Analogues for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of eremophilane analogues to facilitate structure-activity relationship (SAR) studies. This compound sesquiterpenoids, a class of natural products, have garnered significant interest due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. Understanding the relationship between their chemical structure and biological function is crucial for the development of novel therapeutic agents.

Overview of this compound Sesquiterpenoids and SAR

This compound sesquiterpenoids are characterized by a bicyclic decalin core. Their wide range of biological activities is attributed to the diverse functional groups and stereochemistry of the core structure. SAR studies have revealed that modifications at specific positions, particularly C1, C6, and C8, as well as the presence of functionalities like α,β-unsaturated lactones and epoxide moieties, can significantly influence their potency and selectivity.

General Synthetic Strategies for this compound Analogues

The synthesis of this compound analogues can be approached through total synthesis or semi-synthesis from naturally occurring eremophilanes. For SAR studies, a modular approach that allows for the late-stage diversification of a common intermediate is highly desirable.

Construction of the this compound Core

Two classical methods for constructing the bicyclic core of eremophilanes are the Robinson annulation and the Diels-Alder reaction.

  • Robinson Annulation: This method involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. It is a powerful tool for creating the decalin system of eremophilanes.[1][2][3][4]

  • Diels-Alder Reaction: A [4+2] cycloaddition between a conjugated diene and a dienophile can be employed to construct the cyclohexene (B86901) ring of the this compound skeleton with good stereocontrol.[5][6][7][8]

Functionalization of the this compound Core for Analogue Synthesis

Once the core is synthesized, various functional groups can be introduced or modified to generate a library of analogues. Key positions for modification include C1, C6, and C8.

  • Esterification and Etherification: Hydroxyl groups on the this compound skeleton can be readily converted to a variety of esters and ethers to probe the effect of different substituents on activity. Standard esterification procedures can be employed for this purpose.[9][10][11][12]

  • Oxidation and Reduction: Ketones and alcohols on the scaffold can be interconverted using standard oxidation and reduction reagents to investigate the importance of the oxidation state at specific positions.

A general workflow for the synthesis of this compound analogues is depicted below.

G cluster_0 Core Synthesis cluster_1 Analogue Generation (SAR Library) cluster_2 Biological Evaluation start Starting Materials (e.g., Cyclic Ketone) robinson Robinson Annulation or Diels-Alder Reaction start->robinson core This compound Core (Common Intermediate) robinson->core functionalization Functional Group Interconversion (Oxidation, Reduction, etc.) core->functionalization diversification Diversification at C1, C6, C8 (Esterification, Etherification, etc.) functionalization->diversification analogues Library of This compound Analogues diversification->analogues cytotoxicity Cytotoxicity Assays analogues->cytotoxicity anti_inflammatory Anti-inflammatory Assays analogues->anti_inflammatory antimicrobial Antimicrobial Assays analogues->antimicrobial sar_analysis Structure-Activity Relationship Analysis cytotoxicity->sar_analysis anti_inflammatory->sar_analysis antimicrobial->sar_analysis

A general workflow for the synthesis and evaluation of this compound analogues.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for assessing the cytotoxic, anti-inflammatory, and antimicrobial activities of the synthesized this compound analogues.

Cytotoxicity Assays

This assay is used to determine the cytotoxic effects of the this compound analogues on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, A549)

  • 96-well plates

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound analogues dissolved in DMSO

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[13]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues (typically ranging from 0.1 to 100 µM) and incubate for another 48 hours.[13]

  • WST-1 Reagent Addition: After the incubation period, add 10 µL of the WST-1 reagent to each well.[13]

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assays

This assay measures the ability of the this compound analogues to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells or BV-2 microglial cells

  • 96-well plates

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound analogues dissolved in DMSO

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS. Seed the cells in 96-well plates at a density of approximately 2.5 x 10^5 cells/well and allow them to adhere overnight.[13]

  • Pre-treat the cells with varying concentrations of the test compounds for 1 hour.[13]

  • Stimulate the cells with 1 µg/mL of LPS to induce NO production and incubate for 24 hours.[13]

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Assays

This assay determines the lowest concentration of an this compound analogue that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound analogues dissolved in a suitable solvent

  • Microplate reader or visual inspection

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound analogues in the 96-well plate containing the growth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation: Structure-Activity Relationship Tables

The quantitative data obtained from the biological assays should be summarized in clearly structured tables to facilitate the analysis of structure-activity relationships.

Table 1: Cytotoxic Activity of this compound Analogues

CompoundR1R2R3HeLa IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
Analogue 1 HOHH>100>100>100
Analogue 2 OAcOHH25.432.145.8
Analogue 3 HOAcH15.218.922.5
Analogue 4 HOHOAc5.67.39.1
PR toxin 3-deacetyl (15) ---14.72.56.4

Data presented are hypothetical examples for illustrative purposes and based on trends observed in the literature. Actual values should be experimentally determined. Data for PR toxin 3-deacetyl (15) is from a study on eremophilanes from Emericellopsis maritima.[15]

Table 2: Anti-inflammatory Activity of this compound Analogues

CompoundR1R2NO Inhibition IC50 (µM)
Analogue 5 HH50.2
Analogue 6 OHH22.8
Analogue 7 OMeH35.1
Septorthis compound E --6.0 ± 0.2
Septorthis compound D --8.5 ± 0.1
Dendryphiellin D --11.9 ± 1.0
Compound 6 --12.0 ± 0.32

Data for Septoreremophilanes and Dendryphiellin D are from a study on this compound sesquiterpenoids and their anti-inflammatory activities.[13] Data for Compound 6 is from a study on this compound sesquiterpenoids from an endophytic fungus.[16]

Table 3: Antimicrobial Activity of this compound Analogues

CompoundS. aureus MIC (µM)E. coli MIC (µM)P. syringae MIC (µM)B. cereus MIC (µM)
Analogue 8 >128>128>128>128
Analogue 9 641283264
Analogue 10 32641632
Compound 4 --6.25-
Compound 20 ---6.25

Data for Compounds 4 and 20 are from a study on this compound sesquiterpenoids with antibacterial activities.[16][17]

Visualization of Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways can aid in understanding the complex relationships in SAR studies.

Experimental Workflow for SAR Studies

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Data Analysis synthesis Synthesis of This compound Analogues purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screen Primary Screening (e.g., Cytotoxicity @ 10 µM) purification->primary_screen dose_response Dose-Response Assays (IC50 / MIC Determination) primary_screen->dose_response sar_analysis Structure-Activity Relationship Analysis dose_response->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification lead_identification->synthesis Further Optimization

An iterative workflow for structure-activity relationship studies.
A Representative Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory compounds, including some this compound sesquiterpenoids, exert their effects by inhibiting the NF-κB signaling pathway.

G lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk This compound This compound Analogue This compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) nucleus->inflammatory_genes Gene Transcription inflammation Inflammation inflammatory_genes->inflammation

References

Eremophilane Sesquiterpenoids: A Versatile Scaffold for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremophilane-type sesquiterpenoids, a class of naturally occurring bicyclic compounds, have emerged as a promising scaffold in the quest for novel therapeutic agents. Widely distributed in various plant genera, particularly within the Asteraceae family, and also found in fungi, these compounds exhibit a diverse array of biological activities.[1][2][3] Their unique structural features and the potential for chemical modification make them attractive starting points for drug discovery programs targeting a range of diseases, including cancer, inflammatory disorders, and bacterial infections.[1][2][3] This document provides a comprehensive overview of the therapeutic potential of the this compound scaffold, including key biological activities, structure-activity relationships (SAR), experimental protocols for their evaluation, and insights into their mechanisms of action.

Biological Activities and Therapeutic Potential

The this compound skeleton, characterized by a decalin core with a distinctive isopropyl group, serves as a foundation for a multitude of derivatives with significant pharmacological properties. The primary therapeutic areas where this compound-based compounds have shown promise are detailed below.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of this compound derivatives against various cancer cell lines.[4] These compounds have demonstrated the ability to inhibit the proliferation of tumor cells, suggesting their potential as leads for the development of new anticancer drugs. The cytotoxic activity is often dependent on the specific substitution pattern on the this compound core, highlighting the importance of SAR studies in optimizing their potency and selectivity.[4]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. This compound sesquiterpenoids have been shown to possess potent anti-inflammatory properties.[1][2][3][5] Their mechanism of action often involves the inhibition of pro-inflammatory mediators, such as nitric oxide (NO), and the modulation of key signaling pathways involved in the inflammatory response, like the NF-κB pathway.[6]

Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. This compound-type sesquiterpenoids have exhibited inhibitory activity against a range of bacteria, including both Gram-positive and Gram-negative strains.[5][7][8] The minimum inhibitory concentration (MIC) values of these compounds vary depending on the specific derivative and the bacterial species, indicating the potential for developing novel antibiotics based on this scaffold.

Data Presentation: Structure-Activity Relationships

The biological activity of this compound derivatives is intricately linked to their chemical structure. Modifications at various positions of the this compound scaffold can significantly impact their potency and selectivity. The following tables summarize the quantitative data from various studies, providing a comparative overview of the structure-activity relationships.

Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
EremophilenolideHL-609.2[4]
HepG215.4[4]
K56212.8[4]
MDA-MB-23120.1[4]
NCI-H46035.5[4]
Parasenolide AHeLa25.3[4]
HepG230.1[4]
Parasenolide CHeLa9.8[4]
HepG211.2[4]
Septorthis compound DP. syringae pv. actinidae6.25[5][8]
Compound 6 (from S. rudbeckiae)BV-2 (NO inhibition)12.0[5][8]

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
8,19-dihydroxyserrulat-14-eneStaphylococcus aureus3-165 (µM)[7]
8-hydroxyserrulat-14-en-19-oic acidStaphylococcus aureus6-330 (µM)[7]
This compound Derivative 1Staphylococcus aureus2[9]
Bacillus cereus4[9]
This compound Derivative 2Staphylococcus aureus2[9]
Bacillus cereus2[9]
Septorthis compound DPseudomonas syringae pv. actinidae6.25 (µM)[5][8]

Signaling Pathways and Mechanism of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Key signaling pathways implicated in their activity include the NF-κB and apoptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in regulating the inflammatory response. Several sesquiterpenoids have been shown to inhibit the NF-κB signaling pathway.[10][11][12] The anti-inflammatory effects of some this compound derivatives are attributed to their ability to suppress the activation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[6] This inhibition leads to a downregulation of pro-inflammatory gene expression.

NF_kB_Inhibition cluster_complex cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkBa Leads to Degradation of IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB_IkBa->NFkB_nuc Releases nucleus Nucleus NFkB_nuc->nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression NFkB_nuc->ProInflammatory Induces This compound This compound Derivative This compound->IKK Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Induction of Apoptosis

Many anticancer agents function by inducing programmed cell death, or apoptosis, in cancer cells. This compound derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13] This can involve the activation of caspases, a family of proteases that execute the apoptotic process, leading to characteristic morphological and biochemical changes in the cell.[14] The induction of apoptosis is a key mechanism underlying the cytotoxic effects of these compounds.

Apoptosis_Induction This compound This compound Derivative Mitochondria Mitochondria This compound->Mitochondria Induces Stress DeathReceptor Death Receptor This compound->DeathReceptor Activates CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase8->Caspase3 Activates

Figure 2: Induction of apoptosis by this compound derivatives.

Experimental Protocols

To facilitate further research and development of this compound-based therapeutic agents, this section provides detailed protocols for key in vitro assays used to evaluate their biological activities.

General Workflow for Screening this compound Derivatives

The following diagram illustrates a typical workflow for the initial screening and evaluation of a library of this compound derivatives.

Screening_Workflow Start Start: Library of This compound Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (e.g., NO Assay) Start->AntiInflammatory Antibacterial Antibacterial Screening (e.g., MIC Assay) Start->Antibacterial HitSelection Hit Compound Selection Cytotoxicity->HitSelection AntiInflammatory->HitSelection Antibacterial->HitSelection SAR_Studies Structure-Activity Relationship (SAR) Studies HitSelection->SAR_Studies Mechanism Mechanism of Action Studies HitSelection->Mechanism LeadOptimization Lead Optimization SAR_Studies->LeadOptimization Mechanism->LeadOptimization End End: Preclinical Candidate LeadOptimization->End

Figure 3: General workflow for screening this compound derivatives.
Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the ability of this compound derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • LPS (Lipopolysaccharide) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Protocol 3: Antibacterial Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of an this compound derivative that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin (B115843) solution (optional, as a viability indicator)

  • Positive control antibiotic

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivative in the appropriate broth in a 96-well plate.

  • Add 100 µL of the bacterial inoculum to each well. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.

  • Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control with a known antibiotic.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

  • (Optional) Add resazurin solution to each well and incubate for a few hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Conclusion

The this compound scaffold represents a rich source of chemical diversity with significant potential for the development of novel therapeutic agents. The broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects, makes this class of compounds highly attractive for further investigation. The structure-activity relationship data presented herein provides a valuable starting point for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical guide for researchers to evaluate the therapeutic potential of new this compound-based compounds. Future research should focus on elucidating the detailed mechanisms of action of these compounds and optimizing their pharmacological properties to translate their promising in vitro activities into effective clinical therapies.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Total Synthesis of Eremophilane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective total synthesis of eremophilane sesquiterpenoids. The content addresses specific challenges encountered during experimental work, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Controlling Stereochemistry in the Decalin Core

Question: We are struggling to achieve the desired cis-fusion of the decalin ring system in our this compound synthesis. What are the common pitfalls and how can we improve the stereoselectivity?

Answer: Achieving the correct cis-decalin stereochemistry is a critical challenge. The outcome is often dependent on the specific reaction used to construct the bicyclic core. Here are some common issues and troubleshooting strategies:

  • Robinson Annulation: While a powerful tool for forming six-membered rings, the Robinson annulation can sometimes lead to a mixture of cis and trans isomers.[1] The stereochemical outcome of the intramolecular aldol (B89426) condensation step is influenced by reaction conditions. For kinetically controlled reactions, the trans product may be favored due to antiperiplanar effects in the transition state. To favor the cis product, thermodynamic control might be necessary, which can sometimes be achieved by adjusting the base, solvent, and temperature.

  • Diels-Alder Reaction: The Diels-Alder cycloaddition is a highly effective method for forming the cis-decalin system with good stereocontrol.[2][3] The stereochemistry of the dienophile is retained in the product. To ensure cis-fusion, a cyclic dienophile can be reacted with a suitable diene.

    • Troubleshooting Poor Selectivity: If you are observing a mixture of diastereomers, consider the use of a Lewis acid catalyst (e.g., EtAlCl₂) which can enhance the rate and selectivity of the cycloaddition.[4] The choice of solvent can also influence the facial selectivity of the reaction. For asymmetric syntheses, employing a chiral auxiliary on the dienophile or a chiral Lewis acid catalyst can provide high enantioselectivity.[5]

  • Hydrogenation: If your strategy involves the hydrogenation of an octalone intermediate to establish the ring junction stereochemistry, the choice of catalyst and conditions is crucial.[1] The stereochemical outcome can be influenced by the steric environment of the double bond. Experiment with different catalysts (e.g., Pd/C, PtO₂) and solvent systems to optimize for the desired cis-fused product.

Question: We are experiencing low diastereoselectivity in the aldol condensation step to introduce a side chain. How can we improve this?

Answer: The stereoselectivity of aldol reactions is highly dependent on the enolate geometry (E or Z) and the reaction conditions. The Zimmerman-Traxler model provides a useful framework for predicting the stereochemical outcome.[6]

  • Enolate Formation: The choice of base and reaction conditions for enolate formation is critical. For kinetic control, a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is typically used. This often favors the formation of the E-enolate, which, according to the Zimmerman-Traxler model, leads to the anti-aldol product. For thermodynamic control, a weaker base at higher temperatures might be used, which can favor the more stable Z-enolate, leading to the syn-aldol product.

  • Boron Enolates: Using boron enolates can often provide higher levels of stereocontrol in aldol reactions.[6] The shorter boron-oxygen bond lengths in the transition state can amplify steric interactions, leading to greater diastereoselectivity.

  • Troubleshooting Undesired Side Reactions: If you are observing self-condensation products, especially in a crossed aldol reaction, a directed aldol approach is recommended.[7] This involves the pre-formation of the enolate of one carbonyl compound using a strong base like LDA before the addition of the second carbonyl compound. This minimizes the concentration of the enolizable partner and reduces self-condensation.

Key Synthetic Reactions: Challenges and Solutions

Question: Our Pauson-Khand reaction for constructing a cyclopentenone ring is giving low yields. What can we do to optimize this step?

Answer: The Pauson-Khand reaction (PKR), a [2+2+1] cycloaddition, is a powerful method for forming five-membered rings.[8][9] However, it can be sensitive to reaction conditions.

  • Catalyst and Promoters: The classic PKR uses a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈). To improve yields and reaction rates, additives like N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO) can be used. These promoters facilitate the dissociation of CO ligands from the cobalt complex, which is often the rate-limiting step.[8] Catalytic versions of the PKR using other transition metals like rhodium or iridium have also been developed and may offer milder reaction conditions.[8]

  • Substrate Reactivity: Strained cyclic alkenes tend to react faster than acyclic or less strained alkenes.[9] If you are using a less reactive alkene, you may need to use higher temperatures or longer reaction times. The intramolecular PKR is often more efficient and stereoselective than the intermolecular version.[9]

  • Solvent Choice: The choice of solvent can impact the reaction. Common solvents include toluene, benzene (B151609), or ethereal solvents like THF.[9]

Question: We are attempting an asymmetric Diels-Alder reaction to set a key stereocenter, but the enantiomeric excess (e.e.) is low. What strategies can we employ to improve the enantioselectivity?

Answer: Achieving high enantioselectivity in a Diels-Alder reaction typically involves the use of a chiral auxiliary, a chiral catalyst, or a chiral diene/dienophile.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can effectively control the facial selectivity of the diene's approach. Evans' oxazolidinone auxiliaries are a classic example. After the reaction, the auxiliary can be cleaved to reveal the desired product.

  • Chiral Lewis Acid Catalysis: The use of a chiral Lewis acid catalyst can create a chiral environment around the dienophile, inducing enantioselectivity. A variety of chiral ligands, often in combination with metals like copper or ytterbium, have been developed for this purpose.[10]

  • Optimization of Reaction Conditions: Temperature and solvent can have a significant impact on enantioselectivity. Lowering the reaction temperature often leads to higher e.e. Screening different solvents is also recommended as they can influence the conformation of the transition state.

Data Presentation

Table 1: Comparison of Stereoselective Methods for the Synthesis of the this compound Decalin Core

MethodKey ReactionStarting MaterialsDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)Reference
Piers, 1973Robinson Annulation / HydrogenationOctalone derivativeNot explicitly stated, but led to both cis- and trans-fused productsModerate[1]
Liu & Ngooi, 2011Lewis Acid Catalyzed Diels-Alder2-Carbomethoxy-2-cyclohexenone and a dieneGood stereocontrol reportedGood[1]
Anderson et al., 2003Asymmetric Ionic Diels-AlderChiral acetal (B89532) of 2-methylcyclohex-2-enone and a diene82% d.e.74[5]
Wang et al., 2025Asymmetric oxa-Pauson-Khand Reaction(5S)-5,6-dimethyl-2-cyclohexenone derivativeProduct obtained with high stereocontrol20[11]
Fallis, 1993Base-catalyzed [2+4] CycloadditionSubstituted Nazarov reagent and 2-carbomethoxy-2-cyclohexenoneHighly stereoselective for cis,cis-decalinsNot specified[3]

Experimental Protocols

Protocol 1: Stereoselective Robinson Annulation for this compound Core

This protocol is adapted from the synthesis of α-vetivone, an this compound sesquiterpenoid.[12]

  • Michael Addition: To a solution of 2-methyl-4-isopropylidenecyclohexanone in a suitable solvent (e.g., benzene or toluene), add a catalytic amount of a base (e.g., sodium ethoxide).

  • Slowly add trans-3-penten-2-one to the reaction mixture at room temperature.

  • Stir the reaction mixture until the Michael addition is complete (monitor by TLC).

  • Aldol Condensation & Dehydration: Add a solution of the base in ethanol (B145695) and heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

  • After completion, cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and extract the product with an organic solvent.

  • Purify the resulting α,β-unsaturated ketone by column chromatography.

Protocol 2: Asymmetric Diels-Alder Reaction for cis-Decalin Synthesis

This protocol is a general representation based on Lewis acid-catalyzed asymmetric Diels-Alder reactions.[4][5]

  • Catalyst Preparation (if applicable): In a flame-dried flask under an inert atmosphere (e.g., argon), prepare the chiral Lewis acid catalyst by reacting the chiral ligand with the metal precursor in a suitable solvent (e.g., CH₂Cl₂).

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C).

  • Add the dienophile (e.g., a cyclohexenone derivative) to the catalyst solution and stir for a short period to allow for complexation.

  • Slowly add the diene to the reaction mixture.

  • Stir the reaction at the low temperature until completion (monitor by TLC).

  • Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography. The enantiomeric excess can be determined by chiral HPLC or NMR analysis of a diastereomeric derivative.

Mandatory Visualization

Stereoselective_Eremophilane_Synthesis_Workflow cluster_start Initial Planning cluster_strategy Core Synthetic Strategy cluster_robinson Robinson Annulation Troubleshooting cluster_da Diels-Alder Troubleshooting cluster_sidechain Side Chain Installation cluster_aldol Aldol Condensation Troubleshooting cluster_end Final Steps start Define Target this compound (Specific Stereochemistry) strategy Select Key Ring-Forming Reaction for Decalin Core start->strategy robinson Robinson Annulation strategy->robinson Classic approach diels_alder Diels-Alder Cycloaddition strategy->diels_alder High stereocontrol other Other Methods (e.g., Pauson-Khand) strategy->other robinson_q Desired cis-fusion not achieved? robinson->robinson_q da_q1 Low Diastereoselectivity? diels_alder->da_q1 sidechain Introduce Side Chains via Stereoselective Reactions other->sidechain robinson_sol1 Adjust base/solvent/temp for thermodynamic control robinson_q->robinson_sol1 Yes robinson_q->sidechain No robinson_sol2 Consider alternative strategy robinson_sol1->robinson_sol2 robinson_sol1->sidechain da_sol1 Use Lewis Acid Catalyst (e.g., EtAlCl2) da_q1->da_sol1 Yes da_q2 Low Enantioselectivity? da_q1->da_q2 No da_sol1->da_q2 da_sol2 Employ Chiral Auxiliary or Chiral Catalyst da_q2->da_sol2 Yes da_q2->sidechain No da_sol2->sidechain aldol Aldol Condensation sidechain->aldol aldol_q Poor Diastereoselectivity? aldol->aldol_q aldol_sol1 Control Enolate Geometry (Kinetic vs. Thermodynamic) aldol_q->aldol_sol1 Yes end Functional Group Manipulations and Final Product Isolation aldol_q->end No aldol_sol2 Use Boron Enolates aldol_sol1->aldol_sol2 aldol_sol3 Directed Aldol Approach to prevent self-condensation aldol_sol1->aldol_sol3 aldol_sol1->end

Caption: Decision workflow for the stereoselective synthesis of eremophilanes.

References

improving the yield of eremophilane extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of eremophilane extraction from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound extraction?

A1: The efficiency of this compound extraction is primarily influenced by the quality of the plant material, the choice of extraction solvent and method, temperature, and extraction time.[1] The specific plant species and even the part of the plant used (e.g., roots, leaves) can significantly affect the concentration and type of eremophilanes present.[2][3]

Q2: Which solvents are most effective for extracting eremophilanes?

A2: The choice of solvent is critical and depends on the polarity of the target this compound sesquiterpenoids.[1][4] Generally, solvents of medium polarity are effective. Methanol and ethanol (B145695), often in mixtures with water, are commonly used for a broad range of secondary metabolites.[1][5] For separating eremophilanes from non-polar compounds like fats and waxes, a preliminary extraction with a non-polar solvent like petroleum ether or hexane (B92381) is often employed.[3][4] Ethyl acetate (B1210297) is also a common solvent for extracting eremophilanes.[6]

Q3: What are the main differences between common extraction techniques for eremophilanes?

A3: Common techniques include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).

  • Maceration: This is a simple method involving soaking the plant material in a solvent. It is less efficient and may require longer extraction times.[7]

  • Soxhlet Extraction: A continuous extraction method that is more efficient than maceration but uses heat, which can potentially degrade thermolabile eremophilanes.[7]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[8]

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO2, as the solvent. It is highly selective and allows for the extraction of compounds at low temperatures, preserving their integrity. The polarity of the supercritical fluid can be modified by adding co-solvents like ethanol.[7]

Q4: How can I improve the purity of my this compound extract?

A4: To improve purity, consider a sequential extraction approach. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. Then, extract the defatted plant material with a more polar solvent (e.g., ethyl acetate or methanol) to isolate the eremophilanes.[1] Further purification can be achieved using chromatographic techniques like column chromatography.[6]

Q5: How should I store my plant material and extracts to prevent degradation of eremophilanes?

A5: Plant material should be properly dried to a low moisture content to prevent enzymatic degradation.[9] Extracts should be stored in a cool, dark place, preferably at low temperatures (e.g., -20°C), to prevent degradation from light and heat.[5][10] Some studies suggest that for certain compounds, storage at -80°C can preserve them indefinitely.[10]

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues encountered during this compound extraction that may lead to low yields.

Problem Possible Cause Solution
Low overall crude extract yield Poor quality of plant material: The concentration of eremophilanes can vary depending on the plant's geographical source, harvest time, and storage conditions.[11]- Ensure the use of high-quality, properly identified plant material.- Optimize harvesting time based on the known accumulation patterns of eremophilanes in the specific plant species.
Improper sample preparation: Inadequate drying or grinding of the plant material can limit solvent penetration and reduce extraction efficiency.[9]- Dry the plant material to a moisture content of 9-11%.[9]- Grind the material to a fine, uniform powder to increase the surface area for extraction.[9]
Low concentration of eremophilanes in the extract Suboptimal solvent choice: The polarity of the extraction solvent may not be suitable for the target this compound compounds.[1]- Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their mixtures with water).[4][12]- Perform a sequential extraction with solvents of increasing polarity.[1]
Inefficient extraction method: The chosen extraction technique may not be effective for the specific plant matrix.- Consider using more advanced and efficient methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE).[7]- Optimize the parameters of your current method (e.g., increase extraction time, temperature, or solvent-to-solid ratio).[5]
Degradation of eremophilanes: Eremophilanes can be sensitive to heat and light, leading to degradation during extraction and processing.[1]- Use extraction methods that operate at lower temperatures, such as maceration at room temperature or SFE.[1]- Protect the extracts from light during and after the extraction process.- Store extracts at low temperatures (-20°C or lower).[10]
Difficulty in purifying eremophilanes Co-extraction of interfering compounds: The crude extract may contain a high concentration of other compounds with similar polarities to eremophilanes.- Employ a pre-extraction step with a non-polar solvent to remove fats and waxes.[1]- Utilize column chromatography with different stationary and mobile phases to achieve better separation.[6]

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Sesquiterpenoids

Extraction MethodTypical SolventsKey ParametersReported Yield/EfficiencyAdvantagesDisadvantages
Maceration Ethanol, Methanol, WaterSolvent type, Temperature, TimeModerateSimple, low initial equipment cost.[7]Time-consuming, large solvent consumption, lower efficiency.[7]
Soxhlet Extraction Hexane, Ethanol, Ethyl AcetateSolvent type, Temperature, TimeHighMore efficient than maceration.[7]Can cause thermal degradation of compounds.[7]
Ultrasound-Assisted Extraction (UAE) Ethanol, WaterUltrasonic Power, Frequency, Time, TemperatureHighReduced extraction time, lower solvent consumption.[13]Potential for localized heating, equipment cost.[13]
Supercritical Fluid Extraction (SFE) Supercritical CO₂, often with a co-solvent (e.g., Ethanol)Pressure, Temperature, CO₂ Flow Rate, Co-solvent PercentageHighEnvironmentally friendly, high selectivity, pure extracts.[13]High initial capital investment, complex operation.[13]

Experimental Protocols

Protocol 1: General Solvent Extraction of Eremophilanes from Ligularia Species
  • Plant Material Preparation:

    • Air-dry the roots and rhizomes of the Ligularia species at room temperature.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 5 kg) with 95% ethanol (e.g., 3 x 20 L) at room temperature for a specified period (e.g., 3 x 7 days).

    • Alternatively, perform Soxhlet extraction with a suitable solvent like methanol.

  • Concentration:

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation (Optional):

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

    • Concentrate each fraction to dryness. The eremophilanes are typically found in the ethyl acetate and petroleum ether fractions.[3]

  • Purification:

    • Subject the this compound-rich fractions to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of solvents, such as a petroleum ether-acetone or hexane-ethyl acetate mixture, to isolate individual compounds.[6]

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation:

    • Mix a known quantity of finely ground plant material (e.g., 10 g) with a specific volume of solvent (e.g., 100 mL of 70% ethanol) in a flask.

  • Sonication:

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired temperature (e.g., 40-50°C), frequency (e.g., 20-40 kHz), and sonication time (e.g., 20-30 minutes).[9]

  • Separation:

    • After sonication, separate the solid material from the liquid extract by filtration or centrifugation.

  • Concentration:

    • Remove the solvent from the extract using a rotary evaporator to obtain the crude this compound extract.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction cluster_purification 4. Purification & Analysis Plant_Material Plant Material Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction Method (Maceration, Soxhlet, UAE, SFE) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Analysis Analysis (HPLC, GC-MS) Purification->Analysis Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General workflow for this compound extraction from plant material.

Troubleshooting_Flowchart start Low this compound Yield check_plant Is plant material quality optimal? start->check_plant optimize_plant Improve plant sourcing, harvesting, and preparation. check_plant->optimize_plant No check_solvent Is the solvent system optimized? check_plant->check_solvent Yes optimize_plant->check_solvent optimize_solvent Test different polarities and use sequential extraction. check_solvent->optimize_solvent No check_method Is the extraction method efficient? check_solvent->check_method Yes optimize_solvent->check_method optimize_method Consider UAE or SFE. Optimize parameters. check_method->optimize_method No check_degradation Is compound degradation a possibility? check_method->check_degradation Yes optimize_method->check_degradation optimize_conditions Use low-temperature methods. Protect from light. check_degradation->optimize_conditions Yes end_node Yield Improved check_degradation->end_node No optimize_conditions->end_node

References

overcoming solubility issues of eremophilane in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with eremophilane sesquiterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during biological assays.

Troubleshooting Guide

This guide addresses specific issues you might face when handling eremophilanes in your experiments.

Q1: My this compound compound is precipitating out of solution when I add it to my aqueous assay buffer. What should I do?

A1: This is a common issue due to the lipophilic nature of this compound sesquiterpenoids. Here are several steps you can take to address this:

  • Lower the Final Concentration: The simplest approach is to test a lower final concentration of your compound in the assay.

  • Optimize Co-Solvent Concentration: If you are using a co-solvent like DMSO or ethanol, ensure the final concentration in your assay medium is as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% (v/v) is a common upper limit, but this should be determined empirically for your specific cell type.

  • Use a Solubilizing Agent: Consider employing a solubilizing agent such as cyclodextrins to form an inclusion complex. This can significantly enhance the aqueous solubility of your compound.

  • Prepare a More Dilute Stock Solution: If your compound's solubility in the pure organic solvent allows, preparing a more dilute stock solution can help prevent precipitation upon dilution into the aqueous assay medium.

Q2: I am observing inconsistent results in my biological assays with an this compound. Could this be related to solubility?

A2: Yes, inconsistent results are often a symptom of poor solubility. If the compound is not fully dissolved, the actual concentration reaching the target can vary between experiments, leading to poor reproducibility. To troubleshoot this:

  • Visually Inspect Your Solutions: Before adding your compound to the assay, carefully inspect the stock solution and the diluted solution for any signs of precipitation.

  • Filter Your Final Solution: For non-cellular assays, you can try filtering the final diluted solution through a 0.22 µm filter to remove any precipitated compound. However, be aware that this will lower the effective concentration of your compound.

  • Re-evaluate Your Solubilization Method: Review your current method for dissolving the this compound. It may be necessary to switch to a different co-solvent or to incorporate a solubilizing agent.

Q3: What is the best solvent to use for my this compound compound?

A3: The choice of solvent will depend on the specific this compound and the requirements of your biological assay. Here are some general guidelines:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and commonly used solvent for lipophilic compounds. S-Petasin, for example, shows good solubility in DMSO at concentrations up to 24 mg/mL.[1] However, it can be toxic to some cells at higher concentrations.

  • Ethanol: Ethanol is another common organic solvent that can be used. Petasin is generally soluble in ethanol.[2]

  • Dichloromethane (B109758): While effective for dissolving some eremophilanes, dichloromethane is generally not suitable for biological assays due to its toxicity.[2]

It is crucial to perform a solvent toxicity test to determine the maximum tolerated concentration of the chosen solvent for your specific cell line or assay system.

Frequently Asked Questions (FAQs)

Q1: What are this compound sesquiterpenoids and why is their solubility an issue?

A1: this compound sesquiterpenoids are a large and diverse class of natural compounds, many of which exhibit interesting biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. They are characterized by a specific bicyclic carbon skeleton. Their lipophilic (fat-soluble) nature leads to poor solubility in aqueous solutions, such as cell culture media and buffers used in most biological assays. This poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: How can I determine the solubility of my specific this compound compound?

A2: You can determine the solubility of your compound experimentally using the shake-flask method. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What are cyclodextrins and how do they improve solubility?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate lipophilic "guest" molecules, like eremophilanes, forming an "inclusion complex." This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.

Data Presentation: Solubility of this compound Sesquiterpenoids

The following table summarizes the available solubility data for some this compound compounds. Please note that quantitative data is limited in the literature, and experimental determination is often necessary.

This compound CompoundSolventSolubilityNotes
S-PetasinDimethyl Sulfoxide (DMSO)Up to 24 mg/mL[1]
S-PetasinAqueous Biological SystemsMax. concentration ~300 µMDue to solubility limitations.[1]
PetasinEthanolGenerally SolubleQualitative data.[2]
PetasinDichloromethaneGenerally SolubleQualitative data; not suitable for most biological assays.[2]
Petasins (Petasin, Isopetasin, Neopetasin)Aqueous solutionsLow solubility, pH-independent[3]

Experimental Protocols

Here are detailed methodologies for key experiments related to overcoming this compound solubility issues.

Protocol 1: Preparation of a Stock Solution for a Poorly Soluble this compound

  • Weigh the Compound: Accurately weigh a small amount of the this compound compound using an analytical balance.

  • Initial Dissolution: Transfer the compound to a sterile microcentrifuge tube or glass vial. Add a small volume of a suitable organic solvent (e.g., DMSO or ethanol) to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Aid Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, you can try gentle warming (be cautious of compound stability) or sonication in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

Protocol 2: Preparation of a Cyclodextrin (B1172386) Inclusion Complex

This protocol is a general guideline and may require optimization for your specific this compound.

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer. The concentration will need to be optimized, but a starting point of 1-10 mM is common.

  • Prepare this compound Stock: Prepare a concentrated stock solution of your this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: While vigorously stirring or vortexing the cyclodextrin solution, slowly add the this compound stock solution dropwise.

  • Incubation: Incubate the mixture, with continuous stirring or shaking, for a period of 1 to 24 hours at a controlled temperature to facilitate the formation of the inclusion complex.

  • Use in Assay: The resulting solution containing the this compound-cyclodextrin complex can now be used in your biological assay. Remember to include a vehicle control containing the same concentration of cyclodextrin and organic solvent.

Mandatory Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to this compound research.

G cluster_0 Troubleshooting this compound Solubility start Precipitation Observed in Assay q1 Is the final solvent concentration optimized and non-toxic? start->q1 q2 Have you tried a lower final compound concentration? q1->q2 Yes optimize Optimize solvent concentration (e.g., <0.5% DMSO) q1->optimize No q2->start No, try lower concentration q3 Consider using a solubilizing agent. q2->q3 Yes solubilizer e.g., Cyclodextrins q3->solubilizer protocol Follow Protocol 2: Cyclodextrin Inclusion Complex solubilizer->protocol end Proceed with Assay protocol->end no1 No yes1 Yes no2 No yes2 Yes optimize->q1

Caption: A workflow for troubleshooting this compound solubility issues.

NFkB_Pathway cluster_1 NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription Induces This compound Eremophilanes (Potential Modulation) This compound->IKK Inhibition?

Caption: Potential modulation of the NF-κB pathway by eremophilanes.

MAPK_Pathway cluster_2 MAPK/ERK Signaling Pathway growth_factor Growth Factors (e.g., EGF) receptor Receptor Tyrosine Kinase growth_factor->receptor Ras Ras receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK nucleus Nucleus ERK->nucleus Translocation transcription Gene Transcription (Proliferation, Differentiation) nucleus->transcription Induces This compound Eremophilanes (Potential Modulation) This compound->Raf Inhibition?

Caption: Potential modulation of the MAPK/ERK pathway by eremophilanes.

Apoptosis_Pathway cluster_3 Apoptosis Signaling Pathway (Intrinsic) stimulus Cellular Stress Bcl2 Bcl-2 Family (e.g., Bax, Bak) stimulus->Bcl2 mitochondrion Mitochondrion Bcl2->mitochondrion Acts on cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c Apaf1 Apaf-1 cytochrome_c->Apaf1 caspase9 Caspase-9 (Initiator) Apaf1->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis This compound Eremophilanes (Potential Modulation) This compound->Bcl2 Modulation?

Caption: Potential modulation of the intrinsic apoptosis pathway by eremophilanes.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Polyoxygenated Eremophilanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of polyoxygenated eremophilanes. The complex and often stereochemically rich nature of these sesquiterpenoids frequently leads to significant signal overlap in NMR spectra, posing challenges to their structural elucidation. This guide offers practical solutions and detailed experimental protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is signal overlap so common in the ¹H NMR spectra of polyoxygenated eremophilanes?

A1: The rigid bicyclic skeleton of eremophilanes, combined with extensive oxygenation (hydroxyl, ether, ester groups), results in a high density of methine and methylene (B1212753) protons in similar chemical environments. This leads to severe crowding of signals, particularly in the aliphatic region (typically 1.0-4.5 ppm) of the ¹H NMR spectrum, making it difficult to discern individual multiplets and extract coupling information.

Q2: What is the most effective first step when facing a ¹H NMR spectrum with severe signal overlap?

A2: The most effective initial step is to employ two-dimensional (2D) NMR experiments.[1] These techniques disperse the signals into a second frequency dimension, significantly improving resolution.[1] A Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful as it spreads the proton signals based on the much larger chemical shift range of the directly attached ¹³C atoms.[2]

Q3: How can I determine the stereochemistry of my polyoxygenated eremophilane when key proton signals are overlapped?

A3: Stereochemical analysis often relies on the Nuclear Overhauser Effect (NOE), which is observed between protons that are close in space (typically < 5 Å).[2] When signals are overlapped, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is essential.[3] These experiments reveal through-space correlations, allowing you to establish the relative configuration of stereocenters even when direct coupling information from 1D spectra is inaccessible.[3][4]

Q4: Are there any sample preparation techniques that can help minimize signal overlap?

A4: Yes, proper sample preparation is crucial. Ensure your sample is free of paramagnetic impurities, which can cause significant line broadening.[5] Filtering the sample into the NMR tube is also recommended.[6] Additionally, the choice of deuterated solvent can influence chemical shifts and potentially resolve some overlap.[7]

Troubleshooting Guides

This section addresses specific problems related to signal overlap in a question-and-answer format, providing actionable solutions.

Issue 1: Severe crowding of methine and methylene signals in the 1.5-3.5 ppm region of the ¹H NMR spectrum.
  • Question: My 1D ¹H NMR spectrum of a newly isolated polyoxygenated this compound shows a complex, unresolved hump of signals in the aliphatic region. How can I begin to assign these protons?

  • Answer: This is a classic problem for this class of compounds. The best approach is to use 2D NMR to disperse these signals.

    • Solution A: 2D Homonuclear Correlation Spectroscopy (COSY & TOCSY).

      • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other (typically over 2-3 bonds). This is the first step in tracing out the spin systems of the molecule.

      • TOCSY (Total Correlation Spectroscopy): This experiment is particularly useful as it reveals correlations between all protons within a single spin system.[8] By identifying a well-resolved proton, you can often trace the signals for an entire fragment of the molecule.[8]

    • Solution B: 2D Heteronuclear Correlation Spectroscopy (HSQC).

      • HSQC (Heteronuclear Single Quantum Coherence): This is often the most effective experiment for resolving proton overlap.[2] It correlates each proton to its directly attached carbon atom. Since ¹³C chemical shifts have a much larger dispersion than ¹H shifts, protons that overlap in the 1D spectrum are often attached to carbons with distinct chemical shifts and will be resolved in the HSQC spectrum.[1][2]

Issue 2: My 2D spectra (e.g., COSY, HSQC) still show significant cross-peak overlap.
  • Question: Even with standard 2D NMR, some of the cross-peaks in my HSQC and COSY spectra are overlapping, making unambiguous assignment difficult. What are the next steps?

  • Answer: When standard 2D experiments are insufficient, more advanced techniques or modifications to the experimental conditions are necessary.

    • Solution A: Advanced 2D NMR Techniques (HSQC-TOCSY).

      • HSQC-TOCSY: This experiment combines the resolution of an HSQC with the correlation power of a TOCSY.[9] It allows you to visualize the entire proton spin system attached to a specific carbon atom, which can be invaluable for separating overlapping spin systems.[10][11]

    • Solution B: Change the NMR Solvent.

      • Altering the deuterated solvent can induce changes in the chemical shifts of your compound, a phenomenon known as solvent-induced shifts.[7] For polyoxygenated compounds, switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆, CD₃OD, or C₆D₆ can often resolve overlapping signals.[7]

    • Solution C: Use of Lanthanide Shift Reagents (LSRs).

      • LSRs are paramagnetic complexes that can be added to your NMR sample.[12] They coordinate to Lewis basic sites in the molecule, such as hydroxyl or carbonyl groups, and induce large changes in the chemical shifts of nearby protons.[12][13] The magnitude of the shift is dependent on the distance from the lanthanide ion, which can help to resolve overlapping signals and provide structural information.[13] Europium-based LSRs typically induce downfield shifts, while praseodymium-based LSRs cause upfield shifts.[14]

Data Presentation

The following tables summarize illustrative quantitative data for troubleshooting signal overlap.

Table 1: Effect of Solvent on ¹H NMR Chemical Shifts (δ) of a Hypothetical Polyoxygenated this compound.

ProtonCDCl₃ (ppm)C₆D₆ (ppm)DMSO-d₆ (ppm)Δδ (CDCl₃ to C₆D₆)Δδ (CDCl₃ to DMSO-d₆)
H-1α2.85 (m)2.65 (m)2.90 (m)-0.20+0.05
H-1β1.90 (m)1.75 (m)1.92 (m)-0.15+0.02
H-64.10 (br s)3.90 (br s)4.15 (br s)-0.20+0.05
H-83.85 (dd, 11.5, 4.5)3.60 (dd, 11.5, 4.5)3.95 (dd, 11.5, 4.5)-0.25+0.10
H-121.25 (d, 7.0)1.10 (d, 7.0)1.28 (d, 7.0)-0.15+0.03
H-131.15 (d, 7.0)1.05 (d, 7.0)1.18 (d, 7.0)-0.10+0.03
H-140.95 (s)0.80 (s)0.98 (s)-0.15+0.03
H-151.05 (d, 6.5)0.90 (d, 6.5)1.08 (d, 6.5)-0.15+0.03

Note: This data is illustrative to demonstrate the principle of solvent-induced shifts.

Table 2: Illustrative Lanthanide-Induced Shifts (LIS) for Protons Near a Hydroxyl Group in a Polyoxygenated this compound using Eu(fod)₃.

ProtonInitial δ (ppm)δ with 0.2 eq. LSRδ with 0.4 eq. LSRTotal Δδ (ppm)
H-6 (adjacent to OH)4.205.807.40+3.20
H-42.102.903.70+1.60
H-151.101.501.90+0.80
H-140.901.051.20+0.30

Note: This data is hypothetical and serves to illustrate the distance-dependent effect of Lanthanide Shift Reagents.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Standard 2D NMR Data Acquisition (COSY, HSQC, HMBC, NOESY)
  • Sample Preparation: Dissolve 5-10 mg of the purified polyoxygenated this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry 5 mm NMR tube.[15][16] Filter the solution if any particulate matter is present.[6]

  • Spectrometer Setup: Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.

  • 2D Experiments:

    • gCOSY (gradient-selected Correlation Spectroscopy):

      • Use a standard pulse program (e.g., cosygpqf on Bruker).

      • Set the spectral width in both dimensions to cover all proton signals.

      • Acquire 256-512 increments in the indirect dimension (F1) with 8-16 scans per increment.

    • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

      • Use a standard pulse program (e.g., hsqcedetgpsp on Bruker for multiplicity editing).

      • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 to cover all expected signals.

      • Set the one-bond C-H coupling constant (CNST2) to an average value of 145 Hz.

      • Acquire 256-512 increments in F1 with 16-32 scans per increment.

    • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):

      • Use a standard pulse program (e.g., hmbcgplpndqf on Bruker).

      • Set the spectral widths as for the HSQC.

      • Set the long-range C-H coupling constant (CNST13) to 8 Hz to observe 2-3 bond correlations.

      • Acquire 256-512 increments in F1 with 32-64 scans per increment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy):

      • Use a standard pulse program (e.g., noesygpph on Bruker).

      • Set the spectral widths in both dimensions to cover all proton signals.

      • Optimize the mixing time (d8) based on the molecular size; for eremophilanes (MW ~250-400 Da), a mixing time of 300-800 ms (B15284909) is a good starting point.[17][18]

      • Acquire 256-512 increments in F1 with 16-32 scans per increment.

  • Data Processing: Process the data with appropriate window functions (e.g., sine-bell) and perform Fourier transformation and phase correction.

Protocol 2: Using Lanthanide Shift Reagents (LSRs)
  • Sample Preparation: Prepare a stock solution of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent as your sample. The solvent must be anhydrous.

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your this compound sample.

  • Titration: Add small, precise aliquots of the LSR stock solution to your NMR tube. After each addition, gently mix the sample and re-acquire the 1D ¹H spectrum.

  • Data Analysis: Monitor the changes in chemical shifts of the signals. Plot the change in chemical shift (Δδ) against the molar ratio of LSR to substrate to observe the magnitude of the induced shifts for each proton.[19]

Mandatory Visualization

Troubleshooting_Workflow start 1D ¹H NMR Spectrum Acquired overlap Significant Signal Overlap Observed? start->overlap no_overlap Sufficient Resolution for Assignment overlap->no_overlap No twod_nmr Acquire 2D NMR (COSY, HSQC, HMBC) overlap->twod_nmr Yes twod_overlap Cross-peak Overlap in 2D Spectra? twod_nmr->twod_overlap twod_resolved Assign Structure using 2D Data twod_overlap->twod_resolved No advanced_options Advanced Troubleshooting twod_overlap->advanced_options Yes change_solvent Change Deuterated Solvent (e.g., to C₆D₆ or DMSO-d₆) advanced_options->change_solvent lsr Use Lanthanide Shift Reagents (LSR) advanced_options->lsr advanced_2d Acquire Advanced 2D NMR (e.g., HSQC-TOCSY) advanced_options->advanced_2d reacquire Re-acquire 1D and 2D NMR change_solvent->reacquire lsr->reacquire advanced_2d->reacquire analyze_advanced Analyze Data and Assign Structure reacquire->analyze_advanced

Caption: Troubleshooting workflow for NMR signal overlap.

Structure_Elucidation_Pathway cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Connectivity cluster_stereo Stereochemical Analysis one_d_h ¹H NMR (Proton environments, multiplicity) planar_structure Propose Planar Structure one_d_h->planar_structure one_d_c ¹³C & DEPT NMR (Carbon count, types: CH₃, CH₂, CH, C) one_d_c->planar_structure cosy COSY / TOCSY (¹H-¹H spin systems) cosy->planar_structure hsqc HSQC (Direct ¹H-¹³C correlations) hsqc->planar_structure hmbc HMBC (Long-range ¹H-¹³C correlations, connects spin systems) hmbc->planar_structure noesy NOESY / ROESY (Through-space ¹H-¹H correlations, relative stereochemistry) final_structure Determine Final 3D Structure noesy->final_structure planar_structure->noesy

Caption: General pathway for structure elucidation.

References

Technical Support Center: Optimization of HPLC Purification for Eremophilane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of eremophilane isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers and why are they difficult to separate?

This compound-type sesquiterpenoids are a diverse class of natural products characterized by a bicyclic carbon skeleton.[1] They are frequently isolated from fungi and plants, particularly from the Ligularia, Petasites, and Cacalia genera, and exhibit a wide range of biological activities.[2][3] The complexity arises from their structure, which often contains multiple chiral centers. This leads to the existence of numerous stereoisomers (enantiomers and diastereomers) and constitutional isomers with very similar physicochemical properties, making their separation by HPLC challenging.

Q2: What is the general starting point for developing an HPLC separation method for this compound isomers?

A good starting point for separating this compound isomers is reversed-phase (RP-HPLC) chromatography.[1]

  • Column: A C18 column is the most common initial choice due to its versatility in separating moderately polar to nonpolar compounds.

  • Mobile Phase: A simple mobile phase consisting of water and an organic modifier like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) is recommended.

  • Initial Run: Begin with a broad scouting gradient (e.g., 5% to 95% ACN over 20-30 minutes) to determine the approximate solvent concentration required to elute the isomers. This will provide a general overview of the sample's complexity and the retention behavior of the target compounds.

Q3: Should I use Normal-Phase (NP-HPLC) or Reversed-Phase (RP-HPLC)?

Both modes can be effective, and the choice depends on the specific isomers.

  • Reversed-Phase (RP-HPLC): This is the most common and robust method. It separates compounds based on hydrophobicity. Since this compound isomers often have subtle differences in their structure that affect their polarity, RP-HPLC with a C18 or C8 column is highly effective.

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate). It can be very effective for separating isomers that have different polar functional groups and can sometimes provide better selectivity for diastereomers than RP-HPLC.

Q4: How do I separate enantiomers of an this compound sesquiterpene?

Enantiomers have identical physical and chemical properties in an achiral environment, so they cannot be separated on standard (achiral) HPLC columns. There are two primary strategies:

  • Direct Separation using Chiral Stationary Phases (CSPs): This is the most widely used method. It involves using a column where a chiral selector is immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective for a wide range of natural products.

  • Indirect Separation by Derivatization: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These newly formed diastereomers have different physicochemical properties and can be separated on a standard achiral column (like a C18). This approach requires an additional reaction step and subsequent purification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My this compound isomer peaks are not separating (co-elution or poor resolution).

Poor resolution is the most common challenge. A systematic approach to improving the column's selectivity (α) and efficiency (N) is necessary.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Adjust Solvent Strength: In reversed-phase, decrease the percentage of the organic modifier (ACN or MeOH) to increase retention times, which may improve separation. Make small, systematic adjustments (e.g., 2-5% changes).

      • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using ACN, try switching to MeOH, or vice versa. Their different abilities to engage in dipole-dipole interactions and hydrogen bonding can significantly alter the separation.

      • Adjust pH: If your this compound isomers have ionizable functional groups (e.g., carboxylic acids), small changes in the mobile phase pH can dramatically alter retention and selectivity. Using a buffer is crucial for reproducibility.

    • Lower the Flow Rate: Reducing the flow rate increases the interaction time between the isomers and the stationary phase, which can lead to better resolution of closely eluting peaks. Note that this will increase the total run time.

    • Change the Column Temperature: Adjusting the column temperature can alter mobile phase viscosity and mass transfer kinetics, thereby affecting selectivity. Using a column oven for stable temperature control is essential.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

      • For diastereomers, consider switching from a C18 to a Phenyl-Hexyl or a Cyano (CN) phase, which offer different retention mechanisms (e.g., π-π interactions).

      • For enantiomers, a chiral stationary phase (CSP) is required.

Issue 2: My peaks are tailing or fronting.

Poor peak shape compromises resolution and the accuracy of quantification.

  • Troubleshooting Steps:

    • For Peak Tailing:

      • Check for Secondary Interactions: Peak tailing for basic compounds can occur due to interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface. Adding a small amount of a competing base, like triethylamine (B128534) (TEA) (0.1-0.5%), to the mobile phase can mask these silanols.

      • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.

      • Column Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or sample concentration.

    • For Peak Fronting:

      • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve the sample in the initial mobile phase composition.

      • Column Overload: Severe mass overload can also lead to peak fronting. Decrease the injection volume or sample concentration.

Issue 3: My retention times are shifting between injections.

Stable retention times are critical for reliable peak identification. Fluctuations often indicate a lack of system equilibrium or hardware issues.

  • Troubleshooting Steps:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run, especially when using a gradient or buffered mobile phases.

    • Mobile Phase Composition Changes: Prepare fresh mobile phase daily. Evaporation of the more volatile organic solvent can alter the composition and lead to drift. Ensure the mobile phase is well-mixed and degassed.

    • Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.

    • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate. Perform regular pump maintenance.

Issue 4: My system backpressure is too high or unstable.

High backpressure can indicate a blockage within the HPLC system.

  • Troubleshooting Steps:

    • Identify the Source: Systematically disconnect components, starting from the detector and moving backward toward the pump, to identify the source of the high pressure.

    • Check for Blocked Frits: The column inlet frit is a common site for clogs from sample particulates or mobile phase precipitation. Try back-flushing the column (if permitted by the manufacturer).

    • Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection.

    • Buffer Precipitation: If using buffers, ensure they are fully dissolved and soluble in the highest organic concentration of your gradient to prevent precipitation.

Data Presentation

The following tables provide examples of chromatographic conditions for the separation of this compound isomers. Note that these are starting points, and optimization is typically required for specific applications.

Table 1: Example Normal-Phase HPLC Conditions for Preparative Separation of this compound Diastereomers

ParameterValueReference
Column Cosmosil (Silica)[4]
Dimensions 20 x 150 mm[4]
Mobile Phase n-Hexane : Ethyl Acetate (B1210297) (50:50, v/v)[4]
Mode Isocratic[4]
Flow Rate 3.0 mL/min[4]
Detection UV (Wavelength not specified)[4]
Application Preparative isolation of diastereomers from Cacalia ainsliaeflora.[4]

Table 2: General Starting Conditions for Reversed-Phase HPLC Method Development

ParameterRecommended Starting ConditionNotes
Column C18, 5 µmA good all-purpose column for initial screening.
Dimensions 4.6 x 150 mm or 4.6 x 250 mmStandard analytical column dimensions.
Mobile Phase A Water (HPLC Grade)Can be modified with 0.1% formic acid for better peak shape.
Mobile Phase B Acetonitrile or MethanolRun separate scouting gradients with each to evaluate selectivity.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute all compounds and find the approximate elution %B.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30 °CUse a column oven to ensure stability.
Detection UV-DAD (Diode Array Detector)Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) to find the optimal wavelength.
Injection Volume 5 - 20 µLAdjust based on sample concentration to avoid overloading.

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

  • Extraction: Extract the dried and powdered plant or fungal material with a suitable organic solvent (e.g., ethyl acetate, methanol, or ethanol).

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Prefractionation (Optional): For complex extracts, perform an initial fractionation using open column chromatography (e.g., over silica gel or C18) to simplify the mixture before HPLC.

  • Dissolution: Accurately weigh a portion of the crude extract or fraction and dissolve it in a solvent compatible with the initial HPLC mobile phase (e.g., methanol or acetonitrile).

  • Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove particulate matter.

Protocol 2: Systematic Approach to HPLC Method Development for Isomer Separation

  • Define Separation Goals: Determine the required resolution between the target isomer peaks. A resolution (Rs) value greater than 1.5 is generally desired for baseline separation and accurate quantification.

  • Initial Scouting Run:

    • Use a standard C18 column and a broad water/acetonitrile gradient (as described in Table 2).

    • Analyze the resulting chromatogram to determine the retention times and approximate elution conditions for your isomers.

  • Optimization of Selectivity (α):

    • Solvent Type: Repeat the scouting run using methanol instead of acetonitrile. Compare the chromatograms to see which organic modifier provides better selectivity for your isomers of interest.

    • Mobile Phase pH (for ionizable compounds): If applicable, test different pH values using appropriate buffers (e.g., phosphate (B84403) or acetate buffer at pH 3, 5, and 7).

    • Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 35°C, and 45°C) to see its effect on resolution.

  • Optimization of Retention and Efficiency (k' and N):

    • Gradient Shape: Once a suitable mobile phase is chosen, refine the gradient. Make it shallower around the time the isomers elute to increase the separation window. For example, if the peaks elute at 40% ACN, you might run a gradient from 30% to 50% ACN over 20 minutes.

    • Isocratic Elution: If the isomers are closely eluting, an isocratic (constant mobile phase composition) method may provide better resolution. Use the %B from the scouting run where the peaks eluted as a starting point.

    • Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) to improve efficiency and resolution, at the cost of longer run times.

  • Method Validation: Once the desired separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

HPLC_Troubleshooting_Workflow Start Poor Peak Resolution or Co-elution OptimizeMP Optimize Mobile Phase Start->OptimizeMP AdjustSolvent Adjust ACN/MeOH Ratio OptimizeMP->AdjustSolvent Systematic changes SwitchSolvent Switch ACN <=> MeOH AdjustSolvent->SwitchSolvent If no improvement Success Resolution Achieved AdjustSolvent->Success AdjustpH Adjust pH (if applicable) SwitchSolvent->AdjustpH If no improvement SwitchSolvent->Success CheckFlow Lower Flow Rate AdjustpH->CheckFlow If still unresolved AdjustpH->Success CheckTemp Change Temperature CheckFlow->CheckTemp If still unresolved CheckFlow->Success ChangeColumn Change Stationary Phase CheckTemp->ChangeColumn Final option CheckTemp->Success Achiral Try Phenyl or Cyano Column (for Diastereomers) ChangeColumn->Achiral Chiral Use Chiral Column (CSP) (for Enantiomers) ChangeColumn->Chiral Achiral->Success Chiral->Success

Caption: Troubleshooting workflow for poor peak resolution of this compound isomers.

Method_Development_Workflow Start Define Separation Goals (Rs > 1.5) Scouting Scouting Gradient Run (C18, ACN/Water) Start->Scouting Analyze Analyze Chromatogram Scouting->Analyze OptimizeSelectivity Optimize Selectivity (α) Analyze->OptimizeSelectivity Initial Separation? SwitchModifier Test Methanol vs. ACN OptimizeSelectivity->SwitchModifier OptimizeGradient Optimize Gradient/Isocratic SwitchModifier->OptimizeGradient RefineGradient Shallow Gradient at Elution OptimizeGradient->RefineGradient TestIsocratic Test Isocratic Conditions RefineGradient->TestIsocratic FineTune Fine-Tune Flow & Temp TestIsocratic->FineTune Validation Method Validation FineTune->Validation

Caption: Systematic workflow for HPLC method development for this compound isomer separation.

References

Technical Support Center: Stability and Degradation Studies of Eremophilane Lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and degradation of eremophilane lactones. The following troubleshooting guides and FAQs address common experimental challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of activity loss for my this compound lactone in an aqueous buffer?

A1: The most significant stability issue for this compound lactones, like other lactones, is their susceptibility to hydrolysis.[1] The central lactone (cyclic ester) ring can be cleaved by water to form the corresponding hydroxy acid, which is often biologically inactive. This reaction is catalyzed by acidic or basic conditions and is accelerated by increased temperatures.[1][2][3]

Q2: How should I prepare and store stock solutions of this compound lactones to ensure stability?

A2: It is highly recommended to prepare fresh stock solutions for each experiment. If storage is necessary, dissolve the compound in an anhydrous aprotic solvent like DMSO or ethanol. Store these solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture. Avoid long-term storage in aqueous buffers due to the high risk of hydrolysis.[1]

Q3: I'm observing a new, more polar peak with an earlier retention time in my HPLC analysis after incubating my compound in a buffer. What could this be?

A3: The new peak is likely the hydrolyzed form (the corresponding hydroxy acid) of your this compound lactone.[1] Hydrolysis opens the lactone ring, creating a carboxylic acid and a hydroxyl group, which increases the molecule's polarity and leads to an earlier elution time on a reverse-phase HPLC column.

Q4: How can I definitively confirm that the new peak is the hydrolyzed product?

A4: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The hydrolyzed product will have a molecular weight that is 18 Da (the mass of a water molecule) greater than the parent this compound lactone. Analyzing the new peak by mass spectrometry will allow you to confirm this mass increase.

Q5: What are the standard "forced degradation" or "stress testing" conditions I should use to study my compound's stability?

A5: Forced degradation studies are crucial for identifying potential degradation products and pathways.[4][5] According to ICH guidelines, typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[4][6][7] These studies help develop and validate stability-indicating analytical methods.[5]

Troubleshooting Guide

Problem: My compound's potency significantly decreases in a multi-day cell-based assay.

  • Likely Cause: Degradation of the this compound lactone in the aqueous cell culture medium (pH ~7.4), which promotes hydrolysis.

  • Troubleshooting Steps:

    • Assess Stability in Media: Perform a preliminary experiment where you incubate the compound in the cell culture medium for the same duration as your assay (e.g., 24, 48, 72 hours) without cells.

    • Analyze Samples: At each time point, take an aliquot and analyze it by HPLC to quantify the remaining parent compound.[1]

    • Mitigation Strategy: If degradation is confirmed, consider replenishing the compound in the media at regular intervals during the experiment. Alternatively, investigate formulation strategies to protect the lactone ring.

Problem: I observe multiple degradation peaks under oxidative stress conditions (e.g., using H₂O₂).

  • Likely Cause: this compound lactones may possess other functional groups susceptible to oxidation in addition to potential oxidative cleavage of the lactone ring.

  • Troubleshooting Steps:

    • Characterize Products: Use LC-MS/MS to determine the masses of the degradation products. An increase of 16 Da often suggests the addition of an oxygen atom (e.g., hydroxylation or N-oxide formation).

    • Vary Oxidant Concentration: Test lower concentrations of the oxidizing agent (e.g., 0.3% H₂O₂ instead of 3%) to see if a primary, less-degraded product can be isolated, which can help in elucidating the degradation pathway.

    • Consult Literature: Review studies on similar sesquiterpene lactones to identify known oxidation sites on the this compound skeleton.[8]

Data Presentation

Table 1: Recommended Conditions for Forced Degradation Studies

Based on ICH guidelines and common practices.[4][6][7]

Stress ConditionReagent / MethodTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl60 - 80 °C2 - 24 hoursLactone ring opening
Base Hydrolysis 0.1 M NaOHRoom Temp - 40 °C1 - 12 hoursLactone ring opening
Oxidation 3 - 30% H₂O₂Room Temperature6 - 24 hoursOxidation of susceptible moieties
Thermal (Dry Heat) Solid sample in oven80 - 105 °C24 - 72 hoursThermolysis
Photostability UV & Visible LightAmbientPer ICH Q1BPhotolysis, photo-oxidation
Table 2: Typical Starting Parameters for HPLC Stability Analysis
ParameterSpecificationPurpose
Column C18, 4.6 x 150 mm, 5 µmProvides good separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to ensure sharp peaks for acidic degradants.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)Organic solvent for eluting compounds.
Gradient 10% to 90% B over 20 minTo elute both polar degradants and the non-polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV-Vis (PDA Detector)Monitor at the lactone's λmax and check for peak purity.
Column Temp. 25 - 30 °CEnsures reproducible retention times.

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation: Prepare a 1 mg/mL stock solution of the this compound lactone in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl).

    • Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH).

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂).

    • Thermal: Place the dry powder in a vial at 80°C.

    • Control: Mix 1 mL of stock with 1 mL of water.

  • Incubation: Place the vials (except the thermal sample) in a water bath at 60°C. Keep a parallel set of samples at room temperature.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acid/base samples with an equimolar amount of base/acid. Dilute all samples with the mobile phase to an appropriate concentration for analysis. For the thermal sample, dissolve a portion in the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC-UV Method for Stability Analysis
  • System Setup: Equilibrate the HPLC system with the mobile phase (see Table 2 for starting conditions).

  • Sample Preparation: Dilute the samples from the degradation study to a final concentration of approximately 50-100 µg/mL using the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile).

  • Injection: Inject 10-20 µL of each sample.

  • Data Acquisition: Run the gradient method and record the chromatogram using a PDA detector to monitor multiple wavelengths.

  • Data Analysis:

    • Identify the parent peak based on the T=0 control sample.

    • Calculate the percentage of the remaining parent compound at each time point by comparing its peak area to the peak area at T=0.

    • Determine the relative peak areas of any new degradation products.

Visualizations

G A This compound Lactone (Active Form) B Acyclic Hydroxy Acid (Inactive Form) A->B Hydrolysis (H₂O, H⁺ or OH⁻)

This compound Lactone Hydrolysis Pathway.

G cluster_prep Sample Preparation cluster_stress Stress Incubation cluster_analysis Analysis prep Prepare Stock Solution (Anhydrous DMSO) dilute Dilute in Test Buffer prep->dilute incubate Incubate at T=0 and Tx (e.g., 37°C) dilute->incubate hplc Analyze by HPLC-UV/MS incubate->hplc data Calculate % Remaining vs. T=0 hplc->data

Experimental Workflow for Stability Assessment.

G start New Peak Observed in HPLC? q_polar Is it more polar? (Earlier Retention Time) start->q_polar Yes res_impurity Conclusion: Could be impurity from synthesis or solvent start->res_impurity No q_ms Analyze by LC-MS. Does Mass = Parent + 18 Da? q_polar->q_ms Yes res_hydrolysis Conclusion: Likely Hydrolysis Product q_ms->res_hydrolysis Yes res_other Conclusion: Could be Oxidation (+16 Da) or other degradant q_ms->res_other No

Troubleshooting Logic for Unexpected HPLC Peaks.

References

strategies to improve the regioselectivity of eremophilane functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of eremophilane sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the chemical modification of the this compound core.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of the this compound core?

A1: The this compound skeleton presents several challenges to achieving high regioselectivity. The dense arrangement of C-H bonds with similar reactivity makes it difficult to target a specific position.[1][2] Steric hindrance around certain positions can also limit reagent access. Furthermore, the presence of multiple reactive functional groups (e.g., ketones, hydroxyls, alkenes) can lead to competing side reactions. The flexible conformation of the decalin ring system can also influence the accessibility of different C-H bonds.

Q2: What general strategies can be employed to improve regioselectivity in this compound functionalization?

A2: Several strategies can be employed:

  • Directing Groups: Introducing a directing group can be a powerful tool to guide a reagent to a specific C-H bond.[3][4] This group temporarily binds to the catalyst and positions it to react at a nearby site.

  • Catalyst and Ligand Choice: The selection of the catalyst and its associated ligands is crucial.[5] Different metal catalysts (e.g., palladium, rhodium, iridium) and ligands can exhibit varying selectivities based on their steric and electronic properties.

  • Enzymatic Reactions: Biocatalysis using enzymes like cytochrome P450 monooxygenases can offer exceptional regioselectivity and stereoselectivity for hydroxylations due to the specific binding of the substrate in the enzyme's active site.[6][7][8]

  • Solvent and Temperature Optimization: These reaction parameters can influence reaction kinetics and the stability of intermediates, thereby affecting the regioselectivity of the functionalization.[9]

  • Substrate Modification: Minor modifications to the this compound substrate, such as the introduction of blocking groups, can prevent reactions at undesired positions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Oxidation/Hydroxylation

Question: My C-H oxidation reaction on the this compound core is yielding a mixture of hydroxylated isomers. How can I improve the selectivity for a specific position?

Answer: Achieving regioselective C-H hydroxylation on a complex scaffold like this compound is a common challenge. The outcome is influenced by the reagent, catalyst, and substrate electronics and sterics. Here’s a troubleshooting workflow:

Troubleshooting Workflow for Poor Regioselectivity in C-H Hydroxylation

G cluster_0 Problem Identification cluster_1 Strategy Evaluation cluster_2 Optimization cluster_3 Outcome Poor Regioselectivity Poor Regioselectivity Enzymatic Approach Enzymatic Approach Poor Regioselectivity->Enzymatic Approach Chemical Approach Chemical Approach Poor Regioselectivity->Chemical Approach Substrate Modification Substrate Modification Poor Regioselectivity->Substrate Modification Screen Enzymes (e.g., P450s) Screen Enzymes (e.g., P450s) Enzymatic Approach->Screen Enzymes (e.g., P450s) Modify Catalyst/Ligand Modify Catalyst/Ligand Chemical Approach->Modify Catalyst/Ligand Install Directing Group Install Directing Group Substrate Modification->Install Directing Group Install Blocking Group Install Blocking Group Substrate Modification->Install Blocking Group Optimize Cofactors & Conditions Optimize Cofactors & Conditions Screen Enzymes (e.g., P450s)->Optimize Cofactors & Conditions Improved Regioselectivity Improved Regioselectivity Optimize Cofactors & Conditions->Improved Regioselectivity Optimize Solvent & Temperature Optimize Solvent & Temperature Modify Catalyst/Ligand->Optimize Solvent & Temperature Optimize Solvent & Temperature->Improved Regioselectivity Screen Reaction Conditions Screen Reaction Conditions Install Directing Group->Screen Reaction Conditions Screen Reaction Conditions->Improved Regioselectivity Re-run Oxidation Re-run Oxidation Install Blocking Group->Re-run Oxidation Re-run Oxidation->Improved Regioselectivity

Caption: Troubleshooting workflow for improving regioselectivity in C-H hydroxylation.

Detailed Steps:

  • Consider an Enzymatic Approach: Enzymes, particularly cytochrome P450s, are renowned for their high regioselectivity in hydroxylating complex molecules.[6][7] If feasible, screening a panel of microbial strains or isolated enzymes could provide a highly selective route to the desired product.

  • Optimize the Chemical Method:

    • Catalyst and Ligand: For metal-catalyzed oxidations (e.g., with Pd, Fe, Ru catalysts), the choice of metal and ligand is paramount. Bulky ligands can sterically direct the catalyst away from certain positions, while electronic effects of the ligand can also influence reactivity.

    • Reagent Selection: Different oxidizing agents (e.g., peroxides, hypervalent iodine reagents, dioxiranes) exhibit different reactivity profiles. A systematic screen of oxidants may reveal improved selectivity.

    • Solvent and Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product.[9] The polarity of the solvent can also influence the transition state and thus the regiochemical outcome.

  • Substrate Modification:

    • Directing Groups: The temporary installation of a directing group can be a powerful strategy. For instance, a bidentate ligand-directing group can chelate to the metal catalyst and deliver it to a specific C-H bond.

    • Blocking Groups: If a particular position is consistently being functionalized undesirably, protecting that site with a removable blocking group can redirect the reaction to other positions.

Quantitative Data Summary: Regioselectivity in this compound Oxidation

StrategyReagent/CatalystPosition C1Position C3Position C6Position C9Reference
Chemical Oxidationm-CPBA25%45%15%15%Hypothetical
Directed OxidationPd(OAc)₂ / Bipyridine10%80%5%5%Hypothetical
Enzymatic HydroxylationCytochrome P450-BM3<5%10%5%>80%Hypothetical
Enzymatic HydroxylationFungal Strain ABC>90%<5%<5%<5%Hypothetical

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how different strategies can significantly alter the regiochemical outcome.

Issue 2: Lack of Selectivity in Electrophilic Addition to an this compound with Multiple Double Bonds

Question: I am attempting an electrophilic addition (e.g., hydrohalogenation) to an this compound containing both an endocyclic and an exocyclic double bond, but I'm getting a mixture of products. How can I achieve addition to only one of the double bonds?

Answer: Differentiating between multiple double bonds in a molecule is a common challenge. The relative reactivity of the double bonds and the reaction conditions will determine the outcome.

Logical Relationship: Factors Influencing Double Bond Reactivity

G cluster_0 Determinants of Regioselectivity cluster_1 Outcome Double Bond Electronics Double Bond Electronics Selective Electrophilic Addition Selective Electrophilic Addition Double Bond Electronics->Selective Electrophilic Addition Steric Hindrance Steric Hindrance Steric Hindrance->Selective Electrophilic Addition Reaction Conditions Reaction Conditions Reaction Conditions->Selective Electrophilic Addition

References

Technical Support Center: Eremophilane Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with eremophilane biosynthetic pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly low product yields, in your experiments.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound biosynthesis.

Q1: My microbial culture is growing well, but the final this compound titer is very low. What are the primary bottlenecks I should investigate?

Low yields despite good cell growth typically point to issues within the biosynthetic pathway itself rather than general cellular metabolism. The most common bottlenecks in sesquiterpene production, including eremophilanes, are insufficient precursor supply, suboptimal enzyme expression or activity, and inefficient export or product toxicity.

Here is a stepwise workflow to troubleshoot this issue:

Troubleshooting_Workflow cluster_precursor Precursor Troubleshooting cluster_enzyme Enzyme Troubleshooting cluster_fermentation Fermentation Troubleshooting cluster_toxicity Toxicity/Export Troubleshooting Start Low this compound Yield, Good Biomass Precursor Step 1: Assess Precursor (FPP) Availability Start->Precursor Enzyme Step 2: Evaluate Enzyme Expression & Activity Precursor->Enzyme FPP levels adequate Quantify_FPP Quantify intracellular FPP levels (HPLC) Precursor->Quantify_FPP Metabolic_Engineering_FPP Metabolic Engineering: - Overexpress mevalonate (B85504) pathway genes - Downregulate competing pathways Precursor->Metabolic_Engineering_FPP If FPP is low Fermentation Step 3: Optimize Fermentation Conditions Enzyme->Fermentation Expression & activity confirmed RT_qPCR RT-qPCR of this compound Synthase Gene Enzyme->RT_qPCR Codon_Optimization Codon-optimize synthase gene for host Enzyme->Codon_Optimization If expression is low Toxicity Step 4: Investigate Product Toxicity/Export Fermentation->Toxicity Conditions optimized Parameter_Optimization Optimize: - Temperature - pH - Aeration - Media composition Fermentation->Parameter_Optimization End Optimized Yield Toxicity->End Two_Phase_Cultivation Implement two-phase cultivation (e.g., with dodecane) Toxicity->Two_Phase_Cultivation

Caption: Troubleshooting workflow for low this compound yield.

Q2: How can I determine if the precursor, Farnesyl Diphosphate (FPP), is the limiting factor in my system?

Insufficient supply of the direct precursor, FPP, is a very common bottleneck in engineered terpenoid pathways.

Troubleshooting Steps:

  • Quantify Intracellular FPP: The most direct method is to measure the intracellular concentration of FPP. This can be achieved through HPLC-based methods. If FPP levels are low, this is a strong indication of a precursor supply problem.

  • Metabolic Engineering to Boost FPP: If FPP is limiting, consider the following strategies:

    • Overexpress key genes in the mevalonate (MVA) pathway: This is the primary pathway for FPP synthesis in eukaryotes and can be introduced into prokaryotes. Key targets for overexpression include tHMG1 (truncated HMG-CoA reductase) and ERG20 (FPP synthase).

    • Downregulate competing pathways: Redirect metabolic flux towards FPP by downregulating or knocking out pathways that consume FPP, such as sterol biosynthesis.

    • Utilize an engineered host strain: Many chassis organisms, like Saccharomyces cerevisiae, have been specifically engineered for high flux towards FPP.

Illustrative Data for Precursor Enhancement (Taxadiene Production):

While specific data for this compound is limited, the following table on taxadiene (a diterpene) production in N. benthamiana illustrates the potential of metabolic engineering to increase precursor availability.

StrategyTaxadiene Yield (µg/g dry weight)Fold Increase
Baseline (TS gene expression)27-
Elicitor Treatment (Methyl Jasmonate)37.81.4
Metabolic Shunting (Phytoene Synthase Suppression)51.31.9

Data adapted from a study on taxadiene production, illustrating the impact of precursor pathway manipulation.[1]

Q3: My FPP levels seem adequate, but this compound yield is still low. What should I investigate next?

If precursor supply is not the issue, the problem likely lies with the this compound synthase enzyme itself or downstream modifying enzymes.

Troubleshooting Steps:

  • Assess Gene Expression: Use Reverse Transcription Quantitative PCR (RT-qPCR) to quantify the transcript levels of your this compound synthase gene. Low transcript levels indicate a problem with transcription, which could be due to a weak promoter or mRNA instability.

  • Codon Optimization: Ensure the DNA sequence of your this compound synthase gene is optimized for the codon usage of your expression host (e.g., E. coli or S. cerevisiae). This can significantly improve translation efficiency.

  • Enzyme Activity Assay: If possible, perform an in vitro activity assay with purified this compound synthase to confirm it is catalytically active.

  • Protein Engineering: Some terpene synthases have inherently low catalytic efficiency. Protein engineering strategies can be employed to improve activity, though this is a more advanced approach.

Frequently Asked Questions (FAQs)

Q: What is the general biosynthetic pathway for eremophilanes?

A: Eremophilanes are sesquiterpenoids, meaning they are C15 compounds derived from the precursor Farnesyl Diphosphate (FPP). The biosynthesis is initiated by an this compound synthase, a type of terpene cyclase, which catalyzes the cyclization of FPP to form the characteristic this compound carbon skeleton. This backbone can then be further modified by tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, to produce a variety of this compound derivatives.

Eremophilane_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway FPP Farnesyl Diphosphate (FPP) MVA_Pathway->FPP Eremophilane_Synthase This compound Synthase (Terpene Cyclase) FPP->Eremophilane_Synthase Eremophilane_Backbone This compound Backbone Eremophilane_Synthase->Eremophilane_Backbone Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Dehydrogenases) Eremophilane_Backbone->Tailoring_Enzymes Eremophilane_Derivatives This compound Derivatives Tailoring_Enzymes->Eremophilane_Derivatives

Caption: Generalized this compound biosynthetic pathway.

Q: Which expression host is better for this compound production, E. coli or S. cerevisiae?

A: Both E. coli and S. cerevisiae have been successfully used for producing terpenes.

  • E. coli offers rapid growth and well-established genetic tools. However, expressing eukaryotic enzymes like plant-derived terpene synthases can sometimes lead to misfolding and the formation of inactive inclusion bodies.

  • S. cerevisiae (yeast) is a eukaryotic host and is often better for expressing eukaryotic proteins. It also has a native mevalonate pathway for FPP production. Engineered yeast strains are often the preferred choice for high-level production of sesquiterpenes.

Q: Can the accumulation of eremophilanes be toxic to the host cells?

A: Yes, high concentrations of many terpenes, including sesquiterpenes, can be toxic to microbial cells by disrupting cell membranes. This product toxicity can limit the maximum achievable titer. A common strategy to mitigate this is to use a two-phase cultivation system, where a non-toxic organic solvent (e.g., dodecane) is overlaid on the culture medium. The hydrophobic this compound products will partition into the organic layer, reducing their concentration in the aqueous phase and alleviating toxicity to the cells.

Q: How can I optimize fermentation conditions to improve this compound yield?

A: Fermentation parameters have a significant impact on secondary metabolite production. Optimization is often necessary to maximize yields.

Key Fermentation Parameters to Optimize:

ParameterTypical RangeRationale
Temperature 25-30 °CBalances cell growth and enzyme stability. Lower temperatures can sometimes improve protein folding.
pH 5.0-7.0Enzyme activity is pH-dependent. The optimal pH will depend on the specific this compound synthase.
Aeration 1-2 vvmEnsures sufficient dissolved oxygen for aerobic metabolism, which is required for FPP synthesis.
Agitation 200-400 rpmProvides good mixing and oxygen transfer.
Carbon Source Glucose, GlycerolThe choice and concentration of the carbon source can affect metabolic flux towards FPP.
Nitrogen Source Yeast Extract, PeptoneCan influence both cell growth and secondary metabolite production.

These are general ranges and should be optimized for your specific host and process.

Experimental Protocols

Protocol 1: Quantification of Intracellular Farnesyl Diphosphate (FPP) by HPLC

This protocol provides a method for the extraction and quantification of FPP from microbial cells.

Materials:

  • Cell pellet from a known volume of culture

  • Methanol:water (2:1, v/v), ice-cold

  • Phosphate-buffered saline (PBS), ice-cold

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 5 mM DTT

  • FPP standard

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Cell Harvesting: Centrifuge the cell culture and discard the supernatant.

  • Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in 1 mL of ice-cold 2:1 methanol:water. Sonicate for 30 seconds on ice to lyse the cells.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Drying: Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

  • Resuspension: Resuspend the dried extract in a known volume of assay buffer.

  • HPLC Analysis: Analyze the resuspended extract by reverse-phase HPLC. FPP can be detected directly by mass spectrometry or indirectly by a fluorescence-based assay after enzymatic conjugation to a dansylated peptide.[2][3]

  • Quantification: Generate a standard curve using known concentrations of the FPP standard. Calculate the FPP concentration in your samples by comparing their peak areas to the standard curve.

Protocol 2: Analysis of this compound Synthase Gene Expression by RT-qPCR

This protocol outlines the steps for measuring the relative transcript levels of the this compound synthase gene.

Materials:

  • Cell pellet

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit (e.g., SuperScript II)

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for this compound synthase and a reference gene (e.g., actin or GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from your cell pellet using a commercial RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for both the this compound synthase gene and the reference gene. Each reaction should contain the qPCR master mix, forward and reverse primers, and the cDNA template.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression level of the this compound synthase gene, normalized to the expression of the reference gene.[4][5]

References

Technical Support Center: Resolving Ambiguous Stereochemistry in Eremophilane Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereochemical elucidation of eremophilane natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in determining the stereochemistry of this compound sesquiterpenoids?

The primary challenges in assigning the stereochemistry of this compound natural products include:

  • Conformational Flexibility: The inherent flexibility of the bicyclic this compound skeleton can lead to time-averaged NMR data, making the interpretation of coupling constants and NOE data ambiguous.[1]

  • Ambiguous NOE/ROE Correlations: Weak or ambiguous Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) correlations can arise, making it difficult to definitively assign relative stereochemistry. This is particularly problematic for medium-sized molecules where the NOE enhancement can be close to zero.[2][3]

  • Lack of Suitable Crystals: The inability to obtain single crystals of sufficient quality for X-ray diffraction analysis, the gold standard for unambiguous structure determination, is a significant hurdle.[4][5]

  • Complex Stereochemical Arrangements: Eremophilanes often possess multiple contiguous stereocenters, leading to a large number of possible diastereomers that can be difficult to distinguish spectroscopically.

Q2: When should I use NOESY versus ROESY for my this compound sample?

This compound sesquiterpenoids typically have molecular weights in the range where the NOE enhancement in a NOESY experiment can be close to zero, leading to very weak or absent cross-peaks.[2][6] The ROESY experiment is generally preferred for molecules of this size because the ROE is always positive, regardless of the molecular tumbling rate.[2][3]

Q3: My NOE/ROE data is ambiguous. What are the next steps?

When NOE/ROE data is inconclusive, a multi-pronged approach is recommended:

  • Re-evaluate Experimental Parameters: Optimize the mixing time in your NOESY/ROESY experiment. For small to medium-sized molecules, longer mixing times (e.g., 500-1000 ms (B15284909) for NOESY, 200-500 ms for ROESY) may be necessary to observe NOE enhancements.[2]

  • Utilize J-Coupling Analysis: Carefully analyze ³J(H,H) coupling constants. While conformational flexibility can complicate interpretation, these values can still provide valuable dihedral angle information.

  • Employ Computational Methods: Utilize quantum chemical calculations to predict NMR chemical shifts, coupling constants, and ECD/VCD spectra for all possible diastereomers. Comparing the calculated data with experimental results can help identify the correct stereoisomer.[7][8][9]

  • Consider Derivatization: Chemical derivatization can introduce rigidifying elements or groups suitable for other analytical techniques, such as the Mosher's acid method for determining the absolute configuration of secondary alcohols.[10]

  • Attempt Crystallization Again: Experiment with a wider range of solvents and crystallization conditions to obtain suitable crystals for X-ray diffraction.[5]

Q4: How can I determine the absolute configuration of my this compound?

Determining the absolute configuration requires chiroptical methods. The most common techniques are:

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides an unambiguous determination of the absolute configuration.[11][12]

  • Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy: These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental ECD or VCD spectrum with the spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be assigned.[7][8][13]

Troubleshooting Guides

Issue 1: Weak or No Cross-Peaks in NOESY Spectrum
Possible Cause Troubleshooting Step
Incorrect Mixing Time Eremophilanes are often in the molecular weight range where NOE is minimal. Switch to a ROESY experiment. If using NOESY, try varying the mixing time (e.g., 300 ms to 1.5 s).[2]
Sample Degassing Dissolved oxygen can quench the NOE. Degas the sample thoroughly using the freeze-pump-thaw method.[14]
Low Sample Concentration Insufficient sample concentration can lead to poor signal-to-noise. Increase the sample concentration if possible.
Suboptimal Temperature Molecular tumbling is temperature-dependent. Acquiring the spectrum at a lower temperature can sometimes increase the NOE.
Issue 2: Artifacts in NOESY/ROESY Spectra
Artifact Identification Solution
Zero-Quantum Coherences (NOESY) Appear as "up-down" DQF-COSY type patterns between J-coupled protons.[2]Use a NOESY pulse sequence with zero-quantum suppression.
TOCSY Transfer (ROESY) Occur between J-coupled protons that are close in chemical shift.Use a modified ROESY pulse sequence designed to minimize TOCSY artifacts, such as EASY-ROESY.[2]
Spin Diffusion (NOESY) Magnetization transfer extends beyond directly neighboring protons, leading to misleading correlations.Use a shorter mixing time. For large molecules, this may be unavoidable, and ROESY is a better choice.[2]

Experimental Protocols

2D ROESY for this compound Stereochemical Analysis

This protocol is a general guideline and may require optimization for specific instruments and samples.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The solution should be free of particulate matter. Degas the sample using the freeze-pump-thaw method to remove dissolved oxygen.

  • NMR Instrument Setup:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • ROESY Experiment Parameters:

    • Pulse Sequence: Use a standard ROESY pulse sequence (e.g., roesyesgp on Bruker instruments).

    • Mixing Time (d8 or p15): Start with a mixing time of 200-300 ms and optimize as needed. Longer mixing times may be required for weaker correlations, but can also lead to more artifacts.[2]

    • Number of Scans (ns): Set to a multiple of 8 (typically 8, 16, or 32) to achieve adequate signal-to-noise.

    • Number of Increments (td in F1): Acquire at least 256 increments for good resolution in the indirect dimension.

    • Acquisition Time (aq): Set to acquire the full FID.

    • Relaxation Delay (d1): Use a relaxation delay of 1.5-2.0 seconds.

  • Data Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully. ROESY cross-peaks should have the opposite phase to the diagonal peaks.[2]

    • Baseline correct the spectrum in both dimensions.

Computational ECD for Absolute Configuration Determination

This protocol outlines the general steps for using computational methods to determine the absolute configuration.

  • Conformational Search:

    • Generate a 3D structure of one enantiomer of the this compound.

    • Perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF94).[8]

  • Geometry Optimization and Frequency Calculation:

    • Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[7]

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies).

  • ECD Calculation:

    • For each optimized conformer, calculate the ECD spectrum using Time-Dependent DFT (TD-DFT) with a larger basis set (e.g., B3LYP/6-311+G(d,p)).[8]

  • Spectrum Simulation and Comparison:

    • Boltzmann-average the calculated ECD spectra of all conformers based on their relative free energies.

    • Compare the simulated ECD spectrum with the experimental spectrum. A good match in the sign and shape of the Cotton effects allows for the assignment of the absolute configuration.[15]

Data Presentation

Table 1: Typical ¹H NMR Data for this compound Skeletons
ProtonChemical Shift Range (ppm)MultiplicityTypical J-couplings (Hz)
H-11.5 - 2.5m
H-21.2 - 2.0m
H-31.0 - 1.8m
H-41.8 - 2.8m
H-62.0 - 4.5m
H-82.5 - 5.0m
H-91.5 - 2.5m
Me-121.0 - 1.5dJ ≈ 7
Me-131.8 - 2.2s or d
Me-140.8 - 1.2s
Me-150.7 - 1.1dJ ≈ 7

Note: Chemical shifts are highly dependent on the specific substitution pattern and solvent.[16][17][18][19]

Table 2: Comparison of NOESY and ROESY for Eremophilanes
FeatureNOESYROESY
Mechanism Through-space dipole-dipole coupling in the laboratory frameThrough-space dipole-dipole coupling in the rotating frame
Molecular Weight Dependence Positive NOE for small molecules, negative for large, near zero for medium-sized molecules (like eremophilanes).[2][6]Always positive, regardless of molecular weight.[2][6]
Typical Mixing Time 300 - 1500 ms150 - 500 ms
Common Artifacts Spin diffusion, zero-quantum coherences.[2]TOCSY transfer.[2]
Recommendation for Eremophilanes Can be problematic due to potential for zero NOE.Generally recommended for reliable results.

Visualizations

experimental_workflow cluster_0 Initial Analysis cluster_1 Relative Stereochemistry cluster_2 Troubleshooting & Advanced Analysis cluster_3 Absolute Configuration Isolated Compound Isolated Compound 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Isolated Compound->1D_NMR 2D_NMR_Planar 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR_Planar Planar Structure Planar Structure 2D_NMR_Planar->Planar Structure ROESY_NOESY ROESY/NOESY Planar Structure->ROESY_NOESY J_Coupling J-Coupling Analysis Planar Structure->J_Coupling Ambiguous_Data Ambiguous Data? ROESY_NOESY->Ambiguous_Data J_Coupling->Ambiguous_Data Relative_Configuration Relative_Configuration Ambiguous_Data->Relative_Configuration No Computational_NMR Computational NMR (Chemical Shifts, J-couplings) Ambiguous_Data->Computational_NMR Yes X-Ray X-ray Crystallography Ambiguous_Data->X-Ray Yes ECD_VCD ECD/VCD Spectroscopy Relative_Configuration->ECD_VCD Computational_NMR->Relative_Configuration X-Ray->Relative_Configuration Absolute_Configuration Absolute_Configuration X-Ray->Absolute_Configuration Computational_Chiroptical Computational ECD/VCD ECD_VCD->Computational_Chiroptical Computational_Chiroptical->Absolute_Configuration

Caption: Workflow for resolving ambiguous stereochemistry in eremophilanes.

decision_tree Start Start: Relative Stereochemistry Determination NOESY_ROESY Acquire NOESY/ROESY Data Start->NOESY_ROESY Check_NOE Are NOE correlations clear and unambiguous? NOESY_ROESY->Check_NOE Assign_Stereo Assign Relative Stereochemistry Check_NOE->Assign_Stereo Yes Troubleshoot Troubleshoot Experiment Check_NOE->Troubleshoot No Check_MW Is MW in the 700-1500 Da range? Troubleshoot->Check_MW Computational Use Computational Methods (NMR prediction) Troubleshoot->Computational Still Ambiguous Run_ROESY Run ROESY Experiment Check_MW->Run_ROESY Yes Optimize_NOESY Optimize NOESY mixing time Check_MW->Optimize_NOESY No Run_ROESY->NOESY_ROESY Optimize_NOESY->NOESY_ROESY Computational->Assign_Stereo

Caption: Decision tree for troubleshooting ambiguous NOE data.

References

purification challenges of minor eremophilane constituents from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of minor eremophilane constituents from crude extracts. It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Extraction & Initial Fractionation

Q1: My crude extract shows bioactivity, but the yield of the target this compound fraction is very low. What can I do?

A1: Low yields of target fractions can stem from several factors, from initial extraction to the fractionation strategy.

  • Optimize Extraction Parameters:

    • Solvent Selection: The polarity of your extraction solvent is critical. This compound sesquiterpenes have a range of polarities. Create a small-scale polarity gradient extraction to identify the optimal solvent or solvent mixture for your target compound.

    • Extraction Method: For thermolabile eremophilanes, consider non-heat-based extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to minimize degradation.

    • Sample Preparation: Ensure your source material (e.g., fungal biomass, plant material) is finely ground to maximize the surface area for extraction.

  • Fractionation Strategy:

    • Liquid-Liquid Partitioning: A preliminary liquid-liquid partitioning of the crude extract can enrich your target compounds. For instance, partitioning between hexane (B92381) and methanol (B129727) can separate nonpolar and polar constituents.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges with different sorbents (e.g., C18, silica) to perform a rapid initial fractionation and remove major interfering compounds.

Chromatographic Purification

Q2: I am observing co-elution of my target minor this compound with a major, structurally related compound on my C18 HPLC column. How can I resolve them?

A2: Co-elution of structurally similar compounds, especially isomers, is a frequent challenge in the purification of eremophilanes.[1] A systematic approach to optimizing your chromatographic conditions is necessary.

  • Mobile Phase Optimization:

    • Solvent System: If you are using a methanol/water system, try switching to an acetonitrile/water system, or vice-versa. The different solvent selectivities can alter the elution profile.

    • Gradient Slope: A shallower gradient around the elution time of your target compound can improve resolution.

    • pH Modification: For eremophilanes with ionizable functional groups (e.g., carboxylic acids), adjusting the pH of the mobile phase with additives like formic acid or trifluoroacetic acid can significantly impact retention and selectivity.

  • Stationary Phase Selection:

    • Alternative Reversed-Phase Columns: If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded column. These stationary phases offer different retention mechanisms that can resolve closely eluting compounds.

    • Normal-Phase Chromatography: For less polar eremophilanes, normal-phase chromatography on a silica (B1680970) or diol column can provide a complementary separation to reversed-phase methods.

  • Temperature Control: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, sometimes leading to improved resolution.

Q3: My purified this compound appears to be a mixture of diastereomers that I cannot separate. What strategies can I employ?

A3: The separation of diastereomers can be challenging as they often have very similar physicochemical properties.

  • High-Resolution Chromatography:

    • Column Choice: Utilize high-efficiency columns with smaller particle sizes (e.g., sub-2 µm) to maximize peak resolution.

    • Methodical Screening: Systematically screen different stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions.[2]

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for complex isomeric mixtures compared to HPLC.

  • Derivatization:

    • If the diastereomers possess a suitable functional group (e.g., hydroxyl), derivatization with a chiral reagent can create diastereomeric derivatives with greater differences in their physical properties, making them easier to separate by standard chromatography.

Crystallization

Q4: I have a small amount of a purified minor this compound, but it fails to crystallize. What can I do to induce crystallization?

A4: Crystallization is often a bottleneck, especially for minor constituents available in limited quantities. A systematic approach to screening crystallization conditions is key.[3]

  • Solvent Screening:

    • Vapor Diffusion: Set up hanging or sitting drop vapor diffusion experiments with a wide range of solvents and precipitants.

    • Slow Evaporation: Slowly evaporate a solution of your compound in a suitable solvent system. Try a mixture of a good solvent and a poor solvent.

  • Temperature Variation:

    • Attempt crystallization at different temperatures (e.g., 4°C, room temperature). Some compounds are more amenable to crystallization at lower temperatures.

  • Seeding:

    • If you have even a minuscule amount of crystalline material, use it to seed a supersaturated solution of your compound.

  • Purity:

    • Ensure your compound is of the highest possible purity. Even minor impurities can inhibit crystallization. Re-purify a small amount using a different chromatographic method if necessary.

Frequently Asked Questions (FAQs)

Extraction and Initial Processing

  • What is the best general-purpose solvent for extracting this compound sesquiterpenes?

    • Ethyl acetate (B1210297) is a good starting point as it can extract a wide range of medium-polarity compounds, which includes many eremophilanes. However, for a comprehensive extraction, a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) is recommended.

  • How can I quickly assess the presence of eremophilanes in my crude extract?

    • A preliminary analysis by Thin Layer Chromatography (TLC) followed by staining with a general reagent like vanillin-sulfuric acid can give a characteristic color profile for terpenoids. For a more definitive identification, LC-MS analysis is recommended.

Chromatography

  • What are the most common stationary phases for purifying eremophilanes?

    • For initial column chromatography, silica gel is widely used. For final purification by HPLC, C18 reversed-phase columns are the most common choice. Phenyl-hexyl and polar-embedded columns are also useful for separating closely related isomers.

  • I'm seeing peak tailing in my HPLC chromatogram. What could be the cause?

    • Peak tailing can be caused by several factors, including interactions of polar functional groups on the this compound with active sites on the silica support of the stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase. Try adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase, reducing the sample concentration, or dissolving your sample in the initial mobile phase.

Crystallization

  • Is it possible to obtain crystals of an this compound that is an oil at room temperature?

    • Yes. Cooling the sample or using a co-crystallizing agent can sometimes induce crystallization in oils. Experiment with a variety of solvents and temperature conditions.

  • My crystals are too small for single-crystal X-ray diffraction. How can I grow larger crystals?

    • To grow larger crystals, you need to slow down the crystallization process. This can be achieved by using a lower concentration of your compound, a slower evaporation rate, or a smaller temperature gradient. Seeding a supersaturated solution with a few small crystals can also promote the growth of larger, higher-quality crystals.[4]

Structure Elucidation

  • What are the key spectroscopic techniques for characterizing a new this compound sesquiterpene?

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[5][6] A combination of 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments is essential for elucidating the planar structure and relative stereochemistry.[7]

  • How is the absolute configuration of a new this compound determined?

    • Electronic Circular Dichroism (ECD) spectroscopy, compared with calculated ECD spectra, is a powerful method for determining the absolute configuration.[5] If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for the Separation of this compound Isomers

ParameterCondition ACondition BCondition C
Column C18 (4.6 x 250 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)Chiral (Cellulose-based)
Mobile Phase Acetonitrile/Water (Gradient)Methanol/Water + 0.1% Formic AcidHexane/Isopropanol (Isocratic)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 30°C25°C35°C
Resolution (Rs) 1.2 (Partial Separation)1.8 (Baseline Separation)> 2.0 (for enantiomers)

Experimental Protocols

Protocol 1: General Workflow for the Isolation of a Minor this compound Constituent

  • Extraction:

    • Lyophilize and grind the fungal biomass.

    • Perform a sequential extraction with n-hexane, ethyl acetate, and methanol.

    • Concentrate the extracts under reduced pressure.

  • Initial Fractionation:

    • Subject the ethyl acetate extract to vacuum liquid chromatography (VLC) on a silica gel column.

    • Elute with a stepwise gradient of n-hexane/ethyl acetate followed by ethyl acetate/methanol.

    • Combine fractions based on their TLC profiles.

  • Purification:

    • Further purify the target-containing fractions by preparative HPLC on a C18 column.

    • Use a shallow gradient of acetonitrile/water to elute the compounds.

    • Collect the fractions corresponding to the target minor peak.

  • Final Polishing:

    • If necessary, perform a final purification step on an analytical HPLC column with a different stationary phase (e.g., phenyl-hexyl) to ensure high purity.

Protocol 2: Structure Elucidation of a Novel this compound

  • Mass Spectrometry:

    • Obtain the high-resolution mass spectrum using an HRESIMS instrument to determine the elemental composition.

  • NMR Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Analysis:

    • Analyze the ¹H and ¹³C NMR data to identify key functional groups and the carbon skeleton.

    • Use COSY to establish proton-proton correlations.

    • Use HSQC to assign protons to their directly attached carbons.

    • Use HMBC to establish long-range proton-carbon correlations and connect structural fragments.

    • Use NOESY to determine the relative stereochemistry through spatial proximities of protons.

  • Absolute Configuration:

    • Acquire the experimental ECD spectrum.

    • Perform quantum chemical calculations to predict the ECD spectra for possible stereoisomers.

    • Compare the experimental and calculated spectra to assign the absolute configuration.

Mandatory Visualization

experimental_workflow crude_extract Crude Extract fractionation Initial Fractionation (e.g., VLC, SPE) crude_extract->fractionation prep_hplc Preparative HPLC (e.g., C18) fractionation->prep_hplc analytical_hplc Analytical HPLC (e.g., Phenyl-Hexyl) prep_hplc->analytical_hplc pure_compound Pure Minor this compound analytical_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, ECD) pure_compound->structure_elucidation

Caption: General experimental workflow for the purification of minor this compound constituents.

troubleshooting_coelution start Co-elution Observed mobile_phase Optimize Mobile Phase (Solvent, Gradient, pH) start->mobile_phase stationary_phase Change Stationary Phase (e.g., Phenyl, Cyano) mobile_phase->stationary_phase If not resolved resolution Resolution Achieved mobile_phase->resolution Success temperature Adjust Column Temperature stationary_phase->temperature If not resolved stationary_phase->resolution Success temperature->resolution Success

Caption: Troubleshooting workflow for co-eluting this compound isomers in HPLC.

References

methods for enhancing the stability of eremophilane-based formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for eremophilane-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of these valuable sesquiterpenoid compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the experimental process with this compound-based formulations.

Question: My this compound-based formulation is showing signs of degradation (e.g., color change, precipitation, loss of potency). What are the likely causes?

Answer: this compound sesquiterpenes, like other sesquiterpene lactones, are susceptible to several degradation pathways:

  • Hydrolysis: The ester or lactone rings present in many this compound structures can be hydrolyzed, especially in the presence of water and at acidic or basic pH. One study on the sesquiterpene lactone nobilin identified that the degradation mechanism involved water-catalyzed opening of the lactone ring.[1]

  • Oxidation: The presence of double bonds and other susceptible functional groups in the this compound skeleton makes them prone to oxidation. This can be initiated by exposure to air (oxygen), peroxides, or metal ions.

  • Photodegradation: Exposure to UV or even visible light can provide the energy for photochemical reactions, leading to isomerization or degradation of the this compound structure.

  • Thermal Degradation: High temperatures can accelerate the rates of all degradation reactions. The stability of sesquiterpene lactones has been shown to be temperature-dependent. For instance, the sesquiterpene lactone content in an Arnica tincture decreased by 13%, 32%, and 37% after three years of storage at +4°C, +25°C, and +30°C, respectively.[2]

  • Interaction with Excipients: Some formulation components can react with the this compound compound. For example, in an ethanolic tincture, ethanol (B145695) was found to add to the cyclopentenone structure of sesquiterpene lactones, leading to degradation products.[2]

Question: How can I improve the stability of my this compound formulation?

Answer: Several strategies can be employed to enhance the stability of this compound-based formulations:

  • pH Control: Maintaining an optimal pH is crucial. For many sesquiterpenes, a slightly acidic to neutral pH is often preferred to minimize hydrolysis. The pH of maximum stability for paclitaxel (B517696) and related taxanes, which also contain ester groups, was found to be around pH 4.[3]

  • Use of Antioxidants: Incorporating antioxidants can mitigate oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and tocopherols.

  • Encapsulation: Encapsulating the this compound compound can provide a protective barrier against environmental factors.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like eremophilanes, enhancing their solubility and stability.[4][5] Beta-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin are commonly used.[4]

    • Liposomes and Nanoparticles: Encapsulating eremophilanes in liposomes or other nanoparticles can protect them from degradation and potentially offer controlled release.[6][7] Liposomal formulations have been shown to diminish the degradation of the sesquiterpene lactone nobilin.[1]

  • Light Protection: Storing the formulation in amber-colored or opaque containers can prevent photodegradation.

  • Inert Atmosphere: For highly sensitive compounds, manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can prevent oxidation.

  • Appropriate Storage Temperature: Storing the formulation at controlled room temperature or under refrigeration, as determined by stability studies, is critical.

Question: I am developing a topical formulation. Are there any specific stability considerations?

Answer: Yes, for topical formulations such as creams and gels, physical stability is as important as chemical stability.

  • Phase Separation: Emulsion-based formulations can experience phase separation (creaming, coalescence) over time. The stability is governed by formulation parameters like the type and concentration of emulsifiers, as well as process parameters.[2]

  • Microbial Growth: Water-containing formulations are susceptible to microbial contamination. An effective preservative system is essential.

  • Texture and Viscosity Changes: The rheological properties of the formulation should remain consistent throughout its shelf life.

Accelerated stability studies using analytical centrifuges can help predict the shelf life of emulsion-based topical products.[2]

Question: What analytical methods are suitable for assessing the stability of this compound formulations?

Answer: A stability-indicating analytical method is required, which can separate the intact drug from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique. A reversed-phase HPLC method with UV detection is typically used. The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[8]

  • Forced Degradation Studies: These studies are essential to develop and validate a stability-indicating method. The this compound compound is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[9][10] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed.[11]

Quantitative Stability Data

The following table summarizes available quantitative data on the stability of sesquiterpenes. It is important to note that specific data for eremophilanes is limited, and data for related sesquiterpene lactones is used as a proxy.

Compound ClassFormulationStorage ConditionsDurationDegradation (%)Reference
Sesquiterpene LactonesArnica Tincture (Ethanolic solution)+4°C3 years13[2]
Sesquiterpene LactonesArnica Tincture (Ethanolic solution)+25°C3 years32[2]
Sesquiterpene LactonesArnica Tincture (Ethanolic solution)+30°C3 years37[2]
Nobilin (Sesquiterpene Lactone)Aqueous solutionNot specifiedNot specifiedFollowed first-order kinetics[1]
Nobilin (Sesquiterpene Lactone)Liposomal formulationNot specifiedNot specifiedDegradation was diminished[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing the stability of this compound-based formulations.

Protocol 1: Forced Degradation Study of an this compound Compound

Objective: To generate potential degradation products of an this compound compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound compound (e.g., Petasin, Isopetasin)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (254 nm)

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature and monitor for degradation, as it can be rapid.

    • Withdraw aliquots at short intervals (e.g., 0, 15, 30, 60, 120 minutes), neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specified time points for HPLC analysis.

  • Thermal Degradation:

    • Heat the stock solution at 70°C for 48 hours.

    • Withdraw aliquots at regular intervals for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (254 nm) for 48 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw aliquots at specified time points for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate a hydrophobic this compound compound into liposomes to improve its stability and solubility.

Materials:

  • This compound compound

  • Soybean phosphatidylcholine (SoyPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform (B151607) and Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Hydration Method:

    • Dissolve the this compound compound, phospholipid (e.g., SoyPC), and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1. The drug-to-lipid ratio should be optimized (e.g., 1:20 to 1:100 by weight).

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • Size Reduction:

    • The resulting multilamellar vesicles (MLVs) are typically large and heterogeneous. Reduce the size and lamellarity by sonication (using a probe or bath sonicator) or by extrusion.

    • For extrusion, pass the MLV suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by quantifying the amount of encapsulated drug and the total amount of drug used. This can be done by disrupting the liposomes with a suitable solvent (e.g., methanol) and analyzing the drug content by HPLC.

      • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To prepare an inclusion complex of an this compound compound with β-cyclodextrin to enhance its aqueous solubility and stability.

Materials:

  • This compound compound

  • β-cyclodextrin (or a derivative like HP-β-CD)

  • Ethanol

  • Water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Co-precipitation Method:

    • Dissolve the this compound compound in a minimal amount of ethanol.

    • Dissolve β-cyclodextrin in water, with gentle heating if necessary, to obtain a clear solution. A 1:1 molar ratio of this compound to β-cyclodextrin is a good starting point.

    • Slowly add the ethanolic solution of the this compound to the aqueous β-cyclodextrin solution with continuous stirring.

    • Continue stirring the mixture for 24-48 hours at room temperature.

    • A precipitate of the inclusion complex may form. If so, collect the precipitate by filtration.

    • If no precipitate forms, freeze-dry the solution to obtain the solid inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the complexation efficiency by quantifying the amount of this compound in the complex. Dissolve a known amount of the complex in a suitable solvent and analyze by HPLC.

      • Complexation Efficiency (%) = (Amount of complexed drug / Total amount of drug) x 100

Visualizations

Signaling Pathway of this compound Anti-inflammatory Action

This compound sesquiterpenes have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibition of the NF-κB and COX-2 pathways, which are central to the inflammatory response. Some eremophilanes may also interact with the PI3K/AKT/mTOR and MAPK signaling pathways.[9][12][13][14]

eremophilane_signaling cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli e.g., LPS, Cytokines Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK activates NFκB_IκB NF-κB IκB IKK->NFκB_IκB phosphorylates IκB IκB IκB NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n translocates NFκB_IκB->NFκB releases COX2_pathway Arachidonic Acid Prostaglandins Prostaglandins COX2_pathway->Prostaglandins COX-2 COX2_enzyme COX-2 DNA DNA NFκB_n->DNA binds Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes transcription Inflammatory_Genes->COX2_enzyme expression Eremophilanes Eremophilanes Eremophilanes->IKK inhibition Eremophilanes->COX2_enzyme inhibition Eremophilanes->NFκB_n inhibition of translocation

Caption: Anti-inflammatory signaling pathways modulated by eremophilanes.

Experimental Workflow for Stability Enhancement

The following workflow outlines the general process for developing a stable this compound-based formulation.

stability_workflow cluster_dev Formulation Development cluster_analysis Stability Analysis cluster_eval Evaluation Formulation Initial Formulation (this compound + Excipients) Stabilization Incorporate Stabilizers (Antioxidants, Encapsulating agents) Formulation->Stabilization Optimized_Formulation Optimized Formulation Stabilization->Optimized_Formulation Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Optimized_Formulation->Forced_Degradation Method_Dev Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Dev Stability_Testing Accelerated & Long-Term Stability Testing Method_Dev->Stability_Testing Analysis Analyze Samples by HPLC (Assay, Degradants) Stability_Testing->Analysis Data_Analysis Data Analysis (Degradation Kinetics, Shelf-life Prediction) Analysis->Data_Analysis Decision Stable Formulation? Data_Analysis->Decision Decision->Optimized_Formulation No, reformulate Final_Product Stable Final Product Decision->Final_Product Yes

Caption: Workflow for developing stable this compound formulations.

Logical Relationship of Stability Factors

The stability of an this compound formulation is influenced by a combination of intrinsic and extrinsic factors. This diagram illustrates the relationship between these factors and the resulting formulation stability.

stability_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_strategies Stabilization Strategies Stability Formulation Stability Structure This compound Structure (e.g., lactone ring, double bonds) Structure->Stability influences Excipients Excipient Compatibility Excipients->Stability influences pH Formulation pH pH->Stability influences Temperature Storage Temperature Temperature->Stability affects Light Light Exposure Light->Stability affects Oxygen Oxygen Exposure Oxygen->Stability affects Packaging Packaging Material Packaging->Light Packaging->Oxygen Antioxidants Antioxidants Antioxidants->Oxygen mitigates Encapsulation Encapsulation (Cyclodextrins, Liposomes) Encapsulation->Structure protects Light_Protection Light-Protective Packaging Light_Protection->Light prevents

Caption: Factors influencing the stability of this compound formulations.

References

Technical Support Center: Optimizing Reaction Conditions for Eremophilane Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Eremophilane Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information for the chemical modification of this compound-type sesquiterpenoids. Eremophilanes are a class of natural products with a characteristic bicyclic core structure that exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1][2] Their derivatization is a key strategy for exploring structure-activity relationships and developing new therapeutic agents.

This guide provides answers to frequently asked questions, troubleshooting tips for common experimental issues, detailed experimental protocols, and insights into the biological mechanisms of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound core for derivatization?

A1: The this compound skeleton presents several potential sites for chemical modification. The reactivity of these sites can vary depending on the specific this compound analogue. Key reactive centers include:

  • Hydroxyl groups: Alcohols are common functionalities on the this compound ring system and can be readily esterified, etherified, oxidized, or glycosylated.

  • Ketones: Carbonyl groups can be reduced to alcohols, converted to oximes, or undergo various olefination reactions.

  • Double bonds: The carbon-carbon double bonds within the bicyclic core or on side chains are susceptible to hydrogenation, epoxidation, dihydroxylation, and other addition reactions.

  • Furan (B31954) rings: In furanoeremophilanes, the furan ring can undergo electrophilic substitution, cycloaddition, and ring-opening reactions.

Q2: I am observing very low yields in my derivatization reaction. What are the common causes?

A2: Low yields in this compound derivatization can be attributed to several factors:

  • Steric Hindrance: The bicyclic structure of eremophilanes can create significant steric hindrance around reactive sites, impeding the approach of reagents.

  • Reagent Instability or Insufficient Reactivity: The chosen derivatizing agent may not be sufficiently reactive to overcome the steric hindrance or may degrade under the reaction conditions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical parameters that may require careful optimization.

  • Side Reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts, consuming the starting material and reducing the yield of the target derivative.

  • Product Instability: The synthesized derivative may be unstable under the reaction or workup conditions, leading to decomposition.

Q3: My reaction is producing a complex mixture of isomers. How can I improve the stereoselectivity?

A3: The formation of multiple isomers is a common challenge in the synthesis of complex molecules like eremophilanes.[3] To improve stereoselectivity:

  • Use of Stereoselective Reagents: Employing chiral catalysts or reagents can favor the formation of one stereoisomer over another.

  • Optimization of Reaction Conditions: Temperature and solvent polarity can significantly influence the stereochemical outcome of a reaction. Lower temperatures often lead to higher selectivity.

  • Protecting Groups: Strategically protecting certain functional groups can direct the reaction to a specific site and control the stereochemistry of the transformation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No Reaction or Incomplete Conversion 1. Insufficiently reactive reagent. 2. Reaction temperature is too low. 3. Inactive catalyst. 4. Short reaction time.1. Choose a more reactive derivatizing agent. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Use a fresh batch of catalyst or a different catalyst system. 4. Extend the reaction time.
Low Yield 1. Steric hindrance at the reaction site. 2. Competing side reactions. 3. Product decomposition during reaction or workup.1. Use a less bulky reagent or a catalyst that can overcome steric hindrance. 2. Employ protecting groups to block other reactive sites. Optimize reaction conditions (e.g., lower temperature) to favor the desired reaction pathway. 3. Perform the reaction under an inert atmosphere. Use milder workup procedures and purification techniques (e.g., column chromatography on neutral alumina (B75360) instead of silica (B1680970) gel).
Formation of Multiple Products 1. Lack of regioselectivity due to multiple reactive sites. 2. Non-stereoselective reaction conditions.1. Use protecting groups to differentiate between reactive sites. 2. Employ chiral catalysts or auxiliaries. Screen different solvents and reaction temperatures to optimize for the desired isomer.
Difficulty in Product Purification 1. Similar polarity of the product and starting material or byproducts. 2. Product is unstable on silica gel.1. Utilize alternative purification techniques such as preparative HPLC, crystallization, or chromatography on a different stationary phase (e.g., alumina, C18). 2. Use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or switch to a different purification method.

Quantitative Data on Derivatization Reactions

The following tables summarize typical reaction conditions and yields for common this compound derivatization reactions. Note that optimal conditions can vary depending on the specific this compound substrate.

Table 1: Esterification of this compound Alcohols

This compound SubstrateAcylating AgentCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
This compound-1,10-diolAcetic Anhydride (B1165640)Pyridine (B92270)Dichloromethane (B109758)RT1285-95General Procedure
8-HydroxyeremophilenolideBenzoyl ChlorideDMAP, Et3NDichloromethane0 to RT480-90General Procedure
Eremophilenolide(R)-MPA-Cl/(S)-MPA-ClPyridineDichloromethaneRT2>90[4]

DMAP: 4-Dimethylaminopyridine (B28879), RT: Room Temperature, MPA-Cl: α-Methoxy-α-phenylacetyl chloride

Table 2: Oxidation of this compound Alcohols

This compound SubstrateOxidizing AgentSolventTemp. (°C)Time (h)ProductYield (%)Reference
EremophilanolPCCDichloromethaneRT2Eremophilanone80-90General Procedure
ValerianolDess-Martin PeriodinaneDichloromethaneRT1Valerianone>90General Procedure
This compound-3,11-diolMnO2ChloroformReflux243-Oxo-eremophil-11-en-1-ol70-80General Procedure

PCC: Pyridinium chlorochromate

Table 3: Glycosylation of this compound Alcohols

| this compound Substrate | Glycosyl Donor | Enzyme/Promoter | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound-3β-ol | UDP-Glucose | Glycosyltransferase | Buffer | 30-37 | 24-48 | this compound-3-O-β-D-glucoside | 30-60 |[5][6][7] | | 8-Hydroxyeremophilenolide | Acetobromo-α-D-glucose | Ag2O | Dichloromethane | RT | 12-24 | 8-O-(tetra-O-acetyl-β-D-glucopyranosyl)eremophilenolide | 50-70 | General Procedure |

Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound Alcohols

  • Dissolve the this compound alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the acylating agent (e.g., acid anhydride or acid chloride, 1.2-1.5 equivalents).

  • Add a base such as pyridine or triethylamine (B128534) (2-3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Oxidation of this compound Alcohols with Dess-Martin Periodinane (DMP)

  • Dissolve the this compound alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.2-1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the two phases are clear.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Enzymatic Glycosylation of this compound Alcohols

  • Prepare a buffer solution (e.g., phosphate (B84403) or Tris buffer) at the optimal pH for the chosen glycosyltransferase.

  • Dissolve the this compound alcohol (acceptor substrate) in a minimal amount of a co-solvent (e.g., DMSO) and add it to the buffer.

  • Add the sugar donor (e.g., UDP-glucose, 2-5 equivalents).

  • Initiate the reaction by adding the glycosyltransferase enzyme.

  • Incubate the reaction mixture at the optimal temperature (typically 30-37 °C) with gentle shaking.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, stop the reaction by adding a water-miscible organic solvent like methanol (B129727) or acetonitrile (B52724) to precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • Purify the supernatant containing the glycosylated product using preparative HPLC or solid-phase extraction (SPE).

Signaling Pathways and Biological Activities

Many this compound derivatives exhibit potent biological activities, primarily through the modulation of key signaling pathways involved in inflammation and apoptosis.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Several this compound sesquiterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9][10][11] The NF-κB pathway is a central regulator of inflammation, and its inhibition can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12][13][14][15][16]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription This compound This compound Derivatives This compound->IKK Inhibition This compound->NFkB_nuc Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Cytotoxic Activity: Induction of Apoptosis via the Caspase Cascade

The cytotoxic effects of many this compound derivatives are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[17][18][19][20][21] This process is often mediated by the activation of a cascade of enzymes called caspases, which are responsible for the execution phase of apoptosis.[22][23][24][25][26]

Apoptosis_Induction This compound This compound Derivatives Mitochondrion Mitochondrion This compound->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 aCasp9 Caspase-9 Casp9->aCasp9 Casp3 Pro-caspase-3 aCasp9->Casp3 aCasp3 Caspase-3 Casp3->aCasp3 Substrates Cellular Substrates aCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Technical Support Center: Overcoming Resistance to Eremophilane Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with eremophilane antifungal agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments. The information provided is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows initial antifungal activity, but the fungus develops resistance over time. What are the likely mechanisms?

A1: Fungi can develop resistance to antifungal agents through various mechanisms. While specific resistance mechanisms to this compound sesquiterpenoids are still an active area of research, several well-established fungal resistance strategies are likely to be involved:

  • Overexpression of Efflux Pumps: This is a common mechanism where fungi increase the production of transporter proteins that actively pump the antifungal agent out of the cell, preventing it from reaching its target.[1][2] The two major superfamilies of efflux pumps in fungi are the ATP-Binding Cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1p).[1][2][3]

  • Alteration of the Drug Target: Mutations in the gene encoding the cellular target of the this compound compound can reduce its binding affinity, rendering the agent less effective.[4][5] The specific target of most eremophilanes is not yet fully elucidated, but this remains a primary potential resistance mechanism.

  • Ergosterol (B1671047) Biosynthesis Pathway Alterations: Many antifungal agents target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[5][6] Resistance can emerge through mutations in genes like ERG11, leading to a modified target enzyme, or through the upregulation of genes in this pathway.[3][5][7]

  • Biofilm Formation: Fungi within a biofilm can exhibit increased resistance to antimicrobial agents due to the protective extracellular matrix and altered physiological state of the cells.

Q2: How can I determine if efflux pumps are responsible for the observed resistance to my this compound compound?

A2: You can investigate the role of efflux pumps through a few key experiments:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes, such as CDR1, CDR2, and MDR1, in your resistant fungal strains compared to susceptible, wild-type strains.[8] A significant upregulation in the resistant strain suggests the involvement of efflux pumps.

  • Synergy with Efflux Pump Inhibitors: Perform a checkerboard assay to test for synergistic activity between your this compound compound and known efflux pump inhibitors. A synergistic effect, indicated by a lower Minimum Inhibitory Concentration (MIC) of your compound in the presence of the inhibitor, points to efflux pump activity.

  • Intracellular Accumulation Assay: Use a fluorescent substrate of the suspected efflux pump (e.g., rhodamine 6G for Cdr1p) to compare its accumulation in resistant versus susceptible strains. Reduced accumulation in the resistant strain is indicative of increased efflux activity.

Q3: My this compound compound has a high MIC against the fungal strain I am studying. What can I do to improve its efficacy?

A3: A high MIC value can be addressed through several strategies:

  • Combination Therapy: Investigate the synergistic effects of your this compound compound with conventional antifungal drugs (e.g., fluconazole, amphotericin B) or other natural products.[6][9] This can often lead to a significant reduction in the required concentration of both agents.[6] The checkerboard assay is the standard method for evaluating synergy.[6][9]

  • Structural Modification: If you have the capabilities, medicinal chemistry approaches can be used to modify the structure of the this compound compound to improve its potency and/or reduce its susceptibility to resistance mechanisms.

  • Targeted Delivery: Explore novel drug delivery systems to enhance the intracellular concentration of the this compound compound at the site of infection.

Q4: I am observing inconsistent results in my antifungal susceptibility testing. What are the common pitfalls?

A4: Inconsistencies in antifungal susceptibility testing can arise from several factors. Here are some common issues and how to troubleshoot them:

  • Inoculum Preparation: The size of the fungal inoculum is critical for reproducible results.[10] Ensure you are using a standardized inoculum preparation method, such as adjusting the turbidity to a 0.5 McFarland standard.[11]

  • Media Composition: The type of growth medium can influence the outcome of susceptibility tests.[10] Standardized media like RPMI 1640 are recommended for consistency.[11]

  • Compound Solubility: Natural products like eremophilanes can have poor solubility in aqueous media. Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not inhibit fungal growth (typically ≤1%).[11]

  • Reading the Endpoint: For broth microdilution assays, determining the MIC endpoint can be subjective. It is defined as the lowest concentration that causes a significant inhibition of growth compared to the drug-free control.[11] Using a spectrophotometer to read the optical density can provide a more objective measure.

Troubleshooting Guides

Troubleshooting High MIC Values
Problem Possible Cause Recommended Solution
Consistently high MIC for a specific fungal strain.Intrinsic resistance of the fungal species.- Test against a broader panel of fungal species. - Investigate potential synergistic combinations with other antifungal agents.
Acquired resistance in the fungal strain.- Confirm resistance by testing against a susceptible reference strain. - Investigate the mechanism of resistance (e.g., efflux pump overexpression, target mutation).
Poor compound solubility.- Confirm the solubility of the this compound compound in the test medium. - Use a co-solvent or alternative formulation to improve solubility. Ensure final solvent concentration is not inhibitory.
MIC values vary significantly between experiments.Inconsistent inoculum preparation.- Strictly adhere to a standardized protocol for inoculum preparation, including cell density and growth phase. - Use a spectrophotometer to standardize the inoculum to a 0.5 McFarland standard.[11]
Contamination of fungal culture.- Streak the fungal culture on appropriate agar (B569324) to check for purity. - Use aseptic techniques throughout the experimental procedure.
Troubleshooting Checkerboard Assay for Synergy
Problem Possible Cause Recommended Solution
No clear synergistic effect observed.The two compounds do not have a synergistic interaction.- Test different combinations of antifungal agents. - Consider that the interaction may be additive or indifferent.
Suboptimal concentration ranges tested.- Perform preliminary MIC testing for each compound individually to determine the appropriate concentration range for the checkerboard assay. The range should bracket the individual MICs.
Inaccurate pipetting.- Use calibrated pipettes and be meticulous with serial dilutions. Small errors can cascade across the plate.[1]
Results show antagonism.The compounds have an antagonistic interaction.- This is a valid experimental outcome. Investigate the potential mechanism of antagonism.
Compound precipitation.- Visually inspect the wells for any signs of precipitation, which can be misinterpreted as a lack of growth.[1]

Quantitative Data Summary

The following tables provide a summary of reported Minimum Inhibitory Concentration (MIC) values for some this compound and other sesquiterpenoid compounds against various microorganisms. This data can serve as a reference for your own experiments.

Table 1: Antifungal Activity of Sesquiterpenoids against Plant Pathogenic Fungi

CompoundFungal SpeciesMIC (µg/mL)Reference
Compound 1 (eudesmane-type)Phytophthora nicotianae200[12]
Compound 1 (eudesmane-type)Fusarium oxysporum400[12]
DehydrocostuslactoneFusarium oxysporum256[13]
Artemivestinolide GBotrytis cinerea256[13]
DihydroestafiatoneBotrytis cinerea256[13]

Table 2: Antibacterial Activity of this compound Sesquiterpenoids

CompoundBacterial SpeciesMIC (µM)Reference
Septorthis compound D (4)Pseudomonas syringae pv. actinidae6.25[5]
Cholesterol analogue (20)Bacillus cereus6.25[5]

Table 3: Antifungal Activity of a Chalcone-Derived Compound

Fungal GroupMIC Range (µg/mL)Reference
Dermatophytes7.81 - 31.25[9]

Table 4: MIC Values of Conventional Antifungals against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Amphotericin B0.25 - 1--[14]
Fluconazole< 0.002 - >1280.532[14]
Voriconazole< 0.002 - >1280.00782[14]
Caspofungin--0.125[14]
Micafungin--0.015[14]
Anidulafungin--0.031[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][15]

Materials:

  • This compound compound stock solution (in DMSO)

  • RPMI 1640 medium (buffered with MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Sterile saline

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an appropriate agar plate and incubate to ensure a fresh culture.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

  • Preparation of Drug Dilutions:

    • Prepare a series of two-fold serial dilutions of the this compound compound in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

    • Ensure the final concentration of DMSO does not exceed 1%.

    • Include a positive control well (no drug) and a negative control well (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well (except the negative control).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the this compound compound that causes a significant inhibition of visible growth compared to the drug-free growth control. This can be determined visually or by reading the optical density at 600 nm with a microplate reader.

Protocol 2: Checkerboard Assay for Antifungal Synergy

This protocol is a standard method to assess the interaction between two antimicrobial agents.[6][9]

Materials:

  • Two antifungal agents (this compound compound and a partner drug)

  • RPMI 1640 medium

  • Sterile 96-well microtiter plates

  • Fungal inoculum (prepared as in Protocol 1)

Procedure:

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 into each well of a 96-well plate.

    • Prepare serial dilutions of the this compound compound (Drug A) horizontally across the plate and the partner antifungal (Drug B) vertically down the plate. This creates a matrix of drug combinations.

    • Include wells with each drug alone as controls.

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism

Protocol 3: RNA Extraction and qRT-PCR for Efflux Pump Gene Expression

This protocol provides a general workflow for analyzing the expression of efflux pump genes.

Materials:

  • Fungal cells (susceptible and resistant strains)

  • RNA extraction kit suitable for fungi (e.g., TRIzol-based or column-based)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (CDR1, MDR1) and a reference gene (e.g., ACT1)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Grow susceptible and resistant fungal strains to mid-log phase. Expose one set of cultures to a sub-inhibitory concentration of the this compound compound.

    • Harvest the cells and extract total RNA using a suitable fungal RNA extraction protocol. This often involves mechanical disruption of the cell wall (e.g., bead beating) followed by chemical lysis.[16][17]

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[16]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up qPCR reactions containing cDNA, forward and reverse primers for your target and reference genes, and a qPCR master mix.

    • Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]

    • Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products.[8]

  • Data Analysis:

    • Calculate the relative expression of the target genes in the resistant strain compared to the susceptible strain using the 2-ΔΔCT method, normalizing to the expression of the reference gene.[8]

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_synergy Synergy Testing (Checkerboard) cluster_qpcr Gene Expression Analysis (qRT-PCR) mic_start Prepare Fungal Inoculum mic_dilute Serial Dilution of this compound mic_start->mic_dilute mic_plate Inoculate 96-well Plate mic_dilute->mic_plate mic_incubate Incubate 24-48h mic_plate->mic_incubate mic_read Read MIC mic_incubate->mic_read syn_start Prepare Inoculum syn_dilute_A Dilute Drug A syn_start->syn_dilute_A syn_dilute_B Dilute Drug B syn_start->syn_dilute_B syn_plate Create Combination Matrix syn_dilute_A->syn_plate syn_dilute_B->syn_plate syn_incubate Incubate 24-48h syn_plate->syn_incubate syn_read Read MICs & Calculate FICI syn_incubate->syn_read qpcr_start Culture Fungal Strains qpcr_extract RNA Extraction qpcr_start->qpcr_extract qpcr_cdna cDNA Synthesis qpcr_extract->qpcr_cdna qpcr_run Perform qRT-PCR qpcr_cdna->qpcr_run qpcr_analyze Analyze Gene Expression qpcr_run->qpcr_analyze

Caption: Experimental workflows for antifungal testing.

signaling_pathway cluster_stress Cellular Stress (this compound) cluster_regulation Transcriptional Regulation cluster_resistance Resistance Mechanisms stress This compound Compound mrr1 Mrr1 stress->mrr1 tac1 Tac1 stress->tac1 upc2 Upc2 stress->upc2 mdr1 MDR1 Expression (MFS Efflux Pump) mrr1->mdr1 Upregulation cdr1 CDR1 Expression (ABC Efflux Pump) mrr1->cdr1 Upregulation tac1->cdr1 Upregulation erg11 ERG11 Expression (Ergosterol Biosynthesis) upc2->erg11 Upregulation mdr1->stress Drug Efflux cdr1->stress Drug Efflux

Caption: Putative signaling pathways in this compound resistance.

References

Technical Support Center: Enhancing Eremophilane Synthesis with Novel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of eremophilanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving efficiency through the use of novel catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in eremophilane synthesis?

A1: Low yields in this compound synthesis can stem from several factors, including:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact yield.

  • Catalyst Deactivation: The catalyst may lose activity due to poisoning, coking, or sintering.[1][2][3][4][5]

  • Poor Stereoselectivity: Formation of undesired stereoisomers can reduce the yield of the target molecule.[6][7][8]

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the formation of the desired product.

  • Inefficient Purification: Loss of product during purification steps is a common issue.[9][10][11][12][13]

Q2: How can I improve the stereoselectivity of my this compound synthesis?

A2: Improving stereoselectivity often involves the careful selection of catalysts and reaction conditions. Consider the following:

  • Chiral Catalysts: Employing chiral catalysts or ligands can induce asymmetry and favor the formation of a specific stereoisomer.

  • Sterically Hindered Reagents: Using bulkier reagents can enhance selectivity by favoring approach from the less hindered face of the substrate.[14]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.[15][16][17][18][19]

  • Temperature Optimization: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable transition state.

Q3: What is the impact of catalyst loading on reaction efficiency?

A3: Catalyst loading is a critical parameter that can affect both reaction rate and yield.

  • Increased Loading: Generally, increasing the catalyst loading can lead to a higher reaction rate and improved yield, up to a certain point.[20][21][22][23]

  • Diminishing Returns: Beyond an optimal loading, further increases may not significantly improve the yield and can lead to increased cost and potential side reactions.[20]

  • Catalyst Aggregation: At very high loadings, metal catalysts can sometimes aggregate, reducing the available active surface area.

Q4: How do I choose the appropriate solvent for my catalytic reaction?

A4: Solvent selection is crucial for a successful catalytic reaction. Key considerations include:

  • Solubility: Reactants and catalysts should be sufficiently soluble in the chosen solvent.

  • Polarity: The solvent polarity can influence reaction rates and selectivity by stabilizing or destabilizing transition states.[15][16][17][18][19]

  • Coordinating Ability: Coordinating solvents can sometimes inhibit catalysis by binding to the active sites of the catalyst.

  • Boiling Point: The boiling point of the solvent will dictate the accessible temperature range for the reaction.

Q5: What are the signs of catalyst deactivation, and how can it be prevented?

A5: Signs of catalyst deactivation include a decrease in reaction rate, a drop in product yield, or a change in selectivity over time.[3] Prevention strategies include:

  • Purification of Reactants: Removing impurities that can act as catalyst poisons from starting materials and solvents is essential.[4]

  • Guard Beds: Using a pre-column or guard bed can trap poisons before they reach the main catalytic bed.[4]

  • Optimizing Reaction Conditions: Avoiding excessively high temperatures can prevent thermal degradation and sintering of the catalyst.[1][2]

  • Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated through specific treatments.[2]

Troubleshooting Guides

Guide 1: Low Yield in Robinson Annulation for this compound Core Synthesis
Observed Problem Potential Cause Troubleshooting Steps
Low conversion of starting materials Incomplete Michael addition or aldol (B89426) condensation.1. Verify Base/Acid Strength: Ensure the catalyst is appropriate for the specific substrates. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal duration. 3. Check Reagent Purity: Impurities in the Michael acceptor or donor can inhibit the reaction.
Formation of multiple byproducts Competing side reactions such as self-condensation of the ketone.1. Use a Bulky Base/Acid: Sterically hindered catalysts can favor the desired intermolecular reaction. 2. Control Stoichiometry: Precise control over the ratio of reactants is crucial. 3. Lower Reaction Temperature: This can sometimes suppress side reactions.
Product decomposition The product may be unstable under the reaction conditions.1. Milder Reaction Conditions: Explore the use of milder bases or acids and lower temperatures. 2. In-situ Trapping: If possible, trap the product as it is formed to prevent degradation.
Guide 2: Poor Stereoselectivity in Diels-Alder Reaction for this compound Synthesis
Observed Problem Potential Cause Troubleshooting Steps
Formation of a mixture of endo and exo products Lack of facial selectivity in the cycloaddition.1. Lewis Acid Catalysis: Employ a Lewis acid catalyst to enhance the endo selectivity. 2. Chiral Lewis Acids: For asymmetric synthesis, use a chiral Lewis acid to favor one enantiomer. 3. Solvent Optimization: The polarity of the solvent can influence the transition state and the endo/exo ratio.[24]
Formation of regioisomers The diene and dienophile can react in different orientations.1. Use of Substituted Dienes/Dienophiles: Electron-donating groups on the diene and electron-withdrawing groups on the dienophile can improve regioselectivity.[25][26] 2. Steric Control: Introducing bulky substituents can direct the cycloaddition to a specific regioisomer.
Guide 3: Inefficient Pauson-Khand Reaction for Cyclopentenone Formation
Observed Problem Potential Cause Troubleshooting Steps
Low or no product formation Inefficient formation of the key cobalt-alkyne complex or subsequent cycloaddition.1. Catalyst Choice: While dicobalt octacarbonyl is traditional, newer catalysts based on rhodium or iridium can be more efficient.[27][28] 2. Promoters: The use of promoters like N-oxides (e.g., NMO) can accelerate the reaction.[27] 3. Carbon Monoxide Pressure: Ensure adequate CO pressure is maintained throughout the reaction.
Decomposition of starting materials Substrates may be unstable under the reaction conditions.1. Milder Conditions: Explore catalytic versions of the Pauson-Khand reaction that proceed at lower temperatures.[28] 2. Intramolecular vs. Intermolecular: Intramolecular Pauson-Khand reactions are often more efficient and selective.[27][29][30]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on catalytic this compound synthesis to facilitate comparison.

Table 1: Comparison of Catalysts for Robinson Annulation

CatalystSubstrate 1Substrate 2Yield (%)Reference
L-proline2-methyl-1,3-cyclohexanedioneMethyl vinyl ketone85Simulated Data
Pyrrolidine2-methyl-1,3-cyclohexanedioneMethyl vinyl ketone78Simulated Data
NaOH2-methyl-1,3-cyclohexanedioneMethyl vinyl ketone65Simulated Data

Table 2: Effect of Lewis Acid on Diels-Alder Stereoselectivity

Lewis AcidDieneDienophileEndo:Exo RatioEnantiomeric Excess (%)Reference
TiCl₄1,3-CyclohexadieneAcrolein95:5N/ASimulated Data
(R)-BINOL-TiCl₂1,3-CyclohexadieneAcrolein98:292Simulated Data
BF₃·OEt₂1,3-CyclohexadieneAcrolein90:10N/ASimulated Data

Experimental Protocols

Protocol 1: General Procedure for Catalytic Robinson Annulation
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the enone (1.0 equiv.), the ketone (1.2 equiv.), and the catalyst (0.1 equiv.).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, DMF) via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Asymmetric Diels-Alder Reaction
  • Catalyst Preparation: In a flame-dried Schlenk tube under argon, prepare the chiral Lewis acid catalyst by reacting the chiral ligand with the Lewis acid precursor in a suitable solvent (e.g., CH₂Cl₂).

  • Reaction Setup: In a separate flame-dried flask, dissolve the dienophile (1.0 equiv.) in the same solvent and cool to the desired temperature (e.g., -78 °C).

  • Catalyst Addition: Add the prepared catalyst solution to the dienophile solution and stir for 15-30 minutes.

  • Diene Addition: Add the diene (1.2 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the low temperature until completion, as monitored by TLC.

  • Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to obtain the desired cycloadduct.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant\nPurification Reactant Purification Reaction\nSetup Reaction Setup Reactant\nPurification->Reaction\nSetup Catalyst\nPreparation Catalyst Preparation Catalyst\nPreparation->Reaction\nSetup Solvent\nDegassing Solvent Degassing Solvent\nDegassing->Reaction\nSetup Monitoring\n(TLC, GC-MS) Monitoring (TLC, GC-MS) Reaction\nSetup->Monitoring\n(TLC, GC-MS) Quenching Quenching Monitoring\n(TLC, GC-MS)->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Characterization\n(NMR, MS) Characterization (NMR, MS) Chromatography->Characterization\n(NMR, MS)

Caption: General experimental workflow for catalytic this compound synthesis.

troubleshooting_logic start Low Yield or Selectivity Issue check_conditions Verify Reaction Conditions (T, t, P) start->check_conditions check_reagents Check Reagent Purity & Stoichiometry check_conditions->check_reagents Optimal optimize_conditions Optimize Conditions check_conditions->optimize_conditions Suboptimal check_catalyst Evaluate Catalyst Activity & Loading check_reagents->check_catalyst Pure purify_reagents Purify Reagents check_reagents->purify_reagents Impure screen_catalysts Screen Different Catalysts/Loadings check_catalyst->screen_catalysts Inactive/Suboptimal success Problem Resolved check_catalyst->success Active & Optimal (Re-evaluate other factors) optimize_conditions->success purify_reagents->success screen_catalysts->success

References

dealing with co-eluting impurities during eremophilane isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of eremophilane sesquiterpenes, with a particular focus on resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities that co-elute with eremophilanes?

A1: The most common co-eluting impurities encountered during this compound isolation are other structurally similar sesquiterpenoids, particularly isomers. Eudesmane-type sesquiterpenes are frequently reported to co-elute with eremophilanes due to their similar physicochemical properties. Additionally, other this compound isomers and furanoeremophilanes can be challenging to separate.

Q2: My chromatogram shows a broad or shouldered peak for my target this compound. What does this indicate?

A2: A broad, asymmetric, or shouldered peak is a strong indicator of co-eluting compounds.[1] Because eremophilanes are often isolated from complex natural extracts, it is highly probable that one or more related compounds are eluting at a very similar retention time under your current chromatographic conditions. To confirm this, using a diode array detector (DAD) for peak purity analysis or a mass spectrometer (MS) to detect different mass-to-charge ratios across the peak is recommended.[1][2]

Q3: What is a good starting point for developing an HPLC method for this compound separation?

A3: A reversed-phase HPLC (RP-HPLC) method is a common and effective starting point for separating sesquiterpene isomers like eremophilanes.[3] A C18 column is a standard initial choice, paired with a gradient elution using acetonitrile (B52724) and water as the mobile phase. To improve peak shape and reproducibility, it is often beneficial to add a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase.[3]

Q4: How can I improve the resolution between my target this compound and a co-eluting impurity?

A4: To improve resolution, you can manipulate the key parameters of the chromatographic separation: efficiency, selectivity, and retention factor.[4] The most impactful strategies typically involve altering the mobile phase composition or changing the stationary phase.[4] Adjusting parameters like column temperature and flow rate can also provide finer control over the separation.[3] A systematic approach, where one parameter is changed at a time, is the most effective way to troubleshoot and optimize the separation.[4]

Troubleshooting Guides

Guide 1: Poor Resolution and Co-eluting Peaks in RP-HPLC

This guide provides a systematic workflow to address the common issue of co-eluting peaks during the reversed-phase HPLC purification of eremophilanes.

Problem: Your target this compound peak is not baseline-resolved from an adjacent impurity peak.

Troubleshooting Workflow:

G start Co-elution Observed k_factor Is retention factor (k') between 2 and 10? start->k_factor adjust_strength Adjust Mobile Phase Strength (e.g., decrease % organic solvent) k_factor->adjust_strength No change_modifier Change Organic Modifier (e.g., Acetonitrile to Methanol) k_factor->change_modifier Yes adjust_strength->k_factor Re-evaluate change_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) change_modifier->change_stationary_phase adjust_temp Adjust Column Temperature change_stationary_phase->adjust_temp end Resolution Achieved adjust_temp->end

Caption: Troubleshooting workflow for HPLC co-elution.

Detailed Steps:

  • Evaluate Retention Factor (k'): If the retention factor of your target peak is too low (k' < 2), the compound is not interacting sufficiently with the stationary phase. Increase retention by decreasing the percentage of the organic solvent in your mobile phase.[1]

  • Change Mobile Phase Selectivity: If increasing retention does not resolve the peaks, the issue is likely a lack of selectivity. Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the interactions between the analytes and the stationary phase, often leading to changes in elution order and improved separation.[3][5]

  • Change Stationary Phase: If modifying the mobile phase is insufficient, a change in the stationary phase chemistry is the next logical step. For sesquiterpenes, switching from a standard C18 column to one with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column, can provide the necessary resolution.[3][4]

  • Adjust Temperature: Temperature can also influence selectivity. Systematically varying the column temperature (e.g., in 5 °C increments) can fine-tune the separation of closely eluting peaks.[3]

Quantitative Data: Impact of Method Modification on Separation

The following table summarizes the potential impact of various chromatographic parameter adjustments on the separation of a target this compound from a co-eluting impurity.

Parameter AdjustedTypical ObservationExpected Outcome on Resolution
Mobile Phase Strength Decreasing acetonitrile from 70% to 60% in water.Increased retention times for both compounds, potentially improving separation if the impurity is less retained.
Organic Modifier Switching from Acetonitrile:Water to Methanol:Water.Change in elution order and selectivity, potentially resolving co-eluting peaks.[4]
Stationary Phase Switching from a C18 to a Phenyl-Hexyl column.Altered selectivity due to different interactions (π-π interactions on phenyl-hexyl), which can significantly improve separation of aromatic or unsaturated sesquiterpenes.[3]
Temperature Increasing column temperature from 30°C to 40°C.Decreased retention times and potentially altered selectivity. The effect is compound-dependent.[3]
pH of Mobile Phase Adding 0.1% formic acid to the mobile phase.Improved peak shape (less tailing) and potentially altered selectivity for ionizable compounds.[3]

Experimental Protocols

Protocol 1: Preparative RP-HPLC for this compound Isolation

This protocol outlines a general procedure for the preparative scale purification of an this compound from a pre-fractionated plant extract.

1. Analytical Method Development:

  • Column: C18, 5 µm, 4.6 x 250 mm.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start with a broad gradient (e.g., 10% to 90% B over 40 minutes) to determine the elution profile of the target this compound and its impurities.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm and 254 nm.
  • Optimization: Adjust the gradient to be shallower around the elution time of the target compound to maximize resolution from co-eluting impurities.

2. Scale-Up to Preparative HPLC:

  • Column: C18, 10 µm, 21.2 x 250 mm.
  • Mobile Phase: Same as the optimized analytical method.
  • Flow Rate Calculation: Scale the flow rate based on the column cross-sectional area. For example, from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column, the flow rate would be scaled up by a factor of (21.2/4.6)², which is approximately 21.2 times.
  • Sample Loading: Dissolve the enriched fraction in a minimal amount of a strong solvent (e.g., DMSO or methanol) and inject it onto the column. Perform a loading study to determine the maximum amount of sample that can be loaded without compromising resolution.
  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the target peak.
  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity. Pool the pure fractions.

start [label="Crude Extract", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pre_fractionation [label="Pre-fractionation\n(e.g., Silica Gel Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analytical_dev [label="Analytical HPLC\nMethod Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; scale_up [label="Scale-up to\nPreparative HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fraction_collection [label="Fraction Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purity_analysis [label="Purity Analysis of Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> pre_fractionation; pre_fractionation -> analytical_dev; analytical_dev -> scale_up; scale_up -> fraction_collection; fraction_collection -> purity_analysis; purity_analysis -> end; }

Caption: Preparative HPLC workflow for this compound isolation.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for this compound Separation

HSCCC is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be advantageous for separating structurally similar compounds. This protocol is based on a successful separation of this compound-type sesquiterpenes from Ligularia atroviolacea.[6][7]

1. Solvent System Selection:

  • A two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (4:1:4:1, v/v/v/v) has been shown to be effective for the separation of some eremophilanes.[6][7]
  • Prepare the solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the phases to separate.

2. HSCCC Operation:

  • Apparatus: A preparative HSCCC instrument.
  • Stationary Phase: Fill the column with the upper phase of the solvent system.
  • Mobile Phase: Pump the lower phase through the column at a suitable flow rate (e.g., 2.0 mL/min).
  • Rotation Speed: Set the rotational speed of the centrifuge (e.g., 850 rpm).
  • Sample Injection: Once the system has reached hydrodynamic equilibrium, inject the sample dissolved in a small volume of the biphasic solvent system.
  • Elution Mode: Head-to-tail elution is commonly used.
  • Detection: Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 254 nm).
  • Fraction Collection: Collect fractions based on the chromatogram.

3. Analysis of Fractions:

  • Analyze the collected fractions by analytical HPLC to determine the purity of the isolated eremophilanes.

start [label="Select Biphasic\nSolvent System", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; equilibrium [label="Equilibrate HSCCC System\n(Fill with Stationary Phase,\nPump Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; injection [label="Inject Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Perform Separation\n(Rotation and Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fraction_collection [label="Collect Fractions based on\nUV Detection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analyze Fractions\nby HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Isolated Eremophilanes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> equilibrium; equilibrium -> injection; injection -> separation; separation -> fraction_collection; fraction_collection -> analysis; analysis -> end; }

Caption: HSCCC workflow for this compound separation.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Eremophilane and Eudesmane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eremophilane and eudesmane (B1671778) sesquiterpenes, two prominent classes of bicyclic sesquiterpenoids, have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides an objective comparison of their bioactivities, supported by experimental data, to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

At a Glance: this compound vs. Eudesmane

FeatureThis compound SesquiterpenesEudesmane Sesquiterpenes
Chemical Skeleton Bicyclic [4.4.0] decalin core with a characteristic rearranged methyl group at C-4.Bicyclic [4.4.0] decalin core with a regular isoprenoid arrangement.
Primary Bioactivities Anti-inflammatory, cytotoxic, antimicrobial, neuroprotective.Anti-inflammatory, cytotoxic, anti-angiogenic, antimicrobial.
Mechanism of Action Modulation of NF-κB and other inflammatory signaling pathways.Inhibition of NF-κB, STAT3, and VEGF signaling pathways.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of selected this compound and eudesmane sesquiterpenes. It is important to note that direct comparisons of IC50 and MIC values across different studies should be made with caution due to variations in experimental conditions.

Cytotoxic Activity (IC₅₀ values in µM)
CompoundTypeCell LineIC₅₀ (µM)Reference
Eremophilanes
EremophilenolideThis compoundHeLa, HepG2, K562, MDA231, NCI-H4609.2 - 35.5[1]
Parasenolide A-FThis compoundHeLa, HepG2, K562, MDA231, NCI-H4609.2 - 35.5[1]
PR ToxinThis compoundHepG2, MCF-7, A549, A2058, Mia PaCa-23.75 - 33.44[2]
Eudesmanes
5α-hydroxycostic acidEudesmaneMCF-7Non-toxic at tested concentrations[3][4]
Hydroxyisocostic acidEudesmaneMCF-7Non-toxic at tested concentrations[3][4]
AlantolactoneEudesmaneVarious cancer cell linesVaries
IsoalantolactoneEudesmaneVarious cancer cell linesVaries
Anti-inflammatory Activity (IC₅₀ values in µM)
CompoundTypeAssayIC₅₀ (µM)Reference
Eremophilanes
Septorthis compound FThis compoundNO production in LPS-induced BV-2 cells12.0 ± 0.32[5]
2α-hydroxyadenostin BThis compoundTPA-induced mouse ear edema0.41 µmol/ear[5]
Eudesmanes
5α-hydroxycostic acidEudesmaneVEGF-induced HUVEC proliferation-[3][4]
Hydroxyisocostic acidEudesmaneVEGF-induced HUVEC proliferation-[3][4]
Epi-eudebeiolide CEudesmaneNO production in LPS-activated RAW 264.7 cells17.9
Antimicrobial Activity (MIC values in µg/mL)
CompoundTypeMicroorganismMIC (µg/mL)Reference
Eremophilanes
XylareremophilThis compoundProteus vulgaris, Micrococcus luteus25[1][6]
Mairetolide BThis compoundProteus vulgaris, Micrococcus luteus25-50[1][6]
Mairetolide GThis compoundProteus vulgaris, Micrococcus luteus25-50[1][6]
Septorthis compound DThis compoundPseudomonas syringae pv. actinidiae6.25[5]
Eudesmanes
Eudesma-4(15),11-diene-5,7-diolEudesmaneCandida albicans, Candida tropicalis8.27 µM, 10.13 µM[6]

Signaling Pathways

This compound and eudesmane sesquiterpenes exert their biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and angiogenesis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Both this compound and eudesmane sesquiterpenes have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Sesquiterpenes cluster_nucleus Nucleus Stimulus LPS/TNF-α TLR4_TNFR TLR4/TNFR Stimulus->TLR4_TNFR IKK IKK Complex TLR4_TNFR->IKK IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_P p-IκBα IkappaB->IkappaB_P NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB_P->Proteasome Ubiquitination & Degradation NFkappaB_active Active NF-κB NFkappaB_nucleus NF-κB NFkappaB_active->NFkappaB_nucleus Translocation This compound This compound This compound->IKK Inhibit Eudesmane Eudesmane Eudesmane->IKK Inhibit Eudesmane->IkappaB_P Inhibit Degradation DNA DNA NFkappaB_nucleus->DNA Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) DNA->Gene_expression

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenes.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis, the formation of new blood vessels. Certain eudesmane-type sesquiterpenes have demonstrated anti-angiogenic properties by inhibiting this pathway.

VEGF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Eudesmanes cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation ERK ERK PLCg->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Eudesmane Eudesmane Eudesmane->VEGFR2 Inhibit Phosphorylation

Caption: Inhibition of the VEGF signaling pathway by eudesmane sesquiterpenes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (this compound or eudesmane sesquiterpenes) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso measure_absorbance Measure absorbance at 570nm add_dmso->measure_absorbance analyze_data Calculate cell viability and IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory: Nitric Oxide (NO) Inhibition Assay

The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite (B80452) using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Griess_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with test compounds incubate1->pretreat incubate2 Incubate 1h pretreat->incubate2 stimulate Stimulate with LPS incubate2->stimulate incubate3 Incubate 24h stimulate->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate4 Incubate 10 min add_griess->incubate4 measure_absorbance Measure absorbance at 540nm incubate4->measure_absorbance analyze_data Calculate NO inhibition measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the Griess assay for nitric oxide inhibition.

Conclusion

Both this compound and eudesmane sesquiterpenes represent promising scaffolds for the development of novel therapeutic agents. While they share some common bioactivities, such as anti-inflammatory and cytotoxic effects, there are notable differences in their primary mechanisms of action and potency against specific biological targets. Eudesmane sesquiterpenes, for instance, have been more extensively studied for their anti-angiogenic properties through the inhibition of the VEGF signaling pathway.

This guide provides a foundational comparison to assist researchers in selecting appropriate compounds for further investigation. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate the design and execution of future studies aimed at elucidating the full therapeutic potential of these fascinating natural products.

References

Eremophilane Sesquiterpenoids: A Comparative Cytotoxicity Analysis Against Standard Chemotherapeutic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Eremophilane sesquiterpenoids, a class of natural products, have emerged as promising candidates, exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of this compound compounds and standard chemotherapeutic drugs, supported by available experimental data. It is important to note that direct comparative studies are limited, and the data presented here is a collation from independent research.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for various this compound sesquiterpenoids and standard chemotherapeutic drugs against a range of human cancer cell lines.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison between this compound compounds and standard chemotherapeutic drugs should be interpreted with caution due to variations in experimental conditions, including the specific assay used, incubation times, and cell line passages.[1]

Table 1: Cytotoxicity (IC50) of this compound Sesquiterpenoids in Human Cancer Cell Lines

This compound CompoundCancer Cell LineIC50 (µM)AssayReference
This compound Derivative 1KB-VIN11.0 ± 0.156SRB[2][3]
This compound Derivative 3MDA-MB-231 (TNBC)5.42 ± 0.167SRB[2][3]
Coptthis compound H (8)A549 (Lung)3.23MTT[4]
Eremophilanolide 3Multiple Cell Lines9.2 - 35.5MTT[5]
Eremophilanolide 4Multiple Cell Lines9.2 - 35.5MTT[5]
Eremophilanolide 8Multiple Cell Lines9.2 - 35.5MTT[5]
Eremophilanolide 10Multiple Cell Lines9.2 - 35.5MTT[5]
Eremophilanolide 12Multiple Cell Lines9.2 - 35.5MTT[5]

Table 2: Cytotoxicity (IC50) of Standard Chemotherapeutic Drugs in Human Cancer Cell Lines

Chemotherapeutic DrugCancer Cell LineIC50 (µM)Exposure TimeReference
Doxorubicin (B1662922) IMR-32 (Neuroblastoma)Varies96h[6]
UKF-NB-4 (Neuroblastoma)Varies96h[6]
MCF-7 (Breast)0.1 - 2.5Not Specified[7]
A549 (Lung)> 20Not Specified[7]
HeLa (Cervical)0.34 - 2.9Not Specified[7]
HepG2 (Liver)12.18Not Specified[7]
UMUC-3 (Bladder)5.15Not Specified[7]
Cisplatin Ovarian Carcinoma Panel0.7 - 1.8 nMNot Specified[8]
K562 (Leukemia, resistant)Varies48h[9]
BxPC-3 (Pancreatic)Varies12-72h[10]
MIA-PaCa-2 (Pancreatic)Varies12-72h[10]
YAPC (Pancreatic)Varies12-72h[10]
PANC-1 (Pancreatic)Varies12-72h[10]
Paclitaxel (B517696) Ovarian Carcinoma Panel0.7 - 1.8 nMNot Specified[8]
Various Human Tumors2.5 - 7.5 nM24h[8][11]
MKN-28 (Stomach)0.01Not Specified[12]
MKN-45 (Stomach)0.01Not Specified[12]
MCF-7 (Breast)0.01Not Specified[12]

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability and determining the IC50 of a compound.[13][14][15]

MTT Assay Protocol for IC50 Determination
  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to the desired concentration (typically 1,000 to 10,000 cells per well, optimized for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Fill edge wells with sterile phosphate-buffered saline (PBS) to minimize evaporation.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Cell Treatment:

    • Prepare a high-concentration stock solution of the test compound (this compound or standard drug) in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium.

    • Carefully remove the medium from the wells after overnight incubation.

    • Add 100 µL of the treatment media with different concentrations of the test compound to the respective wells.

    • Include control wells: untreated cells (vehicle control, e.g., medium with the highest concentration of the solvent used) and blank wells (medium only, no cells).[13]

  • MTT Incubation:

    • Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]

    • Return the plate to the incubator for 2 to 4 hours. During this period, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[13]

  • Formazan Solubilization and Absorbance Reading:

    • After the MTT incubation, carefully aspirate the culture medium without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13]

    • Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[15]

    • Read the absorbance of each well using a microplate reader at a wavelength of 490 nm or 590 nm.[15][16]

  • Data Analysis and IC50 Determination:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • The IC50 value, the concentration that causes 50% inhibition of cell viability, can be determined from this curve using non-linear regression analysis.[13]

Visualizations

Experimental Workflow for Cytotoxicity Comparison

G cluster_prep Preparation cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis A Cancer Cell Line Culture D Seed Cells in 96-well Plates A->D B Prepare this compound Stock Solutions E Treat Cells with Serial Dilutions of this compound and Standard Drugs B->E C Prepare Standard Drug Stock Solutions C->E D->E F Incubate for 24-72h E->F G Add MTT Reagent F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Calculate % Cell Viability I->J K Generate Dose-Response Curves J->K L Determine IC50 Values K->L M Compare Cytotoxicity Profiles L->M G cluster_this compound This compound Sesquiterpenoids cluster_chemo Standard Chemotherapeutics cluster_pathways Apoptotic Signaling cluster_execution Execution Phase Eremo This compound Eremo_Target Cellular Stress (ROS, ER Stress?) Eremo->Eremo_Target Mito Mitochondrial Pathway (Intrinsic) Eremo_Target->Mito Doxo Doxorubicin DNA_Damage DNA Damage Doxo->DNA_Damage Cis Cisplatin Cis->DNA_Damage Pacli Paclitaxel Microtubule Microtubule Disruption Pacli->Microtubule DNA_Damage->Mito Microtubule->Mito Bcl2 Bcl-2 Family (Bax/Bak activation) Mito->Bcl2 DR Death Receptor Pathway (Extrinsic) Casp8 Caspase-8 Activation DR->Casp8 Casp9 Caspase-9 Activation Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

A Comparative Analysis of Eremophilane Profiles in Ligularia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the genus Ligularia (family Asteraceae) represents a rich and diverse source of eremophilane-type sesquiterpenoids. These natural products exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties, making them promising candidates for drug discovery and development.

This guide provides a comparative analysis of the this compound profiles across various Ligularia species, supported by a compilation of isolated compounds from the scientific literature. It also details the general experimental protocols for the extraction, isolation, and characterization of these bioactive molecules.

Comparative this compound Profiles

The following table summarizes the identified this compound sesquiterpenoids in different Ligularia species, offering a comparative overview of their chemical diversity. The presence of a compound in a particular species is marked with an "X". This compilation is based on a review of published phytochemical investigations and is intended to be a representative, though not exhaustive, list.

This compound SesquiterpenoidL. sagittaL. lapathifoliaL. wilsonianaL. subspicataL. virgaureaL. hodgsoniiL. dictyoneuraL. przewalskiiL. macrophylla
Eremophilenolides
6β-Angeloyloxy-10β-hydroxy-8β-methoxy-eremophil-7(11)-en-12,8α-olideX[1]
6β,8β-Dimethoxy-10β-hydroxy-eremophil-7(11)-en-12,8α-olideX[1]
Spicatainoids A-EX[2]
10α-Hydroxy-1-oxoeremophila-7(11),8(9)-dien-12,8-olideX[3]
6α,10α-Dihydroxy-1-oxoeremophila-7(11),8(9)-dien-12,8-olideX[3]
6β,10β-Dihydroxyeremophila-7(11),8(9)-dien-12,8-olideX[3]
6β,10β-Dihydroxyeremophil-7(11)-en-8α,12-olideX[4]
3β-Acetoxy-6α,8α-dihydroxyeremophil-7(11),9-dien-8,12-olideX[4]
6α,9α-DihydroxyeremophilenolideX[5][6]
1β,10β-DihydroxyeremophilenolideX[5][6]
Macrophyllalarin AX[7]
Furanoeremophilanes
6β-(2',3'-Epoxy-2'-methylpropanoyloxy)-1β,10β-epoxyfuranothis compoundX[8]
6β-Angeloyloxy-10β-hydroxyfuranothis compoundX[9]
Furanoeremophilan-14β,6α-olideX[9]
Other Eremophilanes
Sagittacins F and GX[10]
Norbisesquiterpene derivativesX[11][12]
Nor-eremophilane (spicatainoid F)X[2]
3α,4α-Epoxy-6α-(2'-methylacryloyl)oxy-8α-methoxyeremophil-7(11)-en-8β,12-olideX[13]
BiliguhodgsonolideX[14]
3β-Acetoxy-6,9-dien-8-oxoeremophil-12-nor-11-ketoneX[4]
Eremophilan-8-one derivativesX[15]
6β-Sarracinoyloxy-1β,10β-epoxy-furanothis compoundX[16][17]
6α-Angeloyloxy-10βH-furanoeremophil-1-oneX[16][17]
1α-Hydroxy-9-deoxycacalolX[16][17]
1β-Hydroxy-11(R,S)-8-oxoeremophil-6,9-dien-12-alX[16][17]
3α-Angeloyloxybakkenolide AX[9]

Experimental Protocols

The following sections detail the generalized methodologies for the extraction, isolation, and structural elucidation of this compound sesquiterpenoids from Ligularia species, based on common practices reported in the literature.

Plant Material and Extraction
  • Collection and Preparation: The roots, rhizomes, or aerial parts of the Ligularia species are collected, identified by a botanist, and air-dried. The dried plant material is then ground into a coarse powder.

  • Extraction: The powdered plant material is typically extracted exhaustively at room temperature with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and methanol (B129727). Maceration or Soxhlet extraction are common methods. The resulting extracts are concentrated under reduced pressure to yield crude extracts.

Isolation and Purification

A combination of chromatographic techniques is employed to isolate individual compounds from the crude extracts.

  • Silica (B1680970) Gel Column Chromatography: The crude extract (e.g., the ethyl acetate extract) is subjected to column chromatography on silica gel. A gradient elution system is used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are often further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The chemical structures of the purified this compound sesquiterpenoids are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to determine the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and double bonds.

  • Circular Dichroism (CD) Spectroscopy: The absolute configuration of chiral molecules is often determined by comparing their experimental CD spectra with calculated spectra.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the complete molecular structure and absolute stereochemistry.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Ligularia Plant Material extraction Solvent Extraction (e.g., Petroleum Ether, EtOAc, MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex semi_pure Semi-Pure Compounds sephadex->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compounds Pure this compound Sesquiterpenoids prep_hplc->pure_compounds structure_elucidation Structure Elucidation pure_compounds->structure_elucidation nmr NMR (1D & 2D) structure_elucidation->nmr ms HR-ESI-MS structure_elucidation->ms ir IR Spectroscopy structure_elucidation->ir cd CD Spectroscopy structure_elucidation->cd xray X-ray Crystallography structure_elucidation->xray

Caption: General workflow for the isolation and characterization of this compound sesquiterpenoids.

Structural Diversity of Eremophilanes in Ligularia

eremophilane_diversity eremophilane_core This compound Core Skeleton substituents Common Substitutions (Hydroxyl, Acetoxy, Angeloyloxy, etc.) eremophilane_core->substituents Functionalization eremophilenolides Eremophilenolides eremophilane_core->eremophilenolides Lactone Formation furanoeremophilanes Furanoeremophilanes eremophilane_core->furanoeremophilanes Furan Ring Formation nor_eremophilanes Nor-eremophilanes eremophilane_core->nor_eremophilanes Carbon Skeleton Rearrangement/ Loss of Carbon Atoms dimers Dimeric Eremophilanes eremophilane_core->dimers Dimerization

Caption: Structural diversity of this compound sesquiterpenoids found in Ligularia species.

Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 nf_kb_activation NF-κB Activation tlr4->nf_kb_activation inos_cox2_expression iNOS & COX-2 Gene Expression nf_kb_activation->inos_cox2_expression no_pg_production NO & Prostaglandin Production inos_cox2_expression->no_pg_production inflammation Inflammation no_pg_production->inflammation eremophilanes Ligularia Eremophilanes eremophilanes->nf_kb_activation Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Ligularia eremophilanes.

References

comparison of synthetic routes for a specific eremophilane natural product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic routes to (±)-eremophilenolide and (+)-eremophilenolide, an eremophilane-type sesquiterpenoid lactone. The racemic synthesis developed by Piers and Keziere and the enantioselective approach by Pennanen offer distinct strategies for the construction of this natural product. This document outlines the key reactions, overall efficiency, and experimental details of each route, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding and comparison.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two synthetic routes to eremophilenolide, providing a clear comparison of their efficiency.

FeatureRacemic Synthesis (Piers and Keziere, 1969)[1]Enantioselective Synthesis (Pennanen, 1981)[2]
Starting Material 2,3-Dimethylcyclohexanone2-Cyclohexen-1-one
Key Reactions Robinson annulation, Wittig reaction, lactonizationAsymmetric conjugate addition, intramolecular Michael reaction, lactonization
Total Number of Steps ~10 steps~9 steps
Overall Yield Not explicitly stated in the initial communication, but individual step yields are reported.7%
Enantioselectivity Racemic mixture89% ee
Final Product (±)-Eremophilenolide(+)-Eremophilenolide

Visualizing the Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate the logical flow of the racemic and enantioselective syntheses of eremophilenolide.

Racemic_Synthesis_Eremophilenolide A 2,3-Dimethylcyclohexanone B Robinson Annulation (Methyl vinyl ketone) A->B C Octalone Intermediate B->C D Wittig Reaction (Ph3P=CHCO2Et) C->D E Unsaturated Ester D->E F Hydrogenation E->F G Saturated Ester F->G H Hydrolysis & Lactonization G->H I (±)-Eremophilenolide H->I

Figure 1. Racemic synthesis of (±)-eremophilenolide by Piers and Keziere.

Enantioselective_Synthesis_Eremophilenolide A 2-Cyclohexen-1-one B Asymmetric Conjugate Addition (Me2CuLi, (-)-sparteine) A->B C Chiral Ketone B->C D Trapping with (CH2=CHCH2CH2Br) C->D E Alkylated Ketone D->E F Intramolecular Michael Reaction E->F G Bicyclic Ketone F->G H Introduction of Lactone G->H I (+)-Eremophilenolide H->I

References

A Comparative Guide to Analytical Methods for the Characterization of Eremophilane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical techniques used for the characterization and quantification of eremophilane-type sesquiterpenoids. Eremophilanes are a large and diverse class of sesquiterpenoids, many of which exhibit significant biological activities, making their accurate analysis crucial for drug discovery and development.[1] The cross-validation of analytical methods ensures the reliability and consistency of results across different techniques and laboratories.

The three principal analytical methods covered in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of this compound characterization, from quantification to unequivocal structure elucidation.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results.[2] It involves comparing data from at least two different analytical methods to determine if the obtained results are comparable.

Cross-Validation Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_nmr NMR Spectroscopy hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_quant Quantification hplc_val->hplc_quant compare Data Comparison & Cross-Validation hplc_quant->compare gcms_dev Method Development gcms_val Method Validation gcms_dev->gcms_val gcms_quant Quantification gcms_val->gcms_quant gcms_quant->compare nmr_elucidation Structure Elucidation nmr_elucidation->compare Structural Confirmation report Final Report compare->report

Caption: Workflow for the cross-validation of analytical methods.

Quantitative Performance Comparison

The choice between HPLC and GC-MS for the quantification of eremophilanes often depends on the volatility and thermal stability of the specific compounds, as well as the complexity of the sample matrix. HPLC is generally preferred for less volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile components.[3][4][5][6]

Table 1: HPLC Method Performance for Sesquiterpenoid Analysis
ParameterTypical PerformanceAcceptance Criteria
Linearity (r²) > 0.999≥ 0.999
Limit of Detection (LOD) 5 - 50 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 15 - 150 ng/mLSignal-to-Noise ratio of 10:1
Accuracy (% Recovery) 98.0% - 102.0%90% - 110%
Precision (RSD%) < 2.0%≤ 2% for drug products

Data synthesized from typical performance of HPLC methods for the analysis of flavonoids and other natural products in plant extracts.[7][8]

Table 2: GC-MS Method Performance for Sesquiterpenoid Analysis
ParameterTypical PerformanceAcceptance Criteria
Linearity (r²) > 0.998≥ 0.990
Limit of Detection (LOD) 0.01 - 0.1 ng/mL0.01-0.02 ng/g in food matrices
Limit of Quantification (LOQ) 0.04 - 0.3 ng/mL0.04-0.06 ng/g in food matrices
Accuracy (% Recovery) 80.2% - 115.4%77.81-111.47%
Precision (RSD%) < 12.0% (intra-day)≤ 15%

Data synthesized from validated GC-MS methods for the analysis of essential oil components and furan (B31954) in food matrices.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following protocols are representative for the analysis of eremophilanes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of this compound sesquiterpenoids, particularly those that are less volatile or prone to thermal degradation.[5]

Sample Preparation:

  • Accurately weigh 1.0 g of powdered plant material or extract.

  • Extract with 20 mL of methanol (B129727) or ethanol (B145695) in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • 0-20 min: 20-80% A

    • 20-25 min: 80-100% A

    • 25-30 min: 100% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis or Diode Array Detector (DAD) at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile eremophilanes, offering high resolution and sensitivity, making it ideal for the analysis of essential oils.[2][3][5] For quantitative analysis, a Flame Ionization Detector (FID) is often preferred due to its more consistent response factor across different molecules compared to the Total Ion Chromatogram (TIC) from a mass spectrometer.[10]

Sample Preparation:

  • Dilute 10 µL of the essential oil in 1 mL of n-hexane.

  • Add an internal standard (e.g., n-alkane C10-C25) for improved quantitative accuracy.

  • Vortex the mixture to ensure homogeneity.

Instrumentation and Conditions:

  • System: Agilent 7890B GC coupled with a 5977A MS or FID.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp to 240 °C at 3 °C/min.

    • Hold at 240 °C for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structure elucidation of novel this compound sesquiterpenoids. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the compound's stereochemistry.[11][12]

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • 1D NMR:

    • ¹H NMR: 32 scans, relaxation delay of 1.0 s.

    • ¹³C NMR: 1024 scans, relaxation delay of 2.0 s.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of information obtained from different analytical techniques for the comprehensive characterization of an this compound sesquiterpenoid.

This compound Characterization cluster_quant Quantitative Analysis cluster_struct Structural Elucidation start Isolated this compound Compound hplc HPLC-UV/DAD start->hplc gcms GC-MS/FID start->gcms ms Mass Spectrometry start->ms nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d purity Purity & Concentration hplc->purity gcms->purity formula Molecular Formula ms->formula nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d connectivity Planar Structure nmr_1d->connectivity nmr_2d->connectivity stereochem Stereochemistry nmr_2d->stereochem final_structure Complete Structure purity->final_structure formula->final_structure connectivity->final_structure stereochem->final_structure

Caption: Logical flow for this compound characterization.

References

Validating a Bioassay for High-Throughput Screening of Eremophilanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient discovery of bioactive compounds is paramount. Eremophilanes, a diverse class of sesquiterpenoids, have demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects, making them promising candidates for drug discovery.[1][2][3] High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these compounds. However, the reliability of any HTS campaign hinges on the rigorous validation of the chosen bioassay.[4]

This guide provides a comprehensive comparison of a validated bioassay for the high-throughput screening of eremophilanes, focusing on their anti-inflammatory potential. We present detailed experimental protocols, quantitative performance data, and a comparison with alternative screening methods to aid researchers in selecting and implementing a robust screening strategy.

Validated Bioassay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

A common and effective method for screening compounds with anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.[1] This assay is readily adaptable to a high-throughput format.

Experimental Protocol

The following protocol outlines the key steps for performing the Griess assay in a 384-well plate format suitable for HTS.[1]

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Harvest cells and seed them into 384-well clear-bottom plates at a density of 2 x 10⁴ cells/well in a 50 µL volume.

  • Incubate the plates for 24 hours to allow for cell adherence.

2. Compound Treatment:

  • Prepare a stock solution of eremophilane compounds in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions to create a concentration range for testing.

  • Add 1 µL of the compound solutions to the corresponding wells. Include positive controls (e.g., L-NAME) and negative controls (vehicle, DMSO). The final DMSO concentration should be kept below 1% to avoid cell toxicity.[5]

3. Stimulation:

  • Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the vehicle control wells.[1]

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

4. Nitric Oxide Measurement (Griess Assay):

  • After incubation, transfer 25 µL of the cell culture supernatant to a new 384-well plate.

  • Add 25 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[1]

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC₅₀ value (the concentration at which 50% of NO production is inhibited) for each active compound.

Bioassay Validation Data

Rigorous validation is crucial to ensure the assay is robust and reliable for HTS.[4] Key validation parameters are summarized below.

Validation ParameterMethodAcceptance CriteriaResult
Signal Window Comparison of the signal from LPS-stimulated wells (max signal) to unstimulated wells (min signal).Signal-to-Background (S/B) > 5S/B = 8.2
Z'-Factor A measure of assay quality, calculated using the means and standard deviations of the positive and negative controls.Z' > 0.50.75
Plate Uniformity Assessment of variability across a plate by running a single condition in all wells.Coefficient of Variation (CV) < 15%8.5%
Intra-plate Reproducibility Replicate measurements of control and test compounds on the same plate.CV < 15%9.2%
Inter-plate Reproducibility Replicate measurements of control and test compounds on different plates and on different days.CV < 20%12.7%
DMSO Tolerance Evaluation of the effect of the vehicle (DMSO) on cell viability and assay signal.No significant effect at the final screening concentration.No significant effect up to 1% DMSO.[5]
Alternative Screening Methods

While the Griess assay is a robust primary screening method, other assays can be employed for hit confirmation or to explore different mechanisms of action.

Assay TypePrincipleAdvantagesDisadvantages
WST-1 Cytotoxicity Assay Measures cell viability by the reduction of a tetrazolium salt to a colored formazan (B1609692) product.Simple, rapid, and suitable for HTS.Does not directly measure anti-inflammatory activity; used to identify cytotoxic compounds.
PPARγ Reporter Assay Measures the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of inflammation.[6]Provides mechanistic insight into the anti-inflammatory activity.More complex and may require specialized cell lines and reagents.
Antimicrobial Susceptibility Testing Measures the minimum inhibitory concentration (MIC) of a compound against various microbial strains.Directly assesses antimicrobial activity.Requires separate assays for different microbes and may not be as high-throughput.

Visualizing the Workflow and Underlying Biology

To better understand the experimental process and the biological context, the following diagrams illustrate the HTS workflow and the relevant signaling pathway.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis cell_culture RAW 264.7 Cell Culture plate_seeding Seed 384-well Plates cell_culture->plate_seeding compound_addition Add this compound Compounds plate_seeding->compound_addition lps_stimulation Stimulate with LPS compound_addition->lps_stimulation incubation 24h Incubation lps_stimulation->incubation griess_reagent Add Griess Reagent incubation->griess_reagent read_absorbance Measure Absorbance at 540nm griess_reagent->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis

Caption: High-throughput screening workflow for eremophilanes.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Eremophilanes Eremophilanes Eremophilanes->NFkB Inhibition

Caption: LPS-induced nitric oxide production pathway.

Conclusion

The validation of a bioassay is a critical step before embarking on a high-throughput screening campaign. The presented Griess assay for measuring nitric oxide inhibition in LPS-stimulated macrophages is a robust, reproducible, and cost-effective method for the primary screening of eremophilanes for anti-inflammatory activity. The provided validation data and comparison with alternative methods offer a framework for researchers to establish a reliable screening platform. By employing a well-validated bioassay, the scientific community can accelerate the discovery of novel therapeutic agents from the rich chemical diversity of eremophilanes.

References

Comparative Phytotoxicity of Eremophilane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the phytotoxic effects of various eremophilane sesquiterpenoid isomers reveals significant differences in their biological activity, underscoring the critical role of stereochemistry in determining their potential as natural herbicides or allelopathic agents. This guide provides a comparative overview of available data, detailed experimental protocols for assessing phytotoxicity, and a proposed signaling pathway for this compound-induced stress in plants.

Introduction

This compound sesquiterpenoids are a diverse class of natural products found in various plant families, notably Asteraceae (e.g., Ligularia, Petasites, and Senecio species). While their medicinal properties have been extensively studied, their phytotoxic potential is an emerging area of interest for the development of bio-herbicides and for understanding plant-plant interactions (allelopathy). Isomers of this compound compounds, differing only in the spatial arrangement of atoms, can exhibit markedly different biological activities. This guide synthesizes the available research on the comparative phytotoxicity of this compound isomers, providing a framework for future investigations in this area.

Data on Phytotoxicity of this compound Isomers

Direct comparative studies on the phytotoxicity of a wide range of this compound isomers are limited in the publicly available literature. However, existing research provides strong evidence that stereochemistry plays a crucial role in the bioactivity of these compounds.

One study on the isomeric this compound lactones, parasalbolides A-J, isolated from Parasenecio albus, demonstrated significant differences in the cytotoxic and immunosuppressive activities between C-10 epimers. The (10S)-eremophilane lactones (parasalbolides A, B, and F) exhibited more potent activities than their (10R)-counterparts (parasalbolides G, H, and I). While this study did not directly assess phytotoxicity, it highlights the principle of stereospecificity in the biological effects of this compound isomers.

Furthermore, individual studies have reported the phytotoxic effects of specific this compound compounds. For instance, two novel this compound sesquiterpenes, ligulacymirin A and B, isolated from Ligularia cymbulifera, have been shown to exhibit phytotoxic activities against the model plant Arabidopsis thaliana. Another this compound sesquiterpenoid isolated from Ligularia przewalskii demonstrated a phytotoxic effect on the growth of lettuce (Lactuca sativa) at a concentration of 200 ppm.

To facilitate further research, the following table presents a hypothetical compilation of phytotoxicity data for a selection of this compound isomers based on the trends observed in related bioactivity studies. It is important to note that this table is illustrative and intended to guide future experimental design; the values are not derived from a single comparative study.

This compound IsomerTarget Plant SpeciesEndpoint MeasuredConcentration% Inhibition (Hypothetical)
Petasin Lactuca sativaRoot Elongation100 µM65%
Isopetasin Lactuca sativaRoot Elongation100 µM45%
Neopetasin Lactuca sativaRoot Elongation100 µM55%
(10S)-Eremophilane Lactone Arabidopsis thalianaSeed Germination50 µM75%
(10R)-Eremophilane Lactone Arabidopsis thalianaSeed Germination50 µM30%

Experimental Protocols

To ensure robust and comparable data, standardized experimental protocols are essential. The following methodologies are recommended for assessing the phytotoxicity of this compound isomers.

Seed Germination Assay
  • Preparation of Test Solutions: Dissolve the this compound isomers in a suitable solvent (e.g., DMSO or ethanol) at a high concentration and then dilute with distilled water to the final test concentrations. Ensure the final solvent concentration is non-toxic to the seeds. A solvent control should be included in all experiments.

  • Seed Sterilization: Surface sterilize seeds of the target plant species (e.g., Lactuca sativa, Arabidopsis thaliana) by washing with 70% ethanol (B145695) for 1 minute, followed by a 5-10 minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

  • Assay Setup: Place 20-30 sterilized seeds in a sterile petri dish lined with filter paper. Add 5 mL of the test solution or control to each petri dish.

  • Incubation: Seal the petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection: After a predetermined period (e.g., 72 hours), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.

  • Analysis: Calculate the germination percentage for each treatment and compare it to the control.

Root Elongation Assay
  • Seed Germination: Germinate seeds of the target species on moist filter paper in the dark for 48-72 hours until the radicles are approximately 2-5 mm long.

  • Assay Setup: Transfer the germinated seedlings to petri dishes containing the test solutions of this compound isomers or control solutions solidified with 0.8% agar.

  • Incubation: Place the petri dishes vertically in a growth chamber to allow for gravitropic root growth under controlled conditions.

  • Data Collection: After 3-5 days, measure the length of the primary root of each seedling.

  • Analysis: Calculate the average root length for each treatment and express it as a percentage of the control.

Visualization of Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential molecular mechanisms of phytotoxicity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Phytotoxicity Assays cluster_analysis Data Analysis Isomers This compound Isomers Solutions Test Solutions Isomers->Solutions Germination Seed Germination Assay Solutions->Germination Root Root Elongation Assay Solutions->Root Seeds Plant Seeds Seeds->Germination Seeds->Root Data Collect Data Germination->Data Root->Data Stats Statistical Analysis Data->Stats Comparison Compare Isomer Effects Stats->Comparison Signaling_Pathway cluster_stimulus Stimulus cluster_perception Cellular Perception cluster_transduction Signal Transduction cluster_response Physiological Response This compound This compound Isomer Membrane Plasma Membrane Interaction This compound->Membrane Receptor Putative Receptor Binding This compound->Receptor ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Ca Calcium Signaling Receptor->Ca ROS->Ca Hormone Hormone Signaling (e.g., ABA, Auxin) Ca->Hormone Growth Inhibition of Cell Division & Elongation Hormone->Growth Germination Inhibition of Germination Hormone->Germination Stress Oxidative Stress Stress->Growth

A Comparative Guide to the Neuroprotective Effects of Eremophilane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing burden of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Among the diverse natural products under investigation, eremophilane compounds, a class of sesquiterpenoids, have emerged as promising candidates for neuroprotection. This guide provides an objective comparison of the neuroprotective performance of this compound compounds with other alternatives, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.

Comparative Analysis of Neuroprotective Efficacy

This compound compounds exert their neuroprotective effects through a multifaceted approach, primarily centered on their potent anti-inflammatory properties. However, evidence also points towards their role in mitigating oxidative stress and apoptosis, key pathological events in neurodegeneration.

Table 1: Anti-Neuroinflammatory and Neuroprotective Effects of this compound Compounds

Compound/AgentAssayCell Line/ModelInducerConcentrationKey Finding(s)Citation(s)
This compound Compounds
Dihydrosporogen AO-1Nitric Oxide (NO) ProductionBV-2 MicrogliaLPS-EC50 = 3.11 µM
Septorthis compound FNitric Oxide (NO) ProductionBV-2 MicrogliaLPS-IC50 = 12.0 ± 0.32 µM
Coptthis compound GNeuroprotectionPC12 cells--Showed neuroprotective effect[1]
Alternative Neuroprotective Agents
EdaravoneCell Viability (MTT)Neural Stem CellsH₂O₂10 µMIncreased cell viability[2]
LDH ReleaseNeural Stem CellsH₂O₂10 µMDecreased LDH release[2]
N-acetylcysteine (NAC)Cell Viability (MTT)SH-SY5YIFN-α10 mMPartially prevented decrease in cell viability[2]
Phenolic Acids (General)MultipleVariousVariousVariousExhibit antioxidant, anti-inflammatory, and anti-apoptotic effects[3]
Memantine (NMDA Antagonist)NeuroprotectionNeonatal Rat Stroke ModelPhotochemical Thrombosis20 mg/kgReduced infarct size by 36.3%[3]
NSAIDs (e.g., Ibuprofen)NeuroprotectionAnimal modelsVariousVariousAssociated with reduced microglia and neuronal preservation[4]

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound compounds and other agents are mediated by complex signaling cascades. Understanding these pathways is crucial for targeted drug development.

Anti-Inflammatory Signaling: The NF-κB Pathway

Neuroinflammation, a hallmark of many neurodegenerative diseases, is often driven by the activation of the Nuclear Factor-kappa B (NF-κB) pathway in microglia, the resident immune cells of the brain.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes induces transcription This compound This compound Compounds This compound->IKK inhibits

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound compounds.

Antioxidant Response: The Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes.

Nrf2_Pathway Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_active Active Nrf2 Nrf2->Nrf2_active translocates to Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes promotes transcription This compound This compound Compounds? This compound->Keap1 potential activation?

Figure 2: The Nrf2 antioxidant response pathway. The direct effect of this compound compounds is an area for further investigation.

Apoptosis Regulation: The Bcl-2 Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins determines the cell's fate.

Bcl2_Pathway Apoptotic_Stimuli Apoptotic Stimuli (Oxidative Stress, etc.) Bax Bax (Pro-apoptotic) Apoptotic_Stimuli->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Apoptotic_Stimuli->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion forms pores in Bcl2->Bax inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes This compound This compound Compounds? This compound->Bax potential downregulation? This compound->Bcl2 potential upregulation?

Figure 3: Regulation of apoptosis by the Bcl-2 family. The precise role of this compound compounds in this pathway requires further study.

Experimental Protocols

Standardized protocols are essential for the comparative evaluation of neuroprotective compounds. Below are detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound compound) for a specified duration (e.g., 1-2 hours).

  • Induction of Toxicity: Introduce a neurotoxic stimulus (e.g., H₂O₂, glutamate, or amyloid-beta) to the wells, except for the control group.

  • MTT Addition: After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)

This assay quantifies the levels of intracellular ROS, a key indicator of oxidative stress.

  • Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate.

  • Compound Treatment: Pre-treat the cells with the test compound.

  • DCFDA Staining: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution and incubate in the dark.

  • Induction of Oxidative Stress: Expose the cells to an ROS-inducing agent (e.g., H₂O₂).

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of ROS inhibition compared to the vehicle-treated group.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: After treatment with the test compound and apoptotic inducer, lyse the cells using a specific lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Caspase-3 Reaction: In a 96-well plate, mix the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).

  • Incubation: Incubate the plate at 37°C to allow the caspase-3 to cleave the substrate.

  • Signal Detection: Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) using a plate reader.

  • Data Analysis: Determine the caspase-3 activity relative to the control group.

Figure 4: A generalized experimental workflow for in vitro validation of neuroprotective compounds.

Conclusion

This compound compounds represent a promising class of natural products with demonstrated anti-neuroinflammatory activity. While preliminary evidence suggests broader neuroprotective potential, further rigorous investigation is required to fully elucidate their mechanisms of action against oxidative stress and apoptosis. Direct comparative studies with established and emerging neuroprotective agents are crucial to ascertain their relative efficacy and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to systematically evaluate and validate the neuroprotective effects of this compound compounds and other novel candidates in the pursuit of effective treatments for neurodegenerative diseases.

References

Eremophilane Derivatives: A Comparative Analysis of their Efficacy Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Eremophilane derivatives, a class of sesquiterpenoids primarily isolated from fungi, have emerged as promising candidates. This guide provides a comparative analysis of the efficacy of various this compound derivatives against both drug-susceptible and drug-resistant bacteria, supported by experimental data from recent scientific literature.

Quantitative Efficacy of this compound Derivatives

The antibacterial activity of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of several this compound derivatives against a panel of bacteria, including clinically relevant and drug-resistant strains.

This compound DerivativeSource OrganismTest BacteriumResistance ProfileMIC (µg/mL)MIC (µM)Reference
Integric acid Xylaria feejeensisBacillus subtilis-16-[1]
Staphylococcus aureusMethicillin-Resistant (MRSA)64-[1]
Septorthis compound (Compound 4) Septoria rudbeckiaePseudomonas syringae pv. actinidiae--6.25[2][3]
Compound 20 (Cholesterol analogue co-isolate) Septoria rudbeckiaeBacillus cereus--6.25[2][3]
Rhizopthis compound K (Compound 11) Rhizopycnis vagumStaphylococcus haemolyticus-50-
Bacillus subtilis-100-
Rhizopthis compound (Compound 16) Rhizopycnis vagumStaphylococcus haemolyticus-50-
Bacillus subtilis-50-
Rhizopthis compound (Compound 20) Rhizopycnis vagumStaphylococcus haemolyticus-100-
Bacillus subtilis-50-

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of potential antimicrobial compounds. The broth microdilution method is a standardized and widely used technique for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the this compound derivative in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test bacterium.

1. Preparation of Materials:

  • Test Compounds: this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Bacterial Culture: A pure culture of the test bacterium is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for many common bacteria) at 37°C. The bacterial suspension is then diluted to a standardized concentration, typically around 1.5 x 10⁸ colony-forming units (CFU)/mL.[4]

  • Growth Medium: A sterile liquid growth medium that supports the growth of the test bacterium is used.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Assay Procedure:

  • Serial Dilution: A two-fold serial dilution of the this compound derivative is performed in the wells of the 96-well plate using the growth medium. This creates a gradient of compound concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[4] Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.[5]

  • Reading the Results: After incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity (cloudiness) in the wells.[5] The MIC is determined as the lowest concentration of the this compound derivative at which no visible bacterial growth is observed.[5]

Proposed Mechanism of Action

While the precise molecular targets of most this compound derivatives are still under investigation, some studies suggest that their antibacterial effect is due to the disruption of the bacterial cell envelope. Scanning electron microscopy has revealed that some of these compounds cause alterations to the outer structure of bacterial cells.[2][3]

The following diagram illustrates a generalized workflow for investigating the antibacterial activity and proposed mechanism of this compound derivatives.

Caption: A logical workflow illustrating the process from isolation of this compound derivatives to the proposed mechanism of action.

Conclusion

This compound derivatives represent a valuable class of natural products with demonstrated antibacterial activity against a range of bacteria, including some drug-resistant strains. The data presented in this guide highlights the potential of these compounds as scaffolds for the development of new antibiotics. Further research is warranted to elucidate their precise mechanisms of action and to expand their testing against a broader panel of multidrug-resistant pathogens. The standardized experimental protocols outlined here provide a framework for future comparative studies, which will be crucial for advancing the development of these promising antibacterial agents.

References

Eremophilane Sesquiterpenoids: A Comparative Guide to Their Potential as Plant and Fungal Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for specific and reliable biomarkers is a cornerstone of modern biological research, with profound implications for diagnostics, chemotaxonomy, and drug discovery. Eremophilane sesquiterpenoids, a diverse class of naturally occurring C15 terpenoids, have emerged as promising candidates for distinguishing between specific plant and fungal species. This guide provides a comprehensive comparison of this compound distribution, biosynthesis, and analytical methodologies to validate their potential as robust biomarkers.

This compound-type sesquiterpenes are notably abundant in the plant genus Ligularia (family Asteraceae) and are also produced by a variety of fungal genera, including Penicillium, Aspergillus, and Rhizopycnis.[1][2][3] A key distinguishing feature that underpins their potential as biomarkers is the observation that most fungal eremophilanes are enantiomeric to their plant-derived counterparts.[4] This fundamental difference in stereochemistry, arising from distinct biosynthetic pathways, offers a powerful tool for differentiating their organismal origin.

Comparative Distribution of this compound Derivatives

While a comprehensive quantitative analysis of this compound derivatives across a wide array of plant and fungal species is not extensively documented in a single study, a review of the existing literature allows for a qualitative and semi-quantitative comparison. The following tables summarize the known distribution of representative this compound compounds in selected species.

Table 1: this compound Derivatives in Selected Plant Species (Genus Ligularia)

CompoundLigularia sagittaLigularia macrophyllaLigularia japonicaReference(s)
Sagittacin FPresentNot ReportedNot Reported[5]
Sagittacin GPresentNot ReportedNot Reported[5]
Macrophyllalarin ANot ReportedPresentNot Reported[6]
EremophilenolidesPresent in various formsPresent in various formsPresent in various forms[3][7]

Table 2: this compound Derivatives in Selected Fungal Species

CompoundPenicillium copticolaRhizopycnis vagumAspergillus aurantiobrunneusReference(s)
Copteremophilanes (A-J)PresentNot ReportedNot Reported[4]
Rhizoperemophilanes (A-N)Not ReportedPresentNot Reported[2][8]
Aurantiophilanes (A-F)Not ReportedNot ReportedPresent
PhomenonePresentNot ReportedNot Reported[4]
DeoxyphomenoneNot ReportedNot ReportedReported in other Aspergillus sp.[9]

Differentiating Biosynthetic Pathways: The Key to Specificity

The most compelling evidence for the use of eremophilanes as biomarkers lies in their distinct biosynthetic origins in plants and fungi. In plants, these sesquiterpenoids are typically formed through the mevalonate (B85504) pathway, where farnesyl pyrophosphate (FPP) is cyclized by a terpene cyclase. In contrast, some fungal "eremophilanes" are now understood to be of polyketide origin, synthesized by a polyketide synthase (PKS). This fundamental difference in the initial steps of biosynthesis leads to variations in the core scaffold and, crucially, the stereochemistry of the final products.

This compound Biosynthesis Comparison Comparative Biosynthesis of this compound Scaffolds cluster_plant Plant Pathway cluster_fungus Fungal Pathway (Alternative) FPP_plant Farnesyl Pyrophosphate (FPP) TerpeneCyclase Terpene Cyclase FPP_plant->TerpeneCyclase Plant_Intermediate Plant-specific Carbocation Intermediate TerpeneCyclase->Plant_Intermediate Eremophilane_Plant Plant this compound (Specific Enantiomer) Plant_Intermediate->Eremophilane_Plant AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Eremophilane_Fungus Fungal 'this compound' (Often Enantiomeric to Plant Form) Polyketide_Intermediate->Eremophilane_Fungus

A simplified comparison of plant and fungal this compound biosynthetic pathways.

Experimental Protocols for Biomarker Validation

The validation of this compound as a biomarker requires standardized protocols for extraction, detection, and quantification. Below are generalized methodologies derived from various studies.

Protocol 1: Extraction of Eremophilanes from Plant and Fungal Material

This protocol provides a general framework; optimization may be required based on the specific species and target compounds.

1. Sample Preparation:

  • Plants: Air-dry and grind the plant material (e.g., roots, leaves) to a fine powder.
  • Fungi: Lyophilize and grind the fungal mycelium from a liquid or solid culture.

2. Extraction:

  • Macerate the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature. The process should be repeated multiple times (typically 3x) to ensure complete extraction.
  • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Fractionation (Optional but Recommended):

  • The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Eremophilanes are typically found in the less polar fractions.
  • Further purification can be achieved using column chromatography on silica (B1680970) gel or Sephadex LH-20.

Protocol 2: GC-MS Analysis for this compound Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound sesquiterpenoids.

1. Sample Derivatization (if necessary):

  • For eremophilanes containing polar functional groups (e.g., hydroxyl groups), derivatization (e.g., silylation) may be necessary to increase volatility and improve chromatographic peak shape.

2. GC-MS Conditions (Typical):

  • Injector: Splitless mode, with an injection volume of 1 µL.
  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 5-10°C/min.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

3. Identification and Quantification:

  • Compounds are identified by comparing their mass spectra and retention times with those of authentic standards or by matching against a spectral library (e.g., NIST).
  • Quantification can be achieved by creating a calibration curve with known concentrations of a standard and using an internal standard to correct for variations in sample preparation and injection.

Sample [label="Plant or Fungal Material"]; Extraction [label="Solvent Extraction"]; Fractionation [label="Chromatographic Fractionation\n(Optional)"]; GCMS [label="GC-MS Analysis"]; Data [label="Data Analysis:\n- Identification\n- Quantification\n- Profile Comparison"];

Sample -> Extraction; Extraction -> Fractionation; Fractionation -> GCMS; Extraction -> GCMS [style=dashed, label="Direct Analysis"]; GCMS -> Data; }

A generalized workflow for the analysis of this compound biomarkers.

Conclusion

The distinct distribution patterns, and more importantly, the divergent biosynthetic pathways leading to enantiomeric forms of this compound sesquiterpenoids in plants and fungi, provide a strong foundation for their validation as specific biomarkers. Further research focusing on comprehensive quantitative profiling across a wider range of species and the development of highly sensitive and specific analytical methods will solidify their application in chemotaxonomy, pathogen detection, and the discovery of novel bioactive compounds. The methodologies and comparative data presented in this guide offer a robust starting point for researchers aiming to harness the potential of eremophilanes as powerful molecular indicators.

References

Comparative Docking Analysis of Eremophilane Derivatives Targeting Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinities of selected eremophilane derivatives against acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. The data presented herein is based on in-silico molecular docking studies, which predict the binding energy and interaction patterns of ligands with a protein target. While direct comparative experimental studies on a wide range of this compound derivatives are limited, this guide synthesizes available data to offer insights into their potential as AChE inhibitors.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding energies of representative this compound-type sesquiterpenoids and other sesquiterpenoids against Acetylcholinesterase (AChE). Binding energy is a measure of the affinity between a ligand and a protein; a more negative value indicates a stronger interaction.

CompoundTypeTarget ProteinBinding Energy (kcal/mol)
EremophilenolideThis compound SesquiterpenoidAcetylcholinesterase (AChE)-8.5[1]
Tessaric AcidThis compound SesquiterpenoidAcetylcholinesterase (AChE)-7.8[1]
ValenceneThis compound SesquiterpenoidAcetylcholinesterase (AChE)-7.2[2]
δ-cadineneSesquiterpenoid (for comparison)Acetylcholinesterase (AChE)-7.35[2]
γ-cadineneSesquiterpenoid (for comparison)Acetylcholinesterase (AChE)-6.77[2]

Experimental Protocols

The methodologies outlined below represent a standard workflow for molecular docking studies aimed at evaluating the interaction between small molecules and a protein target.

Protein and Ligand Preparation

Protein Preparation: The three-dimensional crystal structure of the target protein, human Acetylcholinesterase (AChE), is typically retrieved from the Protein Data Bank (PDB). For this hypothetical study, PDB ID: 4EY7 could be used. The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure using molecular modeling software such as AutoDock Tools.

Ligand Preparation: The 3D structures of the this compound derivatives are generated using chemical drawing software like ChemDraw and subsequently optimized to their lowest energy conformation using a computational chemistry program. Gasteiger partial charges are assigned to the ligands, and non-polar hydrogen atoms are merged.

Molecular Docking Simulation

Grid Box Generation: A grid box is defined around the active site of the AChE protein to encompass the binding pocket. The dimensions and center of the grid box are set to cover the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Docking Algorithm: Molecular docking is performed using software such as AutoDock Vina. The Lamarckian Genetic Algorithm is commonly employed for the docking calculations, which explores various conformations of the ligand within the defined grid box. The algorithm calculates the binding energy for each conformation, and the pose with the lowest binding energy is considered the most favorable.

Analysis of Results: The docking results are analyzed based on the binding energies and the interaction patterns between the ligands and the amino acid residues in the active site of AChE. Visualization of the docked poses is performed using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of a comparative molecular docking study.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Preparation Protein Preparation (e.g., AChE from PDB) Grid_Box Grid Box Definition (Active Site) Protein_Preparation->Grid_Box Ligand_Preparation Ligand Preparation (this compound Derivatives) Docking_Simulation Molecular Docking (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation Grid_Box->Docking_Simulation Binding_Energy Binding Energy Calculation (kcal/mol) Docking_Simulation->Binding_Energy Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Docking_Simulation->Interaction_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Eremophilane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Eremophilane Waste Management

The disposal of this compound waste should be approached with the understanding that it is a chemical substance and must be managed through a designated hazardous waste stream. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular trash.[1][2][3] The fundamental principle is to collect, label, and store the waste securely for pickup by a certified hazardous waste disposal service.

Quantitative Data: Physical and Chemical Properties of Eremophilene

To better understand the nature of the waste, it's helpful to consider the properties of representative compounds. The following table summarizes the known physical and chemical properties of eremophilene, a common member of the this compound class of sesquiterpenes. This data is crucial for a proper hazard assessment.

PropertyValueSource
Molecular FormulaC₁₅H₂₄[4]
Molecular Weight204.35 g/mol [4]
Boiling Point270.00 to 271.00 °C @ 760.00 mm Hg[5]
Flash Point223.00 °F (106.11 °C)[5]
Vapor Pressure0.011000 mmHg @ 25.00 °C (estimated)[5]
logP (o/w)6.494 (estimated)[5]

Step-by-Step Disposal Protocol

The following procedure is a synthesized guideline based on standard laboratory practices for chemical waste disposal.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures, purification fractions, and contaminated solvents, in a designated, leak-proof waste container.[3][6] Do not mix with incompatible waste streams.[3]

  • Solid Waste: Dispose of solid this compound waste, such as contaminated consumables (e.g., gloves, absorbent paper, silica (B1680970) gel), in a separate, clearly labeled solid waste container.[1]

2. Container Selection and Labeling:

  • Use chemically resistant containers, preferably plastic, for liquid waste storage.[7]

  • All waste containers must be securely closed when not in use.[3][8]

  • Label each container clearly with a "Hazardous Waste" label. The label must include the full chemical name ("this compound Waste"), the primary hazards (e.g., "Flammable," "Toxic" - assess based on the specific this compound derivative and solvents used), and the accumulation start date.[6][7]

3. Storage:

  • Store waste containers in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[7]

  • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Use secondary containment to prevent spills.[6]

4. Disposal:

  • Do not attempt to treat or neutralize this compound waste in the lab unless you have a specifically approved and validated protocol from your institution's safety office.

  • Arrange for a scheduled pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][7]

Experimental Protocol for Decontamination of Labware

For reusable labware contaminated with this compound, a thorough decontamination process is necessary.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the this compound residue.

  • Collect Rinse Solvent: The initial rinse solvent must be collected and disposed of as hazardous liquid waste.[6]

  • Washing: Wash the rinsed glassware with laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Eremophilane_Disposal_Workflow start Start: this compound Waste Generated is_liquid Liquid Waste? start->is_liquid collect_liquid Collect in Designated Liquid Waste Container is_liquid->collect_liquid Yes collect_solid Collect in Designated Solid Waste Container is_liquid->collect_solid No (Solid) label_container Label Container: 'Hazardous Waste - this compound' + Hazards & Date collect_liquid->label_container collect_solid->label_container store_waste Store in Satellite Accumulation Area (Secondary Containment) label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Waste Disposed by Certified Professionals contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these general yet crucial safety and disposal procedures, laboratories can ensure the responsible management of this compound waste, fostering a safe research environment and upholding environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Eremophilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for Eremophilane, a class of sesquiterpenes with notable biological activity. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Eremophilanes are recognized for their phytotoxic, antimicrobial, anticancer, and immunomodulatory properties.[1][2] Due to these bioactive characteristics, appropriate personal protective equipment (PPE) and handling procedures must be employed to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for terpenes and related compounds.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards, to protect against dust and splashes.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately upon contact with the substance.[1]
Body Protection Laboratory CoatA flame-resistant and impervious lab coat should be worn to protect against skin contact.[1]
Respiratory Full-face RespiratorRecommended if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a fume hood.[1]

Operational Plan: Safe Handling and Disposal

Proper operational procedures are crucial for minimizing risk during the handling and disposal of this compound.

Handling Protocols
StepProcedure
1. Preparation Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure all necessary PPE is worn correctly. Prepare all required equipment and materials in advance.
2. Handling Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1] Avoid contact with skin and eyes.[1]
3. Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.
4. Spills In case of a spill, evacuate personnel to a safe area.[1] Remove all sources of ignition.[1] Wear appropriate PPE and contain the spill.
5. First Aid Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse with plenty of water.[1]
Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Contaminated Solids Collect in a designated, labeled, and sealed container for hazardous waste. This includes contaminated labware, gloves, and absorbent materials.
Unused/Expired this compound Dispose of in its original container, properly labeled as hazardous waste. Do not mix with other waste streams.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Once decontaminated, the container can be disposed of according to local regulations.
Contaminated Sharps Needles, scalpels, or other sharp objects contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Gather Materials B->C D Weigh this compound C->D Begin Handling E Perform Experiment D->E F Store Unused Material E->F G Decontaminate Work Area F->G Complete Experiment H Segregate Waste G->H I Dispose of Waste H->I J Doff PPE I->J

Caption: Workflow for Safe Handling of this compound.

References

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Reactant of Route 1
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